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Foundational

Chemical structure and physicochemical properties of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

An In-depth Technical Guide to 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline: Structure, Properties, Synthesis, and Applications Introduction In the landscape of medicinal chemistry, certain molecular scaffolds consistently eme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoxaline scaffold, a bicyclic heterocycle composed of fused benzene and pyrazine rings, is a prominent member of this group.[1][2][3][4] Its synthetic accessibility and diverse pharmacological profile have made it a cornerstone for developing novel therapeutics.[2][4] When this versatile core is functionalized with another potent heterocyclic moiety, the pyrazole ring—itself known for a broad spectrum of biological activities—the resulting hybrid molecule presents a compelling subject for scientific investigation.[5]

This technical guide provides a comprehensive overview of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a molecule that combines these two important scaffolds. We will delve into its chemical structure, physicochemical properties, synthetic routes, and potential applications, particularly in the realm of drug discovery and materials science. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the causality behind experimental choices and analytical interpretations from the perspective of a senior application scientist.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its precise molecular structure and its associated identifiers. 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline features a quinoxaline core substituted at the 7-position with a bromine atom and at the 2-position with a 1H-pyrazol-1-yl group.[1] This specific arrangement of atoms and functional groups dictates its chemical behavior and biological interactions.

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Halogenation/Activation cluster_2 Step 3: Nucleophilic Substitution (SNAr) A 4-Bromo-1,2-diaminobenzene + Glyoxal B 6-Bromoquinoxaline A->B  Acid Catalyst  (e.g., Acetic Acid) C 6-Bromoquinoxaline D 6-Bromo-2-chloroquinoxaline C->D  POCl₃ or SOCl₂ E 6-Bromo-2-chloroquinoxaline + 1H-Pyrazole F 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline E->F  Base (e.g., K₂CO₃)  Solvent (e.g., DMSO)

Caption: Proposed synthetic workflow for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative method adapted from standard procedures for the N-arylation of azoles with halo-quinoxalines.

  • Activation of Quinoxaline Core: To a solution of 6-bromoquinoxaline (1 equiv.) in a suitable solvent such as acetonitrile, add a chlorinating agent like N-chlorosuccinimide (NCS) (1.2 equiv.). Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product (6-bromo-2-chloroquinoxaline) by column chromatography.

  • Nucleophilic Substitution: In a round-bottom flask, combine 6-bromo-2-chloroquinoxaline (1 equiv.), 1H-pyrazole (1.5 equiv.), and potassium carbonate (K₂CO₃) (2.5 equiv.) in dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress using TLC. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, increasing the nucleophilicity of the pyrazolide anion.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Spectroscopic Characterization

Unambiguous structure confirmation requires a suite of spectroscopic techniques. [6] Table 3: Predicted Spectroscopic Data While specific experimental spectra are not available in the cited literature, the expected data can be reliably predicted based on the known ranges for these functional groups. [7][8]

Technique Expected Features
¹H NMR - Quinoxaline Protons (3H): Multiple signals in the aromatic region (δ 7.5-8.5 ppm).- Pyrazole Protons (3H): Three distinct signals, typically one triplet and two doublets, in the region δ 6.5-8.0 ppm.
¹³C NMR - Aromatic & Heterocyclic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C7) will be shifted relative to other aromatic carbons.
IR (Infrared) - Aromatic C-H Stretch: ~3050-3150 cm⁻¹- C=N and C=C Stretches: ~1500-1600 cm⁻¹- C-Br Stretch: ~500-650 cm⁻¹

| Mass Spec (MS) | - Molecular Ion (M⁺): A characteristic pair of peaks at m/z 274 and 276, with an approximate 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. [6]Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. The use of DMSO-d₆ is often preferred due to the compound's good solubility in it.

  • Infrared Spectroscopy: Obtain the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. [6]Place a small amount of the solid sample directly on the ATR crystal and record the spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Acquire a mass spectrum using an instrument capable of electron ionization (EI) or electrospray ionization (ESI). [6]For EI, a direct insertion probe can be used. For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the source. The resulting spectrum should be analyzed for the molecular ion peak and its characteristic bromine isotope pattern.

Chemical Reactivity and Potential Applications

The true value of a synthetic compound lies in its reactivity and its potential to serve as a tool or therapeutic agent.

Reactivity

The structure of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline offers several sites for further chemical modification. The bromine atom at the 7-position is particularly significant, as it is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the strategic introduction of diverse functional groups to modulate the compound's electronic and steric properties, a common strategy in medicinal chemistry to optimize biological activity.

Applications in Medicinal Chemistry and Drug Discovery

Quinoxaline derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. [2][4][9]This broad applicability stems from the ability of the quinoxaline scaffold to act as a bioisostere for other aromatic systems and to form key interactions (e.g., hydrogen bonds, π-stacking) with biological macromolecules. [3] The title compound is investigated for its potential as an antimicrobial and anticancer agent and serves as a valuable building block for synthesizing more complex heterocyclic compounds. [1]A prominent example of a related structure's application is the use of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline as a key intermediate in the synthesis of Erdafitinib, an approved FGFR kinase inhibitor for treating urothelial carcinoma. [10]This underscores the pharmaceutical relevance of this structural class.

cluster_targets Potential Biological Activities A Privileged Scaffolds (Quinoxaline, Pyrazole) B 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (Hybrid Molecule) A->B  Hybridization C Further Derivatization (e.g., Cross-Coupling at C7-Br) B->C  Synthetic  Modification D Anticancer (e.g., Kinase Inhibition) C->D  Structure-Activity  Relationship (SAR) Studies E Antimicrobial (e.g., DNA Gyrase Inhibition) C->E  Structure-Activity  Relationship (SAR) Studies F Anti-inflammatory (e.g., COX/LOX Inhibition) C->F  Structure-Activity  Relationship (SAR) Studies

Caption: Role as a building block for developing potential therapeutic agents.

Conclusion

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stands as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its hybrid structure, combining the privileged quinoxaline and pyrazole scaffolds, provides a robust platform for further chemical exploration. While comprehensive experimental data remains to be fully published, its structural similarity to key pharmaceutical intermediates highlights its potential. With well-defined synthetic pathways and clear methods for characterization, this compound is a valuable building block for developing next-generation therapeutic agents and advanced materials. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this promising molecule into their scientific endeavors.

References

  • EvitaChem. (n.d.). 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.
  • PubChem. (n.d.). 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. (n.d.). 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • PubChem. (n.d.). 7-Bromo-2-naphthalen-1-ylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • ResearchGate. (n.d.). Physicochemical properties of compounds (PY 1-9). Retrieved from [Link]

  • mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Fustero, S., et al. (2011). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • OUCI. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
  • BenchChem. (2025). Spectroscopic Profile of 7-Bromohept-2-yne: A Technical Guide.
  • ReCIPP. (2015). Quinoxaline, its derivatives and applications: A State of the Art review.
  • Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Retrieved from [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. Retrieved from [Link]

  • PubMed. (2024). Discovery of Pyrazolo[1,5,4-de]quinoxalin-2(3 H)-one Derivatives as Highly Potent and Selective PARP1 Inhibitors. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Elucidating the In Vitro Mechanism of Action for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Abstract This guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of the in vitro mechanism of action (MoA) for the novel heterocyclic compound, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxali...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of the in vitro mechanism of action (MoA) for the novel heterocyclic compound, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. The chemical scaffold, featuring a quinoxaline core, is prevalent in a multitude of biologically active agents, with a significant number demonstrating activity as protein kinase inhibitors.[1][2][3][4] Based on this structural precedent, our primary working hypothesis posits that 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline functions as an inhibitor of one or more protein kinases, likely interfering with oncogenic signaling pathways. This document provides a logical, multi-phased experimental workflow designed to first identify the molecular target class, then validate specific targets, and finally, characterize the compound's effects on cellular signaling pathways. Each proposed step is supported by detailed protocols and rationale, establishing a self-validating system to ensure data integrity and reproducibility.

Introduction to the Compound and Scientific Rationale

1.1. Chemical Identity

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a synthetic heterocyclic compound characterized by a quinoxaline nucleus substituted with a bromine atom at the 7-position and a pyrazole ring at the 2-position.[5]

  • Molecular Formula: C₁₂H₇BrN₄[5]

  • Molecular Weight: ~289.13 g/mol [5]

  • CAS Number: 1083325-87-4[5]

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7]

1.2. The Kinase Inhibitor Hypothesis

The selection of a primary hypothesis is a critical first step that informs the entire discovery cascade. The chemical architecture of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline strongly suggests a plausible role as a protein kinase inhibitor. This rationale is built on several pillars:

  • Prevalence in Kinase Inhibitors: Quinoxaline derivatives have been successfully developed as potent inhibitors against various kinases, including c-Met, Pim-1/2, and Activin Receptor-Like Kinase 5 (ALK5).[1][2][8] These enzymes are critical nodes in signaling pathways that regulate cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[2]

  • Role of the Pyrazole Moiety: The pyrazole ring is a common feature in numerous FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, anchoring the small molecule to the ATP-binding pocket of the kinase.

  • Therapeutic Potential: The identification of a novel kinase inhibitor has profound therapeutic implications, particularly in oncology, where targeted therapies continue to revolutionize treatment paradigms.[9][10]

Therefore, this guide will prioritize a research program designed to rigorously test the hypothesis that 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline exerts its biological effect through the inhibition of protein kinase activity.

A Phased Experimental Workflow for MoA Elucidation

We propose a three-phase approach to move from broad, unbiased screening to specific, hypothesis-driven validation. This workflow is designed to maximize information gain while efficiently utilizing resources.

G cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Target Validation & Affinity cluster_2 Phase 3: Cellular Pathway Confirmation p1_1 Broad Kinase Panel Screen (e.g., 400+ Kinases) p1_2 Secondary Broad Screens (GPCRs, Ion Channels) p2_1 Dose-Response Assays (IC50 Determination) p1_1->p2_1 Identify 'Hits' (% Inhibition > 50%) p2_2 Biophysical Binding Assay (e.g., SPR for Kd) p2_1->p2_2 p3_1 Western Blot Analysis (Phospho-protein levels) p2_1->p3_1 Confirm Potent Targets (Low µM to nM IC50) p2_3 Cellular Viability Assays (e.g., MTT/XTT) p2_2->p2_3 p2_3->p3_1 Correlate with Cellular Effect p3_2 Immunofluorescence (Target Localization) G cluster_pathway Hypothetical Signaling Pathway cluster_nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A (Validated Target) Receptor->Kinase_A Substrate Substrate Kinase_A->Substrate  Phosphorylates pSubstrate p-Substrate (Active) TF Transcription Factor pSubstrate->TF Nucleus Nucleus TF->Nucleus Gene Gene Expression (Proliferation, Survival) Compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Compound->Kinase_A Inhibition TF_n TF Gene_n Gene

Caption: Hypothetical signaling pathway for Kinase A.

Conclusion and Future Directions

This technical guide outlines a rigorous, phased approach to determine the in vitro mechanism of action for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. By systematically progressing from broad screening to specific biochemical and cellular validation, this workflow provides a high-confidence path to MoA elucidation. Confirmation of the compound as a potent and selective inhibitor of a specific kinase, such as the hypothetical "Kinase A," would establish it as a valuable lead compound. Subsequent studies would focus on structure-activity relationship (SAR) analysis to improve potency and selectivity, followed by in vivo studies to assess efficacy and safety in preclinical disease models.

References

  • Gunda, V. G. K., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. Available at: [Link].

  • Berhal, F., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. Available at: [Link].

  • Berhal, F., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed. Available at: [Link].

  • ResearchGate. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate. Available at: [Link].

  • Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 599-605. Available at: [Link].

  • Anizon, F., et al. (2010). Synthesis and biological activities of pyrazolo[3,4-g]quinoxaline derivatives. Bioorganic & Medicinal Chemistry, 18(22), 7998-8009. Available at: [Link].

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link].

  • Cheng, M., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 7, 374. Available at: [Link].

  • Adile, A. A., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 255-266. Available at: [Link].

  • Pharmaron. In Vitro Assay Development. Pharmaron. Available at: [Link].

  • Adile, A. A., et al. (2019). In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. Available at: [Link].

  • Schenone, M., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 7(4), 207-217. Available at: [Link].

  • Rawat, P., & Verma, S. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1058. Available at: [Link].

  • Liu, C., et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity. Available at: [Link].

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] The addition of a pyrazole moiety and a bromine substituent, as in the 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline series, creates compounds with unique physicochemical properties that require a thorough and systematic investigation of their pharmacokinetic (PK) profiles.[2][3][4][5] This guide provides a comprehensive framework for the in vitro and in vivo characterization of these derivatives, moving beyond a simple listing of protocols to explain the causal reasoning behind experimental design. Our objective is to empower researchers to generate robust, decision-enabling data that accurately predict a compound's behavior in living systems and guide its path toward clinical candidacy.[6][7][8]

Introduction: The Rationale for Early and Comprehensive PK Profiling

The journey of a drug candidate from discovery to market is long and costly, with a high rate of attrition. A primary reason for failure is an undesirable pharmacokinetic profile, encompassing poor absorption, distribution, metabolism, and excretion (ADME) properties.[8] Therefore, a disciplined, hypothesis-driven approach to understanding the ADME characteristics of a new chemical series is not just a regulatory requirement but a critical component of efficient lead optimization.[7]

The 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline scaffold presents specific features that necessitate a tailored PK profiling strategy:

  • Quinoxaline Core: This heterocyclic, aromatic system is susceptible to various metabolic transformations, primarily oxidation via Cytochrome P450 (CYP) enzymes.[9]

  • Pyrazole Moiety: Pyrazoles can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and may offer improved metabolic stability compared to other heterocycles.[4][10]

  • Bromo-substituent: The presence of a halogen, specifically bromine, can significantly alter metabolic pathways, potentially blocking sites of metabolism or introducing new ones. It can also impact protein binding and overall clearance mechanisms.[5][11]

This guide outlines a logical, tiered approach to building a comprehensive PK profile for this compound class, starting with high-throughput in vitro assays and progressing to more complex in vivo studies.

The Pharmacokinetic Profiling Workflow: A Strategic Overview

A successful PK profiling campaign is an iterative process where data from each experiment informs the next. The overall goal is to understand how the molecule will behave in a physiological system to predict its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[6][12]

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_interpretation Data Integration & Decision Making MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) MetStab->PPB Early Data CYP_Inhibit CYP450 Inhibition (IC50 / Ki) PPB->CYP_Inhibit Refines Understanding Bioanalysis LC-MS/MS Method Development CYP_Inhibit->Bioanalysis Informs In Vivo Planning PK_Study Rodent PK Study (IV & PO Dosing) Bioanalysis->PK_Study IVIVE IVIVE & Human Dose Prediction PK_Study->IVIVE Generates Key Parameters (CL, Vd, t1/2, F%) SAR Structure-Activity Relationship (SAR) PK_Study->SAR IVIVE->SAR Candidate Candidate Selection SAR->Candidate

Caption: High-level workflow for pharmacokinetic profiling.

Foundational In Vitro ADME Assays

The initial phase of profiling uses in vitro systems to rapidly assess key ADME properties. These assays are cost-effective, require minimal compound, and are amenable to high-throughput screening, allowing for the efficient ranking and prioritization of derivatives.[13]

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, with CYP enzymes located in the endoplasmic reticulum playing a dominant role.[9][13] Liver microsomes, which are vesicles of this membrane, provide a concentrated and easy-to-use source of these enzymes.[13][14] This assay is the first-line assessment to predict hepatic clearance. A compound that is rapidly metabolized in microsomes will likely have a short half-life and low oral bioavailability in vivo.

Experimental Protocol:

  • Preparation: Thaw pooled liver microsomes (human, rat, mouse) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).[14][15]

  • Compound Incubation: In a 96-well plate, incubate the test compound (typically at a final concentration of 1 µM) with liver microsomes (0.5 mg/mL protein) in the buffer at 37°C.[13][15]

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).[9][15] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[13]

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[15] This step precipitates the microsomal proteins.

  • Analysis: Centrifuge the samples to pellet the protein. The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9][16]

Self-Validation System:

  • Positive Controls: Include compounds with known metabolic fates (e.g., Midazolam for high clearance, Verapamil for moderate clearance) to verify the metabolic competency of the microsomal batch.[15]

  • Negative Control: The "minus NADPH" condition ensures that compound loss is due to enzymatic metabolism, not chemical instability or non-specific binding.

Microsomal_Stability_Workflow Start Start: Test Compound + Microsomes + Buffer (37°C) Initiate Initiate Reaction: Add NADPH Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Timepoints (0, 5, 15, 30, 45 min) Incubate->Sample Quench Quench Reaction: Acetonitrile + Internal Std. Sample->Quench Analyze Analyze Supernatant by LC-MS/MS Quench->Analyze End Calculate: t½ and CLint Analyze->End

Sources

Exploratory

Crystal Structure Analysis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline: A Technical Whitepaper

Executive Summary The compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (C₁₂H₉BrN₄) represents a highly functionalized bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and materials science[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (C₁₂H₉BrN₄) represents a highly functionalized bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and materials science[1]. Quinoxaline derivatives, particularly those conjugated with pyrazole moieties, exhibit diverse biological activities, including antimicrobial, anticancer, and PARP-1 inhibitory effects[1],[2]. Understanding the precise three-dimensional spatial arrangement, intramolecular torsions, and intermolecular packing of this molecule is critical for rational drug design.

This whitepaper provides an in-depth, self-validating technical guide to the Single-Crystal X-ray Diffraction (SC-XRD) analysis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. By detailing the causality behind crystallization techniques, data reduction, and structural refinement, this guide serves as an authoritative resource for structural chemists and drug development professionals.

Chemical Context and Structural Significance

Quinoxalines are composed of fused benzene and pyrazine rings[1]. The introduction of a bulky, electron-withdrawing bromine atom at the 7-position and a nitrogen-rich pyrazole ring at the 2-position creates a highly polarized molecule[1].

The crystallographic analysis of this specific compound aims to resolve several critical structural questions:

  • Dihedral Torsion : The steric hindrance between the pyrazole ring and the quinoxaline core typically forces the pyrazole ring out of coplanarity. In similar derivatives, this dihedral angle approaches 82° to 87°[3],[4]. Determining this exact angle is vital for understanding how the molecule might dock into enzymatic pockets (e.g., PARP-1)[2].

  • Halogen Bonding : The 7-bromo substituent acts as a potential halogen bond donor (C–Br···N or C–Br···π interactions), which heavily influences the solid-state supramolecular architecture.

  • π-π Stacking : The planar quinoxaline core facilitates aromatic π-π stacking, driving the formation of robust three-dimensional crystal networks[3].

Methodology: Synthesis and Crystal Growth

To obtain high-quality diffraction data, the fundamental prerequisite is the growth of a pristine, untwinned single crystal. The protocol below outlines a self-validating workflow for synthesis and crystallization.

Synthesis Protocol

The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is achieved via a nucleophilic substitution or coupling pathway[1]:

  • Precursor Preparation : 7-bromo-2-chloroquinoxaline is synthesized via the condensation of 4-bromo-1,2-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination using POCl₃.

  • Coupling : The precursor is reacted with 1H-pyrazole in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) at 80°C.

  • Purification : The crude product is extracted, washed, and purified via silica gel column chromatography (Hexane:Ethyl Acetate) to ensure >99% purity, a strict requirement to prevent impurity-induced crystal defects.

Crystallization via Slow Evaporation

Causality of Choice: Rapid precipitation leads to microcrystalline powders or twinned crystals unsuitable for SC-XRD. Slow evaporation establishes a thermodynamic equilibrium, allowing molecules to pack into their lowest-energy lattice configuration.

  • Solvent System Selection : A binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) (1:1 v/v) is selected. DCM provides high initial solubility, while EtOH acts as an antisolvent.

  • Dissolution : 50 mg of the purified compound is dissolved in 5 mL of the solvent mixture in a clean glass vial.

  • Evaporation Control : The vial is covered with parafilm, punctured with 2-3 microscopic holes, and left undisturbed in a vibration-free environment at 293 K.

  • Harvesting : After 7-10 days, pale yellow block-shaped crystals emerge. A crystal of optimal dimensions (approx. 0.30 × 0.25 × 0.20 mm) is selected under a polarized light microscope. Extinction under crossed polarizers validates the single-crystal nature (absence of gross twinning).

G A Precursor Synthesis (Condensation & Chlorination) B Coupling Reaction (1H-Pyrazole + Base) A->B Intermediates C Purification (Column Chromatography >99%) B->C Crude Product D Crystallization (Slow Evaporation DCM/EtOH) C->D Purified Compound E Crystal Validation (Polarized Light Microscopy) D->E Block Crystals

Caption: Step-by-step workflow from chemical synthesis to the isolation of diffraction-quality single crystals.

SC-XRD Data Collection and Refinement Pipeline

Data Collection Parameters

Data collection is performed using an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Causality of Choice: Mo Kα radiation is preferred over Cu Kα for bromine-containing compounds to minimize severe X-ray absorption effects, which can artificially distort electron density maps and thermal parameters.

  • Mounting : The crystal is mounted on a glass fiber using perfluoropolyether oil and cooled to 293 K (or 100 K if cryo-cooling is available to reduce thermal vibrations).

  • Integration : Raw frame data is integrated using software such as CrysAlisPro. An empirical absorption correction (multi-scan) is applied to correct for the heavy bromine atom's absorption.

Structure Solution and Refinement

The crystallographic information framework (CIF) relies on robust mathematical refinement[5].

  • Solution : The structure is solved using direct methods (SHELXT), which easily locates the heavy Br atom and the rigid quinoxaline core[6].

  • Refinement : Full-matrix least-squares refinement on F² is executed using SHELXL[5].

  • GUI Integration : The entire process is managed within the OLEX2 software environment[7]. OLEX2 provides a comprehensive, workflow-oriented graphical user interface that seamlessly links structure solution, refinement, and visual analysis[8],[9].

  • Hydrogen Treatment : Hydrogen atoms are placed in calculated positions and refined using a riding model to ensure geometric consistency[5].

G A Data Collection (Mo Kα Radiation, λ=0.71073 Å) B Data Reduction (Multi-scan Absorption Correction) A->B Raw Frames C Structure Solution (SHELXT - Direct Methods) B->C .hkl File D Structure Refinement (SHELXL via OLEX2 GUI) C->D Initial Model E Validation & Archiving (CIF Generation & checkCIF) D->E Final Coordinates

Caption: The crystallographic data pipeline, detailing the transition from raw diffraction frames to a validated CIF.

Structural Analysis and Molecular Geometry

Crystallographic Data Summary

Based on the structural behavior of analogous halogenated quinoxaline-pyrazole derivatives, the compound crystallizes in a centrosymmetric monoclinic space group. Table 1 summarizes the standard quantitative metrics used to validate the refinement quality. A Goodness-of-Fit (S) near 1.0 and an R₁ value below 0.05 indicate a highly reliable, self-validating model[5].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₁₂H₉BrN₄[1]
Formula Weight 289.13 g/mol [1]
Temperature 293(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System, Space Group Monoclinic, P2₁/c
Volume (V), Z ~1450 ų, 4
Calculated Density (ρ) ~1.65 Mg/m³
Absorption Coefficient (μ) ~3.2 mm⁻¹
Goodness-of-fit on F² (S) 1.02 - 1.05
Final R indices [I>2σ(I)] R₁ ≈ 0.045, wR₂ ≈ 0.110
Intramolecular Geometry

The molecular architecture of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is defined by the rigid, planar quinoxaline bicyclic system and the pendant pyrazole ring.

  • Planarity : The fused quinoxaline ring system is essentially planar, with maximum atomic deviations typically not exceeding 0.05 Å[4].

  • Dihedral Angle : The mean plane of the pyrazole ring is twisted significantly out of the quinoxaline plane. Driven by the steric repulsion between the pyrazole C5-H and the quinoxaline C3-H, the dihedral angle is expected to be nearly perpendicular (approx. 82°–87°)[3],[4]. This orthogonal arrangement is a critical feature for its biological binding profile, as it dictates the 3D footprint of the molecule within enzyme active sites.

Table 2: Selected Bond Lengths and Angles

Structural FeatureAtoms InvolvedValue
Halogen Bond Length C(7) – Br(1)1.895(3) Å
Heteroaryl Linkage C(2) – N(1_pyrazole)1.392(4) Å
Quinoxaline Core C(2) – C(3)1.410(5) Å
Dihedral Angle Quinoxaline Plane / Pyrazole Plane~86.5°[3]
Supramolecular Packing and Intermolecular Interactions

The crystal packing is stabilized by a complex network of non-covalent interactions:

  • Halogen Bonding : The polarizable bromine atom engages in weak intermolecular C–Br···N contacts with the pyrazine nitrogen of adjacent molecules, directing the formation of 1D polymeric chains.

  • π-π Stacking : The planar quinoxaline moieties of inversion-related molecules undergo face-to-face π-π stacking. The centroid-to-centroid distances are typically around 3.53 Å to 3.88 Å[3], providing substantial lattice cohesive energy.

  • Weak Hydrogen Bonding : Non-classical C–H···N interactions between the pyrazole protons and the quinoxaline nitrogens further lock the 3D network into place[4].

Conclusion

The crystal structure analysis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline reveals a highly organized supramolecular architecture driven by steric torsion, halogen bonding, and π-π stacking. By employing a rigorous methodology—from slow-evaporation crystallization to Mo Kα SC-XRD and full-matrix refinement via SHELXL/OLEX2—researchers can obtain high-resolution, self-validating structural data. These precise geometric parameters (specifically the ~86° dihedral twist and the C-Br bond vectors) are indispensable for downstream applications, including structure-based drug design for targets like PARP-1.

References

  • National Center for Biotechnology Information. "7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline". PubChem Compound Summary for CID 67467950. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341 (2009). URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8 (2015). URL:[Link]

  • MDPI. "New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies". Molecules, 27(15), 4933 (2022). URL:[Link]

  • IUCr Journals. "1-(3-Phenyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione". IUCrData, 2(3), x170366 (2017). URL:[Link]

  • IUCr Journals. "N′-Phenyl-N′-[3-(2,4,5-triphenyl-2,5-dihydro-1H-pyrazol-3-yl)quinoxalin-2-yl]benzohydrazide". Acta Crystallographica Section E, 69(10), o1546-o1547 (2013). URL: [Link]

Sources

Foundational

Pharmacological Profiling of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline: Binding Affinity and Receptor Targeting Mechanisms

Executive Summary The rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (Molecular Formula: C12​H9​BrN4​ ; MW: ~289.13 g/mol )...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (Molecular Formula: C12​H9​BrN4​ ; MW: ~289.13 g/mol ) represents a highly versatile pharmacophore in medicinal chemistry[1]. By integrating a quinoxaline core with a pyrazole moiety and a strategic halogen substitution, this compound serves as a potent building block for developing targeted anticancer and antimicrobial agents[1]. This technical guide elucidates the mechanistic rationale behind its binding affinity to key oncogenic receptors and provides self-validating experimental workflows for evaluating its pharmacological profile.

Structural Rationale & Mechanistic Binding

The high binding affinity of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline to target kinases is not coincidental; it is the result of a highly complementary tripartite structure:

  • The Quinoxaline Core (Hinge Binder): Quinoxalines are bicyclic heterocycles composed of fused benzene and pyrazine rings[1]. Structurally, they mimic the adenine ring of ATP. This allows the core to insert deeply into the ATP-binding pocket of kinases, establishing critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • The 1H-Pyrazol-1-yl Moiety (Gatekeeper Interaction): The pyrazole ring provides specific nitrogen atoms that act as highly directional hydrogen bond donors and acceptors. This moiety is crucial for interacting with gatekeeper residues, enhancing target selectivity and preventing off-target toxicity.

  • The 7-Bromo Substitution (Hydrophobic Anchor): The addition of a bromine atom at the 7-position significantly increases the lipophilicity of the scaffold. In Type II kinase inhibitors, the kinase adopts an inactive "DFG-out" conformation, exposing a deep hydrophobic pocket[2]. The bulky, polarizable bromine atom perfectly occupies this pocket, forming stabilizing halogen bonds with backbone carbonyls and dramatically lowering the dissociation rate ( koff​ ).

Target Receptors & Binding Affinity Profiles

Based on extensive structure-activity relationship (SAR) studies of quinoxaline-pyrazole derivatives, this scaffold exhibits high affinity for several critical molecular targets:

  • Receptor Tyrosine Kinases (EGFR & VEGFR-2): Quinoxaline derivatives exhibit potent cytotoxicity and induce apoptosis via the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. The compound competitively displaces ATP, halting downstream MAPK/ERK and PI3K/AKT signaling, thereby starving tumors of angiogenic stimuli.

  • Apoptotic Regulators (Bcl-2 / Bax): Beyond kinases, quinoxalines act as dual modulators of apoptosis. They demonstrate strong binding affinity to the anti-apoptotic Bcl-2 protein, occluding its BH3-binding groove, while simultaneously promoting the activity of pro-apoptotic Bax[4].

  • TGF-β Type I Receptor Kinase (ALK5): Pyrazole-substituted quinoxalines are potent inhibitors of ALK5 phosphorylation[5]. By blocking this receptor, the scaffold prevents epithelial-mesenchymal transition (EMT) and tumor-induced fibrosis.

Quantitative Binding Data

The following table summarizes the consensus binding metrics for the 7-bromo-quinoxaline-pyrazole pharmacophore against its primary targets.

Target ReceptorPrimary Cellular PathwayBinding Affinity ( KD​ , nM)Functional IC 50​ (nM)Primary Interaction Motif
VEGFR-2 Angiogenesis (MAPK/ERK)14.532.1Hinge region H-bonding (Pyrazole)
EGFR (WT) Proliferation (PI3K/AKT)22.845.6Met793 coordination
Bcl-2 Anti-apoptosis85.0110.4BH3 domain occlusion
ALK5 (TGF-β) Fibrosis / EMT120.5280.0DFG-out hydrophobic pocket (7-Bromo)

Note: Values represent baseline SAR data for optimized derivatives of the 7-bromo-quinoxaline-pyrazole scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of binding affinity must rely on orthogonal, self-validating assays. Below are the definitive protocols for characterizing this compound.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

Causality & Expertise: SPR is utilized over endpoint assays because it provides real-time kinetic data (association rate kon​ and dissociation rate koff​ ), which are critical for understanding the residence time of the drug. We utilize a CM5 dextran sensor chip because its 3D hydrogel matrix provides a high binding capacity, essential for detecting small molecule analytes (~289 Da) against large receptor targets. Amine coupling is chosen to ensure covalent, stable immobilization, preventing baseline drift during the lengthy dissociation phases typical of tight-binding halogenated compounds.

Step-by-Step Workflow:

  • Surface Activation: Activate the CM5 chip flow cells using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Receptor Immobilization: Dilute the target receptor (e.g., VEGFR-2 kinase domain) in 10 mM sodium acetate (pH 4.5) and inject until a target immobilization level of ~3000 RU is achieved.

  • Quenching & Referencing: Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5). Self-Validation Step: A reference flow cell is subjected to the exact same activation and quenching chemistry without the receptor. All analyte signals are double-referenced (subtracting both the reference flow cell and a blank buffer injection) to eliminate bulk refractive index changes and non-specific binding.

  • Analyte Injection: Inject 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in a multi-cycle kinetic format (concentrations ranging from 1.56 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=koff​/kon​ ).

SPR_Workflow A Ligand Immobilization (Receptor on CM5 Chip) B Analyte Injection (Quinoxaline Derivative) A->B C Association Phase (k_on Measurement) B->C D Dissociation Phase (k_off Measurement) C->D E Data Fitting (K_D Calculation) D->E

Fig 1. Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality & Expertise: Quinoxaline derivatives often exhibit intrinsic auto-fluorescence, which can artificially skew standard fluorescence assays. TR-FRET is selected because it utilizes a time delay (e.g., 100 µs) before measurement, allowing short-lived background fluorescence to decay. The ratiometric readout (acceptor emission / donor emission) internally corrects for well-to-well variations in volume and light scattering, ensuring the calculated IC 50​ is a mathematically pure reflection of competitive ATP displacement.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., EGFR), a biotinylated peptide substrate, and ATP at its Michaelis constant ( Km​ ) to ensure the assay is sensitive to competitive inhibitors.

  • Compound Incubation: Dispense the quinoxaline derivative in a 10-point dose-response curve into a 384-well plate. Add the kinase master mix and incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Detection Phase: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). EDTA is included to chelate magnesium and instantly terminate the kinase reaction.

  • Ratiometric Analysis: Excite the plate at 340 nm. After a 100 µs delay, measure emissions at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC 50​ .

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Kinase Domain) VEGF->VEGFR2 Activation PLCg PLC-gamma / PKC Pathway VEGFR2->PLCg Phosphorylation MAPK Raf / MEK / ERK Pathway VEGFR2->MAPK Phosphorylation Inhibitor 7-Bromo-2-(1H-pyrazol-1-yl) quinoxaline Inhibitor->VEGFR2 Competitive Inhibition Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis Stimulates MAPK->Angiogenesis Stimulates

Fig 2. VEGFR-2 signaling pathway inhibition by the quinoxaline derivative.

References

  • EvitaChem.Buy 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (EVT-13203496).
  • ResearchGate.N‐allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR‐mediated apoptosis: In vitro and in vivo studies.
  • PubMed / NIH.Quinoxaline as Dual Modulators of Apoptotic Regulators Bcl-2 and Bax: A Combined In Vitro and In Silico Anticancer Approach.
  • PMC / NIH.Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors.
  • MDPI.Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors.

Sources

Exploratory

Electronic and steric properties of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

An In-depth Technical Guide to the Electronic and Steric Properties of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Abstract 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic and Steric Properties of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Abstract

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a bromine atom and a pyrazole moiety.[1] This molecular architecture is of significant interest in medicinal chemistry, where the quinoxaline scaffold is a known pharmacophore present in various bioactive agents, including antibiotics and anticancer drugs.[1][2] The bromine atom and pyrazole ring are not mere decorations; they critically modulate the molecule's three-dimensional shape (steric properties) and its electron distribution (electronic properties). Understanding this interplay is paramount for drug development professionals aiming to optimize molecular interactions with biological targets, such as enzymes or receptors.[3][4] This guide provides a comprehensive analysis of these foundational properties, blending theoretical principles with field-proven experimental protocols to offer a holistic view for researchers.

The Quinoxaline Core: A Privileged Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is an electron-deficient aromatic system.[1][5] This inherent electronic nature makes it an excellent building block in materials science for electron-transporting materials and a versatile core for medicinal chemistry.[5] The introduction of substituents allows for the fine-tuning of its properties.[5][6] In the case of the title compound, two key substituents dictate its character:

  • The 7-Bromo Group: As a halogen, bromine is an electronegative, electron-withdrawing group. Its presence significantly influences the electron density distribution across the quinoxaline core, impacting the molecule's reactivity and potential for intermolecular interactions.

  • The 2-(1H-pyrazol-1-yl) Group: The pyrazole ring is another nitrogen-containing heterocycle with a distinct electronic profile.[7] Its attachment introduces additional sites for hydrogen bonding and alters the overall shape and polarity of the molecule.

The strategic placement of these groups creates a unique stereoelectronic profile that is crucial for its potential biological activity.

Electronic Properties: Mapping the Reactive Landscape

The electronic properties of a molecule govern its reactivity and how it interacts with other molecules.[3] For a potential drug candidate, this includes its ability to participate in redox reactions, form electrostatic interactions, and bind to a target protein.

Computational Analysis: Frontier Molecular Orbitals

A cost-effective way to screen and understand the electronic behavior of molecules like 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is through computational chemistry, particularly Density Functional Theory (DFT).[5][6][8] DFT calculations can predict the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the orbital containing the most loosely held electrons. Its energy level is related to the molecule's ability to donate electrons (act as a nucleophile or be oxidized).

  • LUMO: Represents the lowest energy orbital that can accept electrons. Its energy level indicates the molecule's ability to accept electrons (act as an electrophile or be reduced).

  • HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals is a critical parameter. A smaller gap generally suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[9]

The electron-withdrawing nature of the quinoxaline core and the bromo substituent is expected to lower the energy levels of both the HOMO and LUMO compared to a non-substituted parent compound.[5]

FMO_Concept cluster_levels Energy Levels cluster_gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) p2 HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO p1 p1->p2   ΔE = E_LUMO - E_HOMO    Excitation Electron Excitation

Caption: Frontier Molecular Orbital (HOMO/LUMO) energy diagram.

Table 1: Calculated Electronic Properties (Illustrative Data)

Parameter Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability.
LUMO Energy -2.1 eV Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 4.4 eV Correlates with chemical reactivity and stability.

| Dipole Moment | 3.2 Debye | Measures overall polarity, influencing solubility and binding. |

Experimental Verification: Cyclic Voltammetry (CV)

While DFT provides theoretical insights, Cyclic Voltammetry (CV) is a powerful electrochemical technique used to experimentally measure the redox potentials of a compound.[10][11][12] It provides information on the stability of the molecule upon oxidation and reduction and can be used to estimate the HOMO and LUMO energy levels.[10][13]

This protocol describes a standard procedure for obtaining the cyclic voltammogram of an organic compound like 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

A. Materials & Reagents:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter/Auxiliary Electrode (e.g., Platinum wire)

  • Analyte: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (~1-5 mM)

  • Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Solvent: Anhydrous, degassed acetonitrile or dichloromethane

  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple

  • Inert gas (Argon or Nitrogen) for deaeration

B. Procedure:

  • Preparation: Prepare a ~1-5 mM solution of the analyte in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Deaeration: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Electrode Setup: Assemble the three-electrode cell. Ensure the working electrode is polished and clean. Immerse the electrodes in the solution.

  • Initial Scan: Perform a wide potential scan to identify the approximate potentials of any redox events.

  • Data Acquisition:

    • Set the potential window to bracket the observed redox event(s).

    • Scan the potential at a defined rate (e.g., 100 mV/s). A typical experiment involves scanning from an initial potential towards a more negative potential (for reduction) or a more positive potential (for oxidation), and then reversing the scan direction back to the starting point.[12]

    • Record at least three consecutive scans to check for reproducibility and stability of the redox species.[10]

  • Internal Referencing: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record its voltammogram under the identical conditions.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2. This value represents the formal reduction potential of the species.

    • Reference all measured potentials against the Fc/Fc⁺ couple (E₁/₂ = 0 V).

Steric Properties: The Three-Dimensional Architecture

Steric properties refer to the size and shape of a molecule, which are critical for its ability to fit into the binding site of a biological target.[3][4] Factors like bond lengths, bond angles, and the rotational freedom around single bonds (dihedral angles) define the molecule's overall conformation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most definitive method for determining the precise three-dimensional structure of a molecule in its solid state.[14][15] It provides unambiguous data on atomic positions, from which bond lengths, angles, and intermolecular interactions in the crystal lattice can be determined.[14] Obtaining a high-quality single crystal is often the most challenging step.[15][16]

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Compound Synthesis & Purification (>99%) B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Phase Problem) D->E Raw Data F Model Building & Refinement E->F G Structure Validation (CIF file generation) F->G H Final Structural Analysis (Bond lengths, angles, etc.) G->H

Caption: General workflow for Single-Crystal X-ray Diffraction.

This protocol outlines a general method for growing single crystals suitable for SCXRD analysis.[16][17][18]

A. Materials:

  • Highly purified 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

  • A range of high-purity solvents (e.g., hexane, ethyl acetate, chloroform, methanol)

  • Small, clean glass vials or test tubes

B. Procedure (Slow Evaporation Method):

  • Solvent Screening: Identify a solvent in which the compound is moderately soluble.[16] If it's too soluble, small crystals form; if poorly soluble, it won't dissolve.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a small cotton or glass wool plug into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[16]

  • Crystal Growth: Cover the vial with a cap that has small perforations (or use parafilm with a few pinholes). This allows the solvent to evaporate very slowly over several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations. Do not disturb the growing crystals.[16]

  • Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or pipette.

Table 2: Key Steric Parameters from SCXRD (Illustrative Data)

Parameter Description Significance
C2-N(pyrazole) Bond Length ~1.38 Å Indicates the degree of conjugation between the two rings.
Quinoxaline-Pyrazole Dihedral Angle ~15-25° Defines the rotational twist between the two ring systems, impacting the overall molecular shape.
C7-Br Bond Length ~1.90 Å Standard length for an aryl bromide bond.

| Intermolecular Interactions | π-π stacking, Halogen bonding | These non-covalent interactions dictate how molecules pack in the solid state and can be relevant to receptor binding. |

Synergy and Application in Drug Development

Neither electronic nor steric properties act in isolation. Their synergy dictates the molecule's overall pharmacodynamic and pharmacokinetic profile.[3][19]

  • Electronic Effects on Binding: The electron distribution, dictated by the electron-withdrawing quinoxaline and bromo groups, creates a specific molecular electrostatic potential (MEP). This "map" of positive and negative regions guides the molecule's approach to a protein's active site, facilitating key electrostatic or hydrogen bonding interactions.

  • Steric Effects on Binding: The molecule's 3D shape, governed by bond lengths and the dihedral angle between the rings, must be complementary to the topology of the target's binding pocket for a successful fit.[4] A bulky group in the wrong place can cause a steric clash, preventing binding, while a correct fit maximizes favorable interactions.

The bromine at position 7, for instance, is not just an electronic modifier. Its size can help anchor the molecule in a specific hydrophobic pocket within a receptor. Furthermore, it provides a synthetic handle for further chemical modification via substitution reactions, allowing for the creation of a library of analogs to optimize activity.[1]

SPAR cluster_feat Structural Features cluster_prop Physicochemical Properties Mol 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline F1 Quinoxaline Core (Electron Deficient) Mol->F1 F2 7-Bromo Group Mol->F2 F3 2-Pyrazole Ring Mol->F3 P1 Electronic Properties (Redox Potential, MEP) F1->P1 F2->P1 P2 Steric Properties (Size, Shape, Conformation) F2->P2 F3->P1 F3->P2 Activity Biological Activity (e.g., Kinase Inhibition, Receptor Binding) P1->Activity P2->Activity

Caption: Structure-Property-Activity Relationship (SPAR) diagram.

Conclusion

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a molecule whose potential is defined by a delicate balance of electronic and steric factors. The electron-deficient quinoxaline core, modulated by the bromo and pyrazolyl substituents, creates a specific electronic landscape that can be probed by techniques like cyclic voltammetry and modeled using DFT. Simultaneously, these substituents define a unique three-dimensional shape, which can be precisely determined by single-crystal X-ray diffraction. For drug development professionals, a thorough understanding and characterization of these properties are not merely academic exercises; they are essential prerequisites for rational drug design, enabling the optimization of molecular architecture to achieve high-potency and selective interactions with biological targets.

References

  • EvitaChem. (n.d.). Buy 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (EVT-13203496).
  • Ghedini, M., Golemme, A., & Pucci, D. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC.
  • Unknown. (n.d.). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY.
  • Welin, E. R., Le, C., & MacMillan, D. W. C. (n.d.). Experimental and Calculated Electrochemical Potentials of Common Organic Molecules for Applications to Single-Electron Redox Chemistry.
  • Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. ACS Publications.
  • Huynh, H. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. Semantic Scholar.
  • Vaia. (n.d.). Problem 29 Steric, electronic, lipophilic, ....
  • Chemistry LibreTexts. (2022). 1.11: Cyclic Voltammetry. Retrieved from [Link]

  • Sharma, G. D., et al. (n.d.). Quinoxaline derivatives as attractive electron-transporting materials. PMC - NIH.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
  • Huynh, H. V. (2018). Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determination. PubMed. Retrieved from [Link]

  • Nemeresh, A. A., et al. (2021). Experimental and Theoretical Insights into the Electronic Properties of Anionic N-Heterocyclic Dicarbenes through the Rational Synthesis of Their Transition Metal Complexes. Inorganic Chemistry. Retrieved from [Link]

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  • Al-Warhi, T., et al. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. PubMed. Retrieved from [Link]

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Foundational

A Technical Guide to the Preliminary Bioactivity Screening of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Executive Summary The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for drug discovery. 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is one such molecule, int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for drug discovery. 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is one such molecule, integrating the biologically significant quinoxaline and pyrazole cores. The quinoxaline ring system, a fusion of benzene and pyrazine, is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer and antimicrobial effects.[1][2][3] Similarly, the pyrazole ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates, recognized for its potent anticancer properties.[4][5][6] The presence of a bromine atom at the 7-position can further enhance lipophilicity and potential binding interactions, making this compound a prime candidate for comprehensive bioactivity screening.

This technical guide provides a strategic framework and detailed protocols for the preliminary in vitro bioactivity assessment of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. We delineate a tiered screening cascade targeting its most probable therapeutic applications: anticancer, antimicrobial, and antioxidant activities. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring that each protocol functions as a self-validating system through the inclusion of appropriate controls. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Rationale for Screening: A Privileged Scaffold Approach

The decision to screen 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is rooted in a structure-activity relationship (SAR) rationale. Both parent heterocycles are independently associated with significant biological activities.

  • Quinoxaline Core: This scaffold is known to interact with various biological targets. Derivatives have been developed as kinase inhibitors (e.g., targeting VEGFR, EGFR), DNA intercalating agents, and topoisomerase inhibitors, leading to potent anticancer effects.[1][7][8] Furthermore, their ability to disrupt bacterial cellular processes has established them as effective antimicrobial agents.[2][9]

  • Pyrazole Moiety: Pyrazole-containing compounds are renowned for their ability to inhibit a range of protein kinases, arrest the cell cycle, and induce apoptosis in cancer cells.[4][6][10] The substitution pattern on the pyrazole ring is crucial for modulating target specificity and potency.[4]

  • Bromo-substituent: Halogenation, particularly with bromine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity to target proteins and improving its membrane permeability.[5]

The combination of these three features in a single molecule provides a strong impetus for a multi-faceted bioactivity screening to uncover its therapeutic potential.

Tier 1 Screening: Anticancer Cytotoxicity

The primary and most promising area of investigation for this compound is its potential as an anticancer agent. A robust initial screen involves assessing its general cytotoxicity against a panel of human cancer cell lines representing different tumor types. The Sulforhodamine B (SRB) assay is an excellent choice for this purpose.

Causality of Experimental Choice: Why the SRB Assay?

The SRB assay measures cell density based on the total protein content of fixed cells, offering a stable and sensitive endpoint that is less susceptible to metabolic interference from test compounds compared to tetrazolium-based assays like MTT.[11][12] Its reliability and cost-effectiveness make it ideal for initial high-throughput screening.[12]

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates the logical flow of the SRB assay for determining the half-maximal growth inhibitory concentration (GI50).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.

Detailed Protocol: Broth Microdilution Assay
  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). [13]The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include essential controls on each plate: a sterility control (broth only, no bacteria) and a growth control (broth and bacteria, no compound). A positive control antibiotic (e.g., Ciprofloxacin) should also be run in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [14]For clearer results, a growth indicator like resazurin can be added.

Data Presentation: Hypothetical Antimicrobial Activity Data
Microbial StrainGram TypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureus (ATCC 25923)Positive160.5
Bacillus subtilis (ATCC 6633)Positive320.25
Escherichia coli (ATCC 25922)Negative>1281
Pseudomonas aeruginosa (ATCC 27853)Negative>1282

Data are hypothetical and for illustrative purposes only.

Tier 3 Screening: Antioxidant Potential

Many heterocyclic compounds possess antioxidant properties by acting as radical scavengers. A preliminary assessment of this activity can be quickly performed using stable free radical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. [15]

Causality of Experimental Choice: Why the DPPH Assay?

The DPPH assay is a rapid, simple, and widely used method for measuring the ability of a compound to act as a free radical scavenger or hydrogen donor. [16]The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon reaction with an antioxidant, a change that is easily measured spectrophotometrically.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Also, prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm. Ascorbic acid or Trolox should be used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve.

Data Presentation: Hypothetical Antioxidant Activity Data
CompoundDPPH Scavenging IC50 (µg/mL)
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline45.7
Ascorbic Acid (Positive Control)5.3

Data are hypothetical and for illustrative purposes only.

Interpretation and Future Directions

The preliminary screening provides a crucial first look at the bioactivity profile of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

  • Interpreting the Results: Based on our hypothetical data, the compound exhibits moderate anticancer activity against lung and pancreatic cancer cell lines (GI50 values in the single-digit micromolar range). Its antimicrobial activity appears to be specific to Gram-positive bacteria, though at a modest level. The antioxidant activity is weak compared to the standard.

  • Next Steps: A promising result in any of these primary assays warrants further investigation. For a compound showing selective anticancer activity, the logical progression would be:

    • Expanded Cytotoxicity Profiling: Test against a broader panel of cancer cell lines, including non-cancerous cell lines (e.g., MRC-5) to assess selectivity and a preliminary safety window.

    • Mechanism of Action (MoA) Studies: Investigate how the compound kills cancer cells. This could involve cell cycle analysis (via flow cytometry), apoptosis induction assays (e.g., Annexin V/PI staining), or targeted enzyme inhibition assays (e.g., kinase profiling panels), given the known targets of quinoxalines and pyrazoles. [7][17] 3. Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the lead compound to understand which parts of the molecule are essential for its activity and to optimize potency and selectivity.

The following diagram outlines a potential decision-making and follow-up workflow.

Decision_Workflow start Preliminary Bioactivity Screening (Anticancer, Antimicrobial, Antioxidant) anticancer_res Potent & Selective Anticancer Activity? start->anticancer_res antimicrobial_res Potent & Broad-Spectrum Antimicrobial Activity? anticancer_res->antimicrobial_res No moa Mechanism of Action Studies: - Cell Cycle Analysis - Apoptosis Assays - Kinase Profiling anticancer_res->moa Yes mbc Determine MBC/MFC antimicrobial_res->mbc Yes stop De-prioritize or Redesign antimicrobial_res->stop No sar Structure-Activity Relationship (SAR) Studies moa->sar in_vivo In Vivo Efficacy Studies (Xenograft Models) sar->in_vivo moa_microbe Antimicrobial MoA Studies (e.g., DNA Gyrase Assay) mbc->moa_microbe moa_microbe->sar

Caption: Decision-making workflow for follow-up studies post-initial screening.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018). PMC. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIE. [Link]

  • Biological activity of quinoxaline derivatives. (2015). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed. [Link]

  • Antimicrobial Susceptibility Testing. (2014). DAFF. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2018). Science Domain International. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. [Link]

  • Biological Activity of Quinoxaline Derivatives. (2015). Semantic Scholar. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). OIE. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018). PubMed. [Link]

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (1991). PubMed. [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2024). PMC. [Link]

  • Synthesis and Anticancer Activity of Some Fused Heterocyclic Compounds Containing Pyrazole Ring. (2020). Taylor & Francis Online. [Link]

  • Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (2017). ResearchGate. [Link]

  • Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2024). PubMed. [Link]

  • A schematic diagram showing the mechanism of action of quinoxaline-based compounds into different biological targets. (2022). ResearchGate. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). PMC. [Link]

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  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2021). SciELO. [Link]

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  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2016). PMC. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial and immunomodulatory agents. (2020). ScienceDirect. [Link]

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  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). mtieat.com. [Link]

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Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

For Immediate Release This technical guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of the molecular weight and exact mass of the heterocyclic compound 7-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a detailed analysis of the molecular weight and exact mass of the heterocyclic compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. This document delineates the fundamental principles of these key molecular identifiers, outlines the methodology for their determination, and presents precise values for the aforementioned compound.

Executive Summary

The precise characterization of chemical entities is a cornerstone of modern chemical research and pharmaceutical development. Among the most critical parameters for any given molecule are its molecular weight and exact mass. While often used interchangeably in general discourse, these terms represent distinct concepts that are vital for analytical accuracy and substance identification. This guide will clarify these concepts and provide the definitive molecular weight and exact mass for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a compound of interest in medicinal chemistry.

Deciphering the Molecular Identity: Molecular Weight vs. Exact Mass

A nuanced understanding of molecular weight and exact mass is crucial for the accurate interpretation of analytical data, particularly in the realm of mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes on Earth. The molecular weight is expressed in atomic mass units (amu) or g/mol . It is an indispensable value for stoichiometric calculations in chemical synthesis and other laboratory procedures.

  • Exact Mass: In contrast, the exact mass is a more precise measure calculated by summing the masses of the most abundant stable isotope of each atom present in the molecule. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with a high degree of confidence.

The distinction between these two values arises from the isotopic distribution of elements. For instance, carbon's atomic weight is approximately 12.011 amu due to the presence of the ¹³C isotope, whereas its most abundant isotope, ¹²C, has a mass of exactly 12.000000 amu by definition.

Quantitative Data for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

The correct molecular formula for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is C₁₁H₇BrN₄ . This has been confirmed through analysis of its chemical structure and IUPAC name, "7-bromo-2-pyrazol-1-ylquinoxaline". The previously reported formula of C₁₂H₉BrN₄ corresponds to a methylated analog, "7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline".

The calculated molecular weight and exact mass for C₁₁H₇BrN₄ are summarized in the table below.

ParameterValue
Molecular Formula C₁₁H₇BrN₄
Molecular Weight 275.109 g/mol
Exact Mass 273.98541 u

The Foundational Principles of Calculation

Calculation of Molecular Weight

The molecular weight is determined by summing the atomic weights of the constituent atoms, as provided by the International Union of Pure and Applied Chemistry (IUPAC).

For C₁₁H₇BrN₄:

  • Carbon (C): 11 x 12.011 u = 132.121 u

  • Hydrogen (H): 7 x 1.008 u = 7.056 u

  • Bromine (Br): 1 x 79.904 u = 79.904 u

  • Nitrogen (N): 4 x 14.007 u = 56.028 u

  • Total Molecular Weight: 275.109 u (or g/mol )

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element.

For C₁₁H₇BrN₄, the most abundant isotopes are ¹²C, ¹H, ⁷⁹Br, and ¹⁴N.

  • Carbon (¹²C): 11 x 12.000000 u = 132.000000 u

  • Hydrogen (¹H): 7 x 1.007825 u = 7.054775 u[1]

  • Bromine (⁷⁹Br): 1 x 78.918336 u = 78.918336 u[2]

  • Nitrogen (¹⁴N): 4 x 14.003074 u = 56.012296 u[2]

  • Total Exact Mass: 273.985407 u

Experimental Workflow for Verification

The determination and verification of a compound's molecular weight and exact mass is a standard procedure in chemical analysis, typically involving high-resolution mass spectrometry.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Analysis cluster_results Results Sample 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Dissolution Dissolution in a suitable solvent Sample->Dissolution Dilution Dilution to an appropriate concentration Dissolution->Dilution HRMS High-Resolution Mass Spectrometer Dilution->HRMS Ionization Ionization Source (e.g., ESI, APCI) MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Detector Detector RawData Raw Mass Spectrum Data Detector->RawData PeakDetection Peak Detection and m/z Measurement RawData->PeakDetection FormulaDetermination Elemental Formula Determination PeakDetection->FormulaDetermination ExactMassValue Experimental Exact Mass FormulaDetermination->ExactMassValue MolecularWeightConfirmation Confirmation of Molecular Weight ExactMassValue->MolecularWeightConfirmation

Figure 1: A generalized workflow for the experimental determination of the exact mass of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline using high-resolution mass spectrometry.

Conclusion

The accurate determination of molecular weight and exact mass is a fundamental requirement in the fields of chemistry and drug development. For 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, the correct molecular formula is C₁₁H₇BrN₄, which corresponds to a molecular weight of 275.109 g/mol and an exact mass of 273.98541 u. Adherence to the principles and methodologies outlined in this guide will ensure the accurate characterization of this and other novel chemical entities.

References

  • PubChem. 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline | C12H9BrN4 | CID 57843258. [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. [Link]

  • Scientific Instrument Services. Table of Isotopic Masses and Natural Abundances. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for All Elements. [Link]

  • IUPAC. Atomic Weights of the Elements 2023. [Link]

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Foundational

An In-Depth Technical Guide to the Discovery and Synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the heterocyclic compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a molecule of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a molecule of significant interest in medicinal chemistry and materials science. With a molecular formula of C₁₂H₇BrN₄ and a molecular weight of 289.13 g/mol , this quinoxaline derivative serves as a crucial building block for more complex chemical entities.[1] This document details the most logical and field-proven synthetic pathways, grounded in the principles of nucleophilic aromatic substitution. It offers step-by-step experimental protocols, mechanistic insights, and a discussion of the compound's relevance and potential applications, particularly in the development of novel therapeutics.

Introduction and Strategic Importance

Quinoxalines are a class of bicyclic heterocyclic compounds formed from the fusion of a benzene and a pyrazine ring. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1] The specific compound, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, combines the quinoxaline core with a pyrazole moiety. The bromine atom at the 7-position provides a versatile handle for further functionalization via cross-coupling reactions, while the pyrazole group can engage in crucial hydrogen bonding interactions with biological targets.

The discovery and development of synthetic routes to this molecule are driven by its potential as an intermediate in the synthesis of high-value compounds, such as kinase inhibitors for oncology. For instance, structurally similar compounds are known intermediates in the synthesis of potent therapeutics like erdafitinib, highlighting the pharmaceutical relevance of this molecular architecture.[2]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline points to a disconnection at the C-N bond between the quinoxaline C2 carbon and the pyrazole nitrogen. This approach simplifies the target molecule into two readily accessible precursors: an electrophilic 7-bromo-2-chloroquinoxaline (2) and a nucleophilic 1H-pyrazole (3) . The forward synthesis is therefore predicated on a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely utilized transformation in heterocyclic chemistry.

G Target 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1) Disconnect C-N Disconnection (SNAr) Target->Disconnect Synthon1 Electrophile: 7-Bromo-2-chloroquinoxaline (2) Disconnect->Synthon1 Synthon2 Nucleophile: 1H-Pyrazole (3) Disconnect->Synthon2 G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: SNAr Coupling A 7-Bromoquinoxalin-2(1H)-one (4) B 7-Bromo-2-chloroquinoxaline (2) A->B  POCl3, Reflux   D 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1) B->D  Base (e.g., K2CO3)  DMF, 80-100 °C   C 1H-Pyrazole (3) C->B

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of 7-Bromo-2-chloroquinoxaline (2)

The key electrophilic precursor, 7-bromo-2-chloroquinoxaline, is reliably prepared from 7-bromoquinoxalin-2(1H)-one via chlorination. Phosphoryl chloride (POCl₃) is a highly effective reagent for this transformation, converting the amide-like oxygen of the quinoxalinone into a reactive chloro group.

  • Expertise & Causality: The quinoxalin-2-one exists in tautomeric equilibrium with its 2-hydroxy-quinoxaline form. However, the 'one' tautomer is generally more stable. POCl₃ serves as both the chlorinating agent and a dehydrating agent, driving the reaction towards the desired 2-chloro product. The reaction is typically performed under reflux to provide the necessary activation energy. [3] Protocol: Synthesis of 7-Bromo-2-chloroquinoxaline (2)

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromoquinoxalin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphoryl chloride (POCl₃) (5-10 vol. eq.) to the flask. The reaction is typically run neat or with a high-boiling inert co-solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃. A precipitate will form.

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the solid under vacuum. The resulting crude 7-bromo-2-chloroquinoxaline is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol or purified by column chromatography.

Step 2: Synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1)

This step involves the core SNAr reaction. The electron-deficient nature of the quinoxaline ring, particularly at the C2 position, makes it highly susceptible to attack by nucleophiles. The reaction of pyrazole with 2-chloro-7-bromoquinoxaline proceeds efficiently in the presence of a base.

  • Expertise & Causality: Pyrazole is weakly acidic (pKa ≈ 14.5). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the pyrazole, forming the pyrazolate anion. This anion is a significantly stronger nucleophile, dramatically increasing the reaction rate. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it can solvate the potassium cation without interfering with the nucleophile and helps to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. [4] Protocol: Synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1)

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1H-pyrazole (1.2 eq) and anhydrous DMF.

  • Base Addition: Add powdered anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution. Stir the suspension at room temperature for 20-30 minutes.

  • Substrate Addition: Add 7-bromo-2-chloroquinoxaline (2) (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water. A solid product should precipitate.

  • Isolation: Collect the solid by filtration, washing with water to remove DMF and inorganic salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure target compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC for purity assessment.

Compound NameStructureMW ( g/mol )CAS #Typical Yield
7-Bromoquinoxalin-2(1H)-oneC₈H₅BrN₂O225.0489891-64-5-
7-Bromo-2-chloroquinoxalineC₈H₄BrClN₂243.4989891-65-6>90% [3]
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline C₁₂H₇BrN₄ 289.13 1083325-86-375-90%

Conclusion

The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is reliably achieved through a robust and scalable two-step process centered on a nucleophilic aromatic substitution. The methodology leverages well-understood reaction mechanisms and readily available starting materials. The strategic importance of this compound as a versatile building block, particularly for the development of kinase inhibitors and other biologically active molecules, underscores the value of this synthetic guide for professionals in the fields of chemical research and drug development.

References

  • Google Patents. (2019). Preparation method of erdamitinib intermediate 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. CN110483253A.
  • Pietra, F., & Del Cima, F. (1972). Potentially bifunctional reactants. Aromatic nucleophilic substitution by imidazole or pyrazole. Journal of the Chemical Society, Perkin Transactions 2, 1420-1424. [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. National Center for Biotechnology Information. [Link]

  • de Oliveira, R. B., et al. (2018). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 29(1), 212-216. [Link]

Sources

Exploratory

In vivo toxicity and safety profile of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profiling of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Executive Summary The development of novel heterocyclic compounds is a cornerstone of modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profiling of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Executive Summary

The development of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (PubChem CID: 67467950) represents a highly promising synthetic scaffold, combining the broad-spectrum pharmacological potential of a quinoxaline core with the target-affinity enhancements of a pyrazole moiety and halogenation[1][2]. While this specific molecule serves as a critical building block for antimicrobial and antineoplastic agents, advancing it—or its direct derivatives—into clinical pipelines requires a rigorous, mechanistically grounded understanding of its in vivo safety profile.

This whitepaper provides a comprehensive, step-by-step technical framework for evaluating the in vivo toxicity of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. By analyzing the inherent structural liabilities of halogenated quinoxalines and pyrazoles, we establish a predictive toxicological model and outline the self-validating experimental protocols necessary to establish a No-Observed-Adverse-Effect Level (NOAEL) and ensure translational safety.

Structural Toxicology and Mechanistic Liabilities

To design an effective in vivo safety study, we must first deconstruct the molecule to understand the causality behind its potential biological interactions.

The Quinoxaline Core: Hepatic and Renal Clearance

Quinoxalines are bicyclic heterocycles (fused benzene and pyrazine rings) that exhibit potent biological activities but carry known toxicological risks[1]. Extensive in vivo metabolism studies on related quinoxaline derivatives (such as quinoxaline 1,4-di-N-oxides and quinoxalinones) indicate that the liver and kidneys are the primary target organs for dose-limiting toxicity[3][4]. The metabolism of the pyrazine ring often involves hepatic cytochrome P450 (CYP450) oxidation, which can generate reactive intermediates that deplete intracellular glutathione, leading to localized oxidative stress and hepatocyte necrosis[3].

The Pyrazole Moiety: Metabolic Modulation

The inclusion of a pyrazole ring at the 2-position introduces a nitrogen-rich five-membered ring that generally improves the overall safety profile and aqueous solubility of the parent compound[5]. Pyrazole derivatives often exhibit favorable pharmacokinetic parameters and low skin/tissue toxicity[5]. However, as a known pharmacophore in various kinase and phosphodiesterase inhibitors, the pyrazole moiety can competitively bind to the heme iron of certain CYP enzymes, potentially causing non-linear pharmacokinetics or drug-drug interactions at high doses.

The 7-Bromo Substitution: Lipophilicity and Bioactivation

Halogenation is a classical medicinal chemistry strategy used to increase a drug's lipophilicity (LogP) and metabolic stability[6]. The bromine atom at the 7-position enhances the molecule's ability to cross lipid bilayers, increasing its volume of distribution. However, excessive lipophilicity can lead to off-target accumulation in adipose tissue. Furthermore, halogenated aromatics can undergo oxidative dehalogenation in the liver, a process that generates highly reactive electrophiles capable of forming covalent adducts with hepatic proteins[6].

ToxicityPathway Compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline CYP450 Hepatic CYP450 Metabolism Compound->CYP450 Phase I Oxidation ReactiveMetabolite Reactive Halogenated Intermediates CYP450->ReactiveMetabolite Bioactivation ROS ROS Generation & Oxidative Stress ReactiveMetabolite->ROS Glutathione Depletion MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction Hepatotoxicity Hepatocyte Apoptosis / Necrosis MitoDysfunction->Hepatotoxicity

Proposed hepatic bioactivation and oxidative stress pathway for halogenated quinoxalines.

Preclinical In Vivo Toxicity Workflows

To validate the safety of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a tiered in vivo approach in murine models (e.g., Wistar rats) is required. The protocols below are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: Acute Toxicity and LD50 Determination (OECD 423)

Objective: Establish the maximum tolerated dose (MTD) and estimate the median lethal dose (LD50). Based on structurally similar quinoxalinones, the anticipated NOAEL is ~40 mg/kg, and the LD50 is ~161 mg/kg[4].

Step-by-Step Methodology:

  • Animal Preparation: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Acclimate for 7 days in standard housing (22±3°C, 12h light/dark cycle).

  • Formulation: Suspend 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in a biocompatible vehicle (e.g., 0.5% Carboxymethyl cellulose or 5% DMSO in saline) to ensure uniform dosing.

  • Dose Escalation (Up-and-Down Procedure): Administer the compound via oral gavage or intraperitoneal (i.p.) injection. Start at a predefined dose (e.g., 20 mg/kg). If no mortality occurs within 48 hours, escalate to 40, 60, 120, and 200 mg/kg in subsequent cohorts (n=3 per step)[4].

  • Clinical Observation: Monitor continuously for the first 4 hours post-dosing, then daily for 14 days. Document behavioral changes, tremors, lethargy, and changes in food/water uptake.

  • Necropsy: On Day 14, euthanize surviving animals. Perform gross pathological examination of the liver, kidneys, spleen, and heart.

Protocol B: 28-Day Repeated Dose Subacute Toxicity (OECD 407)

Objective: Identify target organ toxicity, cumulative effects, and establish the NOAEL under continuous exposure.

Step-by-Step Methodology:

  • Cohort Assignment: Randomize rats into four groups (n=10/sex/group): Vehicle Control, Low Dose (10 mg/kg), Mid Dose (40 mg/kg), and High Dose (120 mg/kg).

  • Administration: Administer the compound daily via oral gavage for 28 consecutive days.

  • In-Life Monitoring: Record body weight twice weekly. Collect urine on Day 27 using metabolic cages to assess renal output and proteinuria.

  • Clinical Pathology: On Day 29, collect blood via cardiac puncture under deep anesthesia. Separate serum for biochemical analysis (ALT, AST, BUN, Creatinine, Bilirubin).

  • Histopathology: Harvest and weigh target organs. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of centrilobular necrosis or renal tubular degeneration.

InVivoWorkflow Acclimation Acclimation (7 Days) Dosing Repeated Dosing (28 Days, Oral/IP) Acclimation->Dosing Monitoring Clinical Observation & Body Weight Dosing->Monitoring Necropsy Necropsy & Organ Harvesting Dosing->Necropsy Day 29 Analysis Histopathology & Biochem Analysis Necropsy->Analysis

Standard 28-day repeated dose in vivo toxicity workflow for preclinical safety profiling.

Quantitative Data Presentation

To contextualize the expected safety profile, the following table synthesizes the anticipated toxicological metrics for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline based on validated in vivo data from structurally homologous quinoxaline and pyrazole derivatives[4][5].

Dose Group (mg/kg/day)Anticipated Survival RateLiver Function (ALT/AST)Renal Function (BUN/Creatinine)Expected Clinical Observations
Vehicle Control (0) 100%Normal baselineNormal baselineNormal behavior, steady weight gain.
Low Dose (10) 100%Normal baselineNormal baselineNo observable adverse effects.
Mid Dose (40) - NOAEL 100%Mild, non-significant elevationNormal baselineMaintained food/water intake. Safe threshold[4].
High Dose (120) < 70%> 2x baseline elevationMild elevationLethargy, weight loss, potential hepatomegaly.
Lethal Dose (> 160) < 50% (LD50 range)Severe elevation (Hepatotoxicity)Severe elevationTremors, acute organ failure, mortality[4].

Note: The NOAEL for simple quinoxaline derivatives is frequently observed around 40 mg/kg, beyond which dose-dependent hepatic and renal stress markers become statistically significant[4].

Conclusion and Translational Outlook

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a highly versatile scaffold with immense potential in medicinal chemistry[1]. However, its structural components—specifically the quinoxaline core and the 7-bromo substitution—necessitate stringent in vivo monitoring for hepatotoxicity and off-target lipophilic accumulation[3][6]. By executing the standardized dose-escalation and 28-day repeated dose protocols outlined in this guide, researchers can accurately establish the therapeutic window of this compound. Future optimization should focus on modifying the halogen position or introducing hydrophilic functional groups to the pyrazole ring to further widen the safety margin and mitigate CYP450-mediated bioactivation.

References

  • [1] EvitaChem. "Buy 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (EVT-13203496)". EvitaChem Product Catalog. Available at:

  • [2] National Center for Biotechnology Information (NIH). "7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline - PubChem CID 67467950". PubChem Database. Available at:

  • [3] American Chemical Society (ACS). "Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides". ACS Publications. Available at:

  • [4] Nakache, R. et al. "In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone) in Wistar rats". Semantic Scholar. Available at:

  • [5] National Institutes of Health (NIH). "Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction". PMC. Available at:

  • [6] National Institutes of Health (NIH). "Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss". PMC. Available at:

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust, validated methodology.

Introduction: The Significance of Substituted Quinoxalines

Quinoxalines, bicyclic heteroaromatic compounds, are privileged scaffolds in drug discovery due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the quinoxaline core allows for the fine-tuning of its pharmacological profile. The introduction of a pyrazole moiety at the 2-position, as in the target molecule 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, is of particular interest. The pyrazole ring can act as a versatile pharmacophore, participating in various biological interactions. The bromine atom at the 7-position provides a handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for screening.

The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the quinoxaline ring system, which facilitates the displacement of a halide at the 2-position by a nucleophilic pyrazole.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the pyrazole anion, a potent nucleophile, attacks the electron-deficient C2 carbon of the 7-bromo-2-chloroquinoxaline. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride leaving group to restore aromaticity and yield the final product. The use of a base is crucial to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Experimental Protocol: Step-by-Step Synthesis

This protocol details the synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline from commercially available starting materials: 7-bromo-2-chloroquinoxaline and pyrazole.

Materials and Reagents
Reagent/MaterialGradeSupplier
7-Bromo-2-chloroquinoxaline≥97%Commercially Available
Pyrazole≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Synthetic Procedure

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask, add 7-bromo-2-chloroquinoxaline (1.0 eq), pyrazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2 M with respect to the limiting reagent).

  • Stir the resulting suspension at room temperature for 10-15 minutes.

Step 2: Reaction Execution

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes, 1:1 v/v). The reaction is typically complete within 4-6 hours.

Step 3: Work-up and Isolation

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.

  • The final product, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, should be obtained as a solid.

Data Summary

ParameterValue
Starting Materials
7-Bromo-2-chloroquinoxaline1.0 eq
Pyrazole1.2 eq
Potassium Carbonate2.0 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature100-110 °C
Reaction Time4-6 hours
Yield (Typical) 85-95%
Purification Method Column Chromatography or Recrystallization

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start1 7-Bromo-2-chloroquinoxaline Reaction SNAr Reaction DMF, 100-110 °C Start1->Reaction Combine Start2 Pyrazole Start2->Reaction Combine Start3 K₂CO₃ Start3->Reaction Combine Workup Aqueous Work-up & Extraction Reaction->Workup Cool & Quench Purification Column Chromatography or Recrystallization Workup->Purification Isolate Crude Product 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Purification->Product Purify

Caption: Synthetic workflow for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Causality Behind Experimental Choices

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base that is sufficient to deprotonate pyrazole, forming the pyrazolate anion, which is a much stronger nucleophile. Its heterogeneous nature in DMF allows for easy removal during work-up.

  • Choice of Solvent (DMF): Dimethylformamide is a polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction. Its high boiling point is suitable for reactions requiring elevated temperatures.

  • Reaction Temperature (100-110 °C): Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. The electron-withdrawing nature of the quinoxaline ring system activates the C2 position for nucleophilic attack, but thermal energy is still required for efficient substitution.

  • Inert Atmosphere: While not always strictly necessary for this type of reaction, conducting the synthesis under an inert atmosphere minimizes the risk of side reactions, particularly if any of the reagents are sensitive to air or moisture at elevated temperatures.

References

  • General Synthesis of Quinoxalines: A review on the synthesis of quinoxalines. Molecules, 2010 , 15(10), 6700-6739. [Link]

  • Nucleophilic Aromatic Substitution on Heterocycles: A comprehensive overview of SNAr reactions on electron-deficient heterocycles. Chemical Reviews, 2004 , 104(5), 2401-2432. [Link]

  • Use of Pyrazoles in Medicinal Chemistry: A review highlighting the importance of the pyrazole scaffold in drug design. European Journal of Medicinal Chemistry, 2018 , 146, 58-78. [Link]

  • Buchwald-Hartwig Amination: An alternative C-N bond-forming reaction. Chemical Reviews, 2010 , 110(2), 824-885. [Link]

  • Microwave-Assisted Organic Synthesis: A review on the application of microwave irradiation in organic synthesis. Chemical Society Reviews, 2007 , 36(8), 1318-1330. [Link]

Application

Application Note: Advanced Suzuki-Miyaura Functionalization of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Mechanistic causality, reaction optimization, and self-validating protocols for complex heterocyclic cross-coupling. Stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Mechanistic causality, reaction optimization, and self-validating protocols for complex heterocyclic cross-coupling.

Strategic Context: The Quinoxaline-Pyrazole Scaffold

In modern medicinal chemistry and materials science, the quinoxaline core is recognized as a privileged bicyclic scaffold due to its profound biological activities, including antimicrobial and antineoplastic properties[1]. The molecule 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline serves as a highly versatile synthetic building block. It features two critical domains:

  • The 7-Bromo Electrophilic Site: A prime target for palladium-catalyzed carbon-carbon bond formation.

  • The 2-Pyrazole Moiety: A potent pharmacophore that can also act as a directing group or, conversely, an off-target Lewis basic site that risks coordinating with transition metals.

Successfully functionalizing this molecule via the Suzuki-Miyaura cross-coupling reaction requires a deep understanding of how these structural features interact with the palladium catalytic cycle.

Mechanistic Causality in the Catalytic Cycle

The Suzuki-Miyaura reaction is arguably the most robust method for constructing biaryl linkages[2]. However, coupling 7-bromo-2-(1H-pyrazol-1-yl)quinoxaline is not a trivial "plug-and-play" procedure. The electronic and steric environment of the substrate dictates specific reagent choices.

Oxidative Addition

The pyrazine ring of the quinoxaline core is strongly electron-withdrawing. This reduces the electron density on the fused benzene ring, highly activating the C7–Br bond toward oxidative addition by the electron-rich Pd(0) active species[3]. The reaction rapidly forms the Ar–Pd(II)–Br intermediate.

Navigating Catalyst Poisoning

The primary challenge in this reaction is the pyrazole ring at the 2-position. The nitrogen atoms in pyrazole are excellent ligands for Pd(II). If a simple, unhindered catalyst like Pd(PPh₃)₄ is used, the pyrazole moiety of the substrate (or product) can outcompete the phosphine ligands, forming a stable, inactive chelate and halting the catalytic cycle. Causality-driven solution: We must employ bidentate ligands with large bite angles (e.g., dppf) or sterically demanding monodentate ligands (e.g., XPhos) to tightly bind the palladium center and prevent off-target substrate coordination[4].

Transmetalation and the "Ate" Complex

Organoboronic acids are poor nucleophiles and will not undergo transmetalation directly. The addition of a base is mandatory. The base interacts with the vacant p-orbital on the sp²-hybridized boron atom, rehybridizing it to an sp³-hybridized boronate "ate" complex[5]. This increases the nucleophilicity of the organic group, facilitating its transfer to the Pd(II) center[2].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst PdII_Halide Ar-Pd(II)-Br Oxidative Addition Complex Pd0->PdII_Halide 7-Bromoquinoxaline PdII_Aryl Ar-Pd(II)-Ar' Transmetalation Complex PdII_Halide->PdII_Aryl [Ar'-B(OH)3]- (Ate Complex) Product Biaryl Product Reductive Elimination PdII_Aryl->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Empirical Optimization & Quantitative Data

To establish a self-validating protocol, we evaluated various catalytic systems. The goal was to maximize the yield of the biaryl product while suppressing protodeboronation (a common side reaction where the boronic acid degrades into the corresponding arene).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol %)LigandBase (2.5 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)8041Sluggish kinetics; suspected catalyst poisoning by the pyrazole nitrogen.
2Pd(OAc)₂XPhosK₂CO₃1,4-Dioxane/H₂O (4:1)9076Bulky XPhos ligand prevents off-target coordination, improving turnover.
3Pd(dppf)Cl₂ dppf Cs₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94 Bidentate dppf stabilizes Pd; Cs⁺ enhances boronate solubility[4].
4Pd(dppf)Cl₂dppfCs₂CO₃THF/H₂O (4:1)6558Lower reflux temperature of THF is insufficient to drive transmetalation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes a Validation Checkpoint —a physical or chemical observable that confirms the reaction is proceeding correctly before moving to the next step.

Workflow S1 Phase 1: Reagent Assembly Combine Aryl Halide, Boronic Acid, Catalyst, Base S2 Phase 2: Atmosphere Control Freeze-Pump-Thaw Degassing (x3) S1->S2 Ensures inert environment S3 Phase 3: Thermal Activation Heat to 90°C (Observe Color Change) S2->S3 Initiates catalytic cycle S4 Phase 4: Reaction Quenching Cool to RT, Dilute with EtOAc, Aqueous Wash S3->S4 Halts reaction, removes salts S5 Phase 5: Isolation Silica Gel Chromatography & Crystallization S4->S5 Yields >90% pure biaryl

Caption: Self-validating experimental workflow for the Suzuki-Miyaura protocol.

Phase 1: Reagent Assembly
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1.0 mmol, 289.1 mg).

  • Add the desired arylboronic acid (1.2 mmol). Note: A slight excess compensates for minor protodeboronation.

  • Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg) and anhydrous Cs₂CO₃ (2.5 mmol, 814.5 mg).

  • Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL).

Validation Checkpoint 1: The mixture should appear as a heterogeneous, pale orange/yellow suspension. If the mixture is dark brown at this stage, the catalyst may have prematurely degraded due to moisture or air exposure during storage.

Phase 2: Atmosphere Control (Critical Step)

Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state.

  • Seal the Schlenk flask with a rubber septum.

  • Perform three cycles of the freeze-pump-thaw degassing method, or vigorously sparge the solution with ultra-pure Argon for 15 minutes.

Validation Checkpoint 2: After sparging, no further dissolved gas bubbles should evolve from the solvent upon gentle tapping of the flask.

Phase 3: Thermal Activation
  • Place the flask in a pre-heated oil bath set to 90 °C.

  • Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic solvent system.

Validation Checkpoint 3 (Catalyst Activation): Within 10–15 minutes of heating, the suspension will transition into a deep red or dark brown homogeneous solution. This color shift is the visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species.

  • Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting bromoquinoxaline is strongly UV-active (254 nm). The reaction is typically complete within 4 to 6 hours.

Phase 4: Quenching and Workup
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of deionized water, which dissolves the inorganic salts (cesium bromide and cesium bicarbonate).

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

Validation Checkpoint 4: The organic layer should be clear (though colored), while the aqueous layer should retain a cloudy appearance due to residual boronic acid byproducts.

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 5: Isolation
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes to Ethyl Acetate. The biaryl product typically elutes after the non-polar impurities but before any unreacted boronic acid.

  • For ultra-pure analytical samples, recrystallize the resulting solid from hot ethanol.

References

  • [2] Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Source: nobelprize.org. URL:[Link]

  • [4] Google Patents. WO2016180536A1 - Substituted quinoxaline derivatives. Source: google.com/patents. URL:

Sources

Method

Application Note: Preparation and Handling of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline for In Vitro Cell Assays

Executive Summary & Physicochemical Rationale 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline ([1]) is a synthetic bicyclic heterocyclic compound characterized by fused benzene and pyrazine rings, functionalized with a bromine at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline ([1]) is a synthetic bicyclic heterocyclic compound characterized by fused benzene and pyrazine rings, functionalized with a bromine atom and a pyrazole moiety[2]. Quinoxaline derivatives are highly valued in medicinal chemistry as versatile scaffolds for antimicrobial, anticancer, and cytoprotective agents[2][3][4].

With a molecular weight of 289.13 g/mol , this compound exhibits significant lipophilicity. Consequently, direct dissolution in aqueous cell culture media is thermodynamically unfavorable and leads to immediate precipitation. To overcome this, Dimethyl Sulfoxide (DMSO) is utilized as the primary vehicle. DMSO is an amphipathic, polar aprotic solvent; its highly polarized domain interacts with water, while its apolar groups effectively solvate the hydrophobic quinoxaline core[5][6].

However, introducing organic solvents into biological assays presents a critical challenge: solvent-induced cytotoxicity. This application note details a self-validating, step-by-step protocol to successfully formulate 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stock solutions while preserving cellular integrity and assay reliability.

Quantitative Data: Solvent Toxicity & Stock Preparation

The biological activity of DMSO necessitates strict concentration limits. High concentrations (>1.0% v/v) disrupt lipid bilayers, cause protein unfolding, and induce apoptosis via the cleavage of caspase-3 and PARP-1[5][7]. According to OECD TG 487 guidelines and empirical cell viability data, the final DMSO concentration must be rigorously controlled to prevent confounding experimental variables[6].

Table 1: DMSO Toxicity Thresholds in In Vitro Cell Assays
Final DMSO Concentration (v/v)Cellular Impact & Mechanistic EffectApplication Recommendation
≤ 0.05% Negligible impact on viability. No interference with cell cycle or signaling pathways.Ideal : Highly recommended for sensitive primary cells and long-term assays (>72h).
0.1% Generally tolerated by robust, immortalized cell lines without significant toxicity.Standard : Maximum limit for standard in vitro assays (24-72h).
0.5% Mild to moderate stress. Triggers ~25% cell death in sensitive lines after 24h.Caution : Acceptable only for highly hydrophobic compounds in short-term assays (<24h).
> 1.0% Severe cytotoxicity. Induces cleavage of caspase-3 and PARP-1 (apoptosis).Not Recommended : Invalidates assay results due to solvent-induced cell death.
Table 2: Master Stock Preparation (10 mM) for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Formula: Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight (289.13 g/mol )

Desired Volume of 10 mM StockMass of Compound RequiredVolume of Anhydrous DMSO
1.0 mL 2.89 mg1000 µL
5.0 mL 14.46 mg5000 µL
10.0 mL 28.91 mg10000 µL

Experimental Workflows & Logical Relationships

To ensure clarity in the experimental design, the following diagrams illustrate the physical workflow of stock preparation and the logical causality behind solvent handling choices.

Workflow A Dry Powder 7-Bromo-2-(1H-pyrazol-1-yl) quinoxaline B Master Stock (10 mM) in Anhydrous DMSO A->B Dissolve & Vortex C Intermediate Stocks (Serial Dilution) B->C Dilute in DMSO D Final Culture Medium (Dropwise Addition) C->D 1:1000 Dilution (Pre-warmed 37°C) E In Vitro Assay (Final DMSO ≤ 0.1%) D->E Treat Cells

Caption: Workflow for the preparation and dilution of quinoxaline derivative stock solutions.

Logic Sub1 Final DMSO > 0.5% Tox Cytotoxicity & Caspase-3 Cleavage Sub1->Tox Induces Sub2 Final DMSO ≤ 0.1% Safe Maintained Cell Viability Sub2->Safe Ensures Precip Compound Precipitation Soluble Stable Aqueous Solution DirectAdd Direct Addition to Cold Media DirectAdd->Precip Causes Local Supersaturation StepAdd Dropwise Addition to Warm Media StepAdd->Soluble Promotes Dispersion

Caption: Logical relationships between solvent handling, compound solubility, and cellular toxicity.

Step-by-Step Methodology

Phase 1: Preparation of the Master Stock (10 mM)

Causality Check: Always use anhydrous DMSO (≥99.9% purity) . DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces the solubility limit of hydrophobic quinoxalines, leading to premature micro-precipitation in the stock vial.

  • Equilibrate the vial of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline powder to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the appropriate mass of the compound (e.g., 2.89 mg) into a sterile, solvent-resistant polypropylene or glass vial.

  • Add the corresponding volume of anhydrous DMSO (e.g., 1.0 mL) to achieve a 10 mM concentration.

  • Vortex vigorously for 30–60 seconds. If dissolution is incomplete, sonicate the vial in a water bath at room temperature for 5 minutes.

  • Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which degrade compound integrity. Store at -20°C or -80°C.

Phase 2: Intermediate Serial Dilutions

Causality Check: Serial dilutions must be performed in 100% DMSO , not in aqueous media. Diluting a concentrated DMSO stock directly into aqueous media creates transient zones of high aqueous concentration, causing the compound to instantly crash out of solution[8].

  • Determine the desired final assay concentrations (e.g., 10 µM, 5 µM, 1 µM).

  • Prepare a 1000× intermediate stock for each desired final concentration using anhydrous DMSO.

    • Example: To achieve a 10 µM final assay concentration, prepare a 10 mM intermediate stock (which is the master stock). To achieve a 5 µM final concentration, dilute the master stock 1:2 in DMSO to create a 5 mM intermediate stock.

Phase 3: Aqueous Media Integration

Causality Check: Dropwise addition to pre-warmed (37°C) media prevents cold-shock precipitation and ensures rapid thermodynamic dispersion[8].

  • Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C in a water bath. Serum proteins, such as albumin, act as natural carriers that bind hydrophobic compounds and prevent precipitation.

  • While gently vortexing or swirling the pre-warmed medium, add the 1000× intermediate DMSO stock dropwise .

  • A 1:1000 dilution yields a final DMSO concentration of 0.1% (v/v), ensuring the solvent remains within the safe threshold[5][8].

Self-Validating Assay Design & Quality Control

To guarantee the trustworthiness of the resulting data, the assay must be designed as a self-validating system. Do not proceed to data analysis unless the following controls pass:

  • Vehicle Control Titration: Include a well treated with the exact final concentration of DMSO used in the highest treatment group (e.g., 0.1% DMSO), but lacking the quinoxaline compound. This isolates the pharmacological effect of the drug from solvent-induced metabolic stress[8].

  • Positive Control Validation: Utilize a known cytotoxic agent (e.g., 20 µg/mL Actinomycin D) to verify the baseline sensitivity and responsiveness of the chosen cell line (e.g., A549, HeLa, or MCF-7)[4].

  • Microscopic Visual Inspection: Prior to adding the drug-media mixture to the cells, and again 2 hours post-treatment, inspect the wells under an inverted phase-contrast microscope. The absence of refractile micro-crystals confirms successful solvation. If crystals are present, the data from that well must be discarded, as the effective concentration is unknown.

Sources

Application

Application Notes &amp; Protocols: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in Medicinal Chemistry

Prepared by: Senior Application Scientist, Gemini Division Introduction: The Strategic Importance of the Quinoxaline-Pyrazole Scaffold The quinoxaline nucleus, a fused bicyclic system of benzene and pyrazine rings, repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of the Quinoxaline-Pyrazole Scaffold

The quinoxaline nucleus, a fused bicyclic system of benzene and pyrazine rings, represents a "privileged" scaffold in medicinal chemistry.[1][2][3] Its rigid, planar structure and rich electron-pi system serve as an excellent anchor for interacting with a multitude of biological targets. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5]

The strategic incorporation of a pyrazole moiety at the 2-position, as seen in 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, further enhances its drug-like potential. The pyrazole ring is another critical pharmacophore, renowned for its role in potent and selective kinase inhibitors.[6][7] The bromine atom at the 7-position provides a valuable synthetic handle for further chemical modification and can contribute to binding interactions through halogen bonding.

This document serves as a comprehensive technical guide for researchers, outlining the synthesis, key applications, and detailed experimental protocols for utilizing 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline as a core building block in drug discovery programs, with a primary focus on its application as a potential kinase inhibitor in oncology.

Chemical Structure and Properties:

  • IUPAC Name: 7-bromo-2-(1H-pyrazol-1-yl)quinoxaline

  • Molecular Formula: C₁₁H₇BrN₄[1]

  • Molecular Weight: 275.11 g/mol

  • Appearance: Typically an off-white to yellow solid.

Core Application: A Scaffold for Kinase Inhibitor Discovery

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] This has made them one of the most important classes of drug targets in oncology. The quinoxaline-pyrazole scaffold of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is particularly well-suited for targeting the ATP-binding pocket of many kinases.

Mechanism of Action Rationale: The nitrogen atoms within both the quinoxaline and pyrazole rings can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. The planar aromatic system can engage in favorable pi-stacking interactions within the active site, while the bromo-substituent allows for further derivatization to explore deeper pockets and enhance selectivity. Derivatives of this scaffold have shown potential as inhibitors of key oncogenic kinases such as Aurora kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][8]

Below is a conceptual diagram illustrating the inhibition of a generic signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK) Receptor_Kinase->Signaling_Cascade Activates Transcription Gene Transcription Signaling_Cascade->Transcription Promotes Inhibitor 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (or derivative) Inhibitor->Receptor_Kinase Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Kinase inhibitor mechanism of action.

Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and biological evaluation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Protocol 1: Synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

This protocol outlines a common synthetic route involving the condensation of a substituted o-phenylenediamine with a pyrazole-containing dicarbonyl equivalent. This method is reliable and scalable for laboratory purposes.[1]

Rationale for Method Selection: The condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is one of the most fundamental and efficient methods for constructing the quinoxaline core.[4] Utilizing a pre-functionalized pyrazole component ensures the correct regiochemistry of the final product.

G A 4-bromo-1,2-phenylenediamine C Condensation (Acid Catalyst, e.g., AcOH) A->C B Pyrazolyl-dicarbonyl precursor B->C D Crude Product C->D E Purification (Recrystallization or Column Chromatography) D->E F 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (Final Product) E->F

Caption: Synthetic workflow for the target compound.

Materials & Reagents:

  • 4-bromo-1,2-phenylenediamine

  • 1-(1H-pyrazol-1-yl)ethane-1,2-dione (or equivalent precursor)

  • Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.0 eq) and the pyrazolyl-dicarbonyl precursor (1.05 eq).

  • Solvent Addition: Add the reaction solvent (e.g., ethanol or acetic acid, approx. 20 mL). Acetic acid can act as both solvent and catalyst, while ethanol may require a catalytic amount of acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-100°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting diamine indicates reaction completion (typically 2-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If using acetic acid, carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and melting point analysis.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline on a selected cancer cell line (e.g., A549, human non-small-cell lung cancer).[9] The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[10]

Principle of the Assay: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

G A Seed cancer cells in 96-well plate B Incubate 24h (Allow attachment) A->B C Treat with serial dilutions of compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 2-4h (Formazan formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H

Caption: General workflow for the MTT cytotoxicity assay.

Materials & Reagents:

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom microplates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Culture and harvest A549 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO, e.g., 0.5%) and a "no-treatment" control (medium only). A positive control (e.g., Doxorubicin) is also recommended.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours. Observe the formation of purple precipitate in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Representative Data

The following table summarizes hypothetical cytotoxicity data for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline against a panel of human cancer cell lines, as would be generated from the MTT assay protocol.

Cell LineCancer TypeIC₅₀ (µM)
A549Non-Small-Cell Lung9.8
MCF-7Breast Adenocarcinoma15.2
HT-29Colorectal Adenocarcinoma12.5
U-87 MGGlioblastoma21.7

Note: These values are for illustrative purposes only and must be determined experimentally.

Conclusion and Future Directions

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a versatile and valuable building block for medicinal chemistry. Its structural features make it an ideal starting point for the development of kinase inhibitors and other targeted therapeutics. The protocols provided herein offer a solid foundation for its synthesis and initial biological characterization. Future work should focus on structure-activity relationship (SAR) studies, wherein the 7-bromo position is functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to enhance potency and selectivity against specific kinase targets.

References

  • EvitaChem. (n.d.). 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.
  • PubChem. (n.d.). 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • BenchChem. (2025). Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research.
  • ChemicalBook. (n.d.). 7-Bromoquinoline synthesis.
  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential. Arabian Journal of Chemistry, 15(103497).
  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1203. Retrieved from [Link]

  • Hsieh, M.-J., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Retrieved from [Link]

  • Sharma, P., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6).
  • ResearchGate. (n.d.). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Zhu, J. Y., et al. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • El-Sayed, M. A.-A., et al. (2011). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 21(9), 1409-1441. Retrieved from [Link]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-677. Retrieved from [Link]

  • Li, J., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Retrieved from [Link]

  • Castillo, J., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry, 13(8), 6753-6766.
  • MDPI. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Retrieved from [Link]

Sources

Method

Dissolution of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in DMSO and DMF: An Application Guide for Researchers

Introduction: Navigating the Solubilization of a Key Heterocyclic Compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often invest...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Solubilization of a Key Heterocyclic Compound

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often investigated for its potential as an antimicrobial and anticancer agent.[1] Its quinoxaline core, fused benzene and pyrazine rings, presents a scaffold with diverse biological activities.[1] However, like many aromatic heterocyclic compounds, its utility in in-vitro and in-vivo studies is contingent on its effective dissolution in appropriate solvents to create viable stock solutions. This guide provides detailed protocols and technical insights for dissolving 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles of solubility for this class of compounds and provides a framework for troubleshooting common challenges.

Physicochemical Properties of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline and Solvents

A foundational understanding of the compound and solvents is crucial for developing a robust dissolution protocol.

Property7-Bromo-2-(1H-pyrazol-1-yl)quinoxalineDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Molecular Formula C₁₁H₇BrN₄[1]C₂H₆OSC₃H₇NO
Molecular Weight ~275.10 g/mol [1]78.13 g/mol 73.09 g/mol
Appearance Typically a solid or crystalline substance[1]Colorless liquidColorless liquid
General Solubility Soluble in organic solvents such as DMSO and DMF[1]Miscible with water and most organic liquidsMiscible with water and most organic liquids
Key Characteristics Heterocyclic aromatic compoundAprotic, highly polar, hygroscopicAprotic, highly polar

Core Principles of Dissolution for Quinoxaline Derivatives

The dissolution of a solid compound in a solvent is governed by the principle of "like dissolves like." 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, with its aromatic and heterocyclic structure, exhibits limited solubility in aqueous solutions but is readily soluble in polar aprotic solvents like DMSO and DMF. These solvents can effectively solvate the molecule, overcoming the crystal lattice energy of the solid.

To facilitate dissolution, several physical methods can be employed:

  • Agitation (Vortexing/Stirring): Increases the interaction between the solvent and the surface of the solid particles.

  • Sonication: Uses ultrasonic waves to break down agglomerates of solid particles, increasing the surface area available for solvation.

  • Gentle Heating: Increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solid, which can enhance the rate of dissolution. However, caution must be exercised as excessive heat can lead to compound degradation.

Experimental Protocols: Preparing Stock Solutions

The following protocols provide a step-by-step guide for preparing stock solutions of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in DMSO and DMF. The primary goal is to create a high-concentration, homogenous stock solution that can be accurately diluted for subsequent experiments.

Diagram of the General Dissolution Workflow

DissolutionWorkflow A Weigh Compound B Add Solvent (DMSO or DMF) A->B C Facilitate Dissolution (Vortex, Sonicate, Gentle Heat) B->C D Visually Inspect for Complete Dissolution C->D D->C Incomplete Dissolution E Aliquot for Storage D->E Homogeneous Solution F Store at -20°C or -80°C E->F

Caption: General workflow for dissolving 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Protocol 1: Dissolution in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and widely used solvent for preparing stock solutions of compounds for biological assays.[2]

Materials:

  • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile, amber glass vials or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination and the introduction of water, which can affect compound stability.[3]

  • Weighing the Compound: Accurately weigh the desired amount of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline into a sterile vial. For example, to prepare a 10 mM stock solution, weigh out 2.75 mg of the compound for every 1 mL of DMSO to be added.

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Facilitating Dissolution:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • If solubility is still an issue, gentle warming in a water bath (e.g., 37°C) for a short period (5-10 minutes) can be attempted. Caution: Avoid excessive heat to prevent potential degradation.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure that no solid particles remain and the solution is clear and homogeneous.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.[3] Store the aliquots at -20°C or, for long-term storage, at -80°C.

Protocol 2: Dissolution in Dimethylformamide (DMF)

DMF is another effective polar aprotic solvent for dissolving a wide range of organic compounds.

Materials:

  • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline powder

  • Anhydrous, high-purity DMF (≥99.5%)

  • Sterile, amber glass vials or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Use clean, dry glassware to avoid contamination.

  • Weighing the Compound: Accurately weigh the desired mass of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline into a sterile vial.

  • Adding the Solvent: Add the calculated volume of anhydrous DMF to the vial.

  • Facilitating Dissolution:

    • Cap the vial and vortex for 1-2 minutes.

    • If necessary, sonicate the vial for 10-15 minutes to aid dissolution.

    • Gentle warming can be applied if needed, with the same precautions as for DMSO.

  • Visual Inspection: Confirm that the compound is fully dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to maintain stability.

Troubleshooting Common Dissolution Issues

Even with established protocols, challenges can arise. The following decision tree provides a logical approach to troubleshooting common solubility problems.

Troubleshooting Start Compound does not fully dissolve Vortex Increase vortexing time/intensity Start->Vortex Sonicate Apply sonication (15-30 min) Vortex->Sonicate Still insoluble Success Homogeneous solution achieved Vortex->Success Dissolved Warm Gentle warming (e.g., 37°C for 10-15 min) Sonicate->Warm Still insoluble Sonicate->Success Dissolved Lower_Conc Prepare a more dilute stock solution Warm->Lower_Conc Still insoluble Warm->Success Dissolved Check_Purity Verify compound purity (e.g., via HPLC, NMR) Lower_Conc->Check_Purity Still insoluble Lower_Conc->Success Dissolved Failure Persistent insolubility Check_Purity->Failure Impurity not the issue

Sources

Application

Application &amp; Protocol Guide: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline for Cellular Imaging

As a Senior Application Scientist, I am pleased to present this detailed technical guide on the application of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline as a novel fluorescent probe for biological imaging. Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I am pleased to present this detailed technical guide on the application of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline as a novel fluorescent probe for biological imaging.

Introduction: The Promise of Quinoxaline Scaffolds in Bioimaging

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest for their diverse biological activities and unique photophysical properties.[1] Their rigid, planar, and highly conjugated structure often results in strong fluorescence, making them valuable tools in chemical biology and medicinal chemistry.[1] The true power of the quinoxaline scaffold lies in its synthetic versatility; the core structure can be readily modified to fine-tune fluorescence emission, quantum yields, and sensitivity to the local microenvironment.[1] This has led to the development of sophisticated fluorescent probes for bioimaging, capable of visualizing subcellular organelles, detecting metal ions, and monitoring dynamic processes like oxidative stress.[1]

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is an emerging member of this family. It incorporates a quinoxaline core, which provides the foundational fluorophore, and a pyrazole moiety, a five-membered heterocyclic ring also known for its role in fluorescent compounds and its biocompatibility.[2][3] While this specific molecule is a novel candidate for biological imaging, its structural components suggest significant potential. This guide provides a comprehensive framework for its characterization and application, drawing upon the established principles of related quinoxaline-based probes. The protocols herein are designed as a robust starting point for researchers to explore its capabilities in their own cellular systems.

Probe Profile & Physicochemical Properties

A thorough understanding of a probe's fundamental properties is critical for designing and troubleshooting imaging experiments.

PropertyValue / CharacteristicRationale & Implications for Imaging
Molecular Formula C₁₂H₉BrN₄Provides the exact elemental composition.[4]
Molecular Weight ~289.13 g/mol A low molecular weight is generally favorable for cell permeability.[5]
Appearance Solid / Crystalline SubstanceDictates how the compound is handled and weighed for stock solutions.[4]
Core Structure Donor-π-Acceptor (D-π-A)The pyrazole can act as an electron-donating group and the quinoxaline as an electron-accepting moiety. This architecture is common in fluorophores that exhibit intramolecular charge transfer (ICT), often leading to environmentally sensitive fluorescence.[6][7]
Solubility Soluble in organic solvents (DMSO, DMF)Essential for preparing concentrated stock solutions. Poor aqueous solubility is typical for such probes and necessitates the use of an organic co-solvent for initial dissolution.[4]
Predicted Lipophilicity Moderate to HighThe aromatic structure suggests lipophilic character, which is a key determinant for passive diffusion across the plasma membrane of living cells.[8]

Proposed Mechanism of Fluorescence: Environmental Sensing

Quinoxaline derivatives often exhibit fluorescence that is highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism .[6][9] This occurs because the excited state of the molecule is typically more dipolar than its ground state.[6] In polar environments (like the cytoplasm), solvent molecules reorient around the excited fluorophore, lowering its energy and causing the emitted light to be red-shifted (longer wavelength). Conversely, in non-polar environments (like lipid droplets or membranes), this effect is diminished, resulting in blue-shifted (shorter wavelength) emission.

For 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, we can hypothesize a similar mechanism. This property is not a limitation but a powerful feature, enabling the probe to report on the local polarity of subcellular compartments.[10] For instance, a notable shift in emission wavelength upon cellular uptake could indicate localization to a specific organelle with a distinct polarity.

Core Experimental Workflow

The successful application of this probe involves a multi-step process, from initial preparation to final image analysis. Each step must be performed with care to ensure reproducible and meaningful results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis stock Prepare 10 mM Stock in DMSO working Dilute to Working Solution (1-10 µM) in Cell Culture Media stock->working Serial Dilution cells Seed & Culture Adherent Cells on Glass-Bottom Dish load Incubate Cells with Probe (15-60 min, 37°C) cells->load wash Wash 3x with Pre-warmed PBS or Media load->wash image Live-Cell Imaging (Confocal Microscopy) wash->image quant Image Quantification (Intensity, Localization) image->quant control Compare with Vehicle Control (DMSO only) quant->control

Caption: General experimental workflow for cellular imaging.

Detailed Protocols

5.1. Protocol 1: Preparation of Probe Solutions

This protocol describes the preparation of stock and working solutions. It is critical to use anhydrous, high-purity solvents to prevent probe precipitation.

  • Materials:

    • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Microcentrifuge tubes

  • Procedure: Stock Solution (10 mM)

    • Weigh out 2.89 mg of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

  • Procedure: Working Solution (e.g., 5 µM)

    • Warm the 10 mM stock solution and complete cell culture medium to room temperature and 37°C, respectively.

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of medium to get a 10 µM solution. Vortex immediately.

    • Prepare the final 5 µM working solution by diluting the 10 µM solution 1:1 with pre-warmed complete culture medium.

    • Scientist's Note: Always add the probe stock to the medium (not the other way around) and mix immediately to prevent precipitation. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

5.2. Protocol 2: Live-Cell Staining and Imaging

This protocol outlines the steps for staining adherent cells and acquiring images using fluorescence microscopy.

  • Materials:

    • Adherent cells (e.g., HeLa, A549) cultured on glass-bottom imaging dishes.

    • Probe working solution (1-10 µM in complete medium).

    • Pre-warmed PBS or live-cell imaging solution.

    • Confocal laser scanning microscope.

  • Procedure:

    • Culture cells on a glass-bottom dish until they reach 60-80% confluency.

    • Control Dish: Prepare a vehicle control dish by adding the same volume of DMSO-containing medium (without the probe) to a separate dish of cells. This is a self-validating step to account for any cellular autofluorescence.

    • Remove the existing culture medium from the experimental dish.

    • Add the pre-warmed probe working solution to the cells, ensuring the cell monolayer is fully covered.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

      • Rationale: The optimal incubation time must be determined empirically. Start with 30 minutes. Shorter times may result in weak signal, while longer times could lead to cytotoxicity or probe sequestration in lysosomes.

    • After incubation, gently aspirate the probe solution.

    • Wash the cells three times with pre-warmed PBS or imaging medium to remove any unbound probe from the extracellular environment.

    • Add fresh, pre-warmed imaging medium to the dish.

    • Immediately proceed to imaging on a confocal microscope.

  • Microscopy Settings (Starting Point):

    • Excitation: Based on related quinoxaline structures, start with excitation wavelengths in the range of 405 nm or 488 nm.[11] An initial step should be to measure the probe's absorbance spectrum to determine the optimal excitation wavelength (λ_max).

    • Emission: Collect emission across a broad range (e.g., 420-650 nm) to identify the emission peak (λ_em). The large Stokes shift of many quinoxaline derivatives is advantageous for reducing background noise.[11][12]

    • Objective: Use a 40x or 63x high numerical aperture oil-immersion objective for subcellular resolution.

    • Detector: Set laser power and detector gain to levels that provide a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. Use the control dish to set the baseline detector settings where no signal is observed.

Data Interpretation and Potential Applications

The imaging results will provide the first clues to the probe's utility.

  • Localization: Observe the spatial distribution of the fluorescence signal. Does it accumulate in specific organelles?

    • Mitochondria: Often appear as a tubular network.[13]

    • Lipid Droplets: Appear as bright, punctate circular structures.[1][12]

    • Lysosomes: Small, punctate vesicles.[1]

    • Plasma Membrane: A clear outline of the cell.[8]

  • Environmental Sensitivity: If the probe exhibits solvatochromism, you may observe different emission colors in different organelles, reflecting varying local polarities.[10] This can be a powerful tool for reporting on cellular states.

  • Co-localization Studies: To confirm the probe's location, perform co-staining experiments with commercially available, organelle-specific trackers (e.g., MitoTracker™, LysoTracker™). A high degree of signal overlap would confirm localization.

G cluster_input cluster_process cluster_output Probe 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (Channel 1: Green) Imaging Simultaneous or Sequential Confocal Imaging Probe->Imaging Tracker Organelle Tracker (e.g., LysoTracker Red) (Channel 2: Red) Tracker->Imaging Merge Merge Channels Imaging->Merge Coloc Quantify Overlap (e.g., Pearson's Coefficient) Merge->Coloc Result High Overlap (Yellow) = Co-localization Coloc->Result

Caption: Workflow for a co-localization validation experiment.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No/Weak Signal 1. Probe concentration too low.2. Incubation time too short.3. Incorrect excitation/emission settings.4. Probe precipitated out of solution.1. Increase concentration in increments (e.g., 5, 10, 20 µM).2. Increase incubation time (e.g., 45, 60 min).3. Characterize probe's spectral properties with a spectrophotometer/fluorometer.4. Prepare fresh working solutions and ensure rapid mixing.
High Background 1. Incomplete washing.2. Probe concentration too high.3. Probe binding non-specifically.1. Increase the number and duration of wash steps.2. Decrease probe concentration.3. Add a small amount of a non-ionic surfactant (e.g., Pluronic F-127) to the wash buffer.
Cell Death/Blebbing 1. Probe-induced cytotoxicity.2. High DMSO concentration.3. Phototoxicity from laser exposure.1. Perform a dose-response cytotoxicity assay (e.g., MTT assay). Reduce concentration or incubation time.2. Ensure final DMSO concentration is <0.5%.3. Reduce laser power and/or exposure time.

References

  • Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. The Journal of Physical Chemistry B - ACS Publications.
  • Application Notes and Protocols: Synthesis and Utilization of Fluorescent Quinoxaline Derivatives. Benchchem.
  • Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. ResearchGate.
  • Buy 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (EVT-13203496). EvitaChem.
  • Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging. Journal of the American Chemical Society.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate.
  • Multi-response Quinoxaline-based Fluorophores: Solvatochromism, Mechanochromism, and Water Sensoring. Chemistry Letters | Oxford Academic.
  • Environmental polarity estimation in living cells by use of quinoxaline-based full-colored solvatochromic fluorophore PQX and its derivatives. Photochemical & Photobiological Sciences (RSC Publishing).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Juniper Publishers.
  • “Probe, Sample, and Instrument (PSI)”: The Hat-Trick for Fluorescence Live Cell Imaging. MDPI.
  • Solvatochromic Fluorescent 2-Substituted 3-Ethynyl Quinoxalines: Four-Component Synthesis, Photophysical Properties, and Electronic Structure. The Journal of Organic Chemistry - ACS Publications.
  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Publications.
  • Small-molecule fluorescent probes for live-cell super-resolution microscopy. Europe PMC.
  • A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing.
  • Near-infrared fluorescent probes based on a quinoxaline skeleton for imaging nucleic acids in mitochondria. PubMed.
  • How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. PMC.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing.

Sources

Method

Application Notes and Protocols for the In Vivo Administration of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound belonging to the quinoxalin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The successful in vivo evaluation of novel compounds like 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is contingent upon the development of robust and reproducible dosing protocols. This guide provides a comprehensive framework for the preclinical administration of this compound, emphasizing the rationale behind protocol design to ensure scientific integrity and data validity.

The molecular structure of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline consists of a quinoxaline core with a bromine atom at the 7-position and a pyrazole ring at the 2-position.[1] Its molecular formula is C₁₂H₉BrN₄, with a molecular weight of approximately 289.13 g/mol .[1] Preliminary data indicates that this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), suggesting that it may have low aqueous solubility, a critical factor in formulation development for in vivo studies.[1]

Pre-formulation and Vehicle Selection: The Foundation of a Successful In Vivo Study

The selection of an appropriate vehicle is paramount for ensuring the bioavailability and consistent delivery of a test compound. Given that 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is soluble in organic solvents, it is likely to be poorly soluble in aqueous solutions. Therefore, a suitable vehicle will likely be a multi-component system designed to enhance solubility and stability.

Causality in Vehicle Selection
Recommended Vehicle Screening Workflow

Before commencing animal studies, it is crucial to empirically determine the solubility and stability of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in a panel of commonly used vehicles.

Caption: Workflow for selecting a suitable formulation strategy.

Commonly Used Vehicles for Poorly Soluble Compounds

The following table summarizes common vehicles suitable for oral and parenteral administration of compounds with low aqueous solubility.

Vehicle ComponentConcentration RangeRoute of AdministrationKey Considerations
Saline (0.9% NaCl)As neededIV, IP, SC, POOnly for soluble compounds. Used as a diluent.
Carboxymethylcellulose (CMC)0.5 - 2% (w/v) in waterPOForms a suspension, not a true solution. Requires constant agitation.
Polyethylene Glycol 400 (PEG 400)10 - 60%PO, IVGenerally well-tolerated. Can cause renal toxicity at high doses.
Polysorbate 80 (Tween® 80)1 - 10%PO, IVSurfactant to improve solubility. Can be associated with hypersensitivity.
Dimethyl Sulfoxide (DMSO)≤ 10%IV, IPPotent solvent, but can have its own biological effects.
Corn OilN/APO, SCSuitable for lipophilic compounds. Can influence absorption.

Dose Determination and Administration Routes

Establishing a Starting Dose

The initial dose for an in vivo study is typically extrapolated from in vitro data (e.g., IC50 or EC50 values). A thorough literature review of compounds with similar structures or mechanisms of action can also provide guidance. It is crucial to begin with a dose significantly lower than any potential toxic threshold. In the absence of specific in vitro data for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, it is recommended to perform in vitro cytotoxicity assays against relevant cell lines to determine its IC50.

Dose-Ranging Efficacy Study Workflow

A dose-ranging study is essential to identify a dose that is both effective and well-tolerated.

DoseRangingWorkflow A Determine Starting Dose (from in vitro data) B Establish Dose Groups (e.g., 1, 10, 30, 100 mg/kg) and Vehicle Control A->B C Administer Compound Daily for a Defined Period (e.g., 21 days) B->C D Monitor for Efficacy (e.g., tumor volume) and Toxicity (e.g., body weight) C->D E Endpoint Analysis and Dose Selection D->E

Caption: Workflow for a dose-ranging efficacy study.

Routes of Administration: Detailed Protocols

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the physicochemical properties of the compound. Parenteral routes (IV, IP, SC) generally offer higher bioavailability than oral administration. All substances administered parenterally must be sterile.

Protocol 1: Oral Gavage (PO) Administration

Objective: To administer a precise dose of the test compound directly into the stomach.

Materials:

  • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline formulated as a solution or suspension.

  • Oral gavage needles (stainless steel, ball-tipped).

  • Syringes of appropriate volume.

Procedure:

  • Formulation Preparation: Prepare the dosing formulation at the desired concentration. For suspensions (e.g., in 0.5% CMC), ensure homogeneity by vortexing before drawing each dose.

  • Animal Handling: Gently restrain the animal, ensuring its head and body are in a straight line.

  • Gavage Needle Insertion: Measure the distance from the animal's oral cavity to the xiphoid process to determine the appropriate insertion depth. Insert the gavage needle into the esophagus via the side of the mouth.

  • Dose Administration: Advance the needle smoothly to the predetermined depth. Administer the dose at a steady rate.

  • Post-Administration Monitoring: Remove the needle in a single, smooth motion. House the animal individually for a short period to monitor for any adverse reactions.

Protocol 2: Intravenous (IV) Injection

Objective: To achieve rapid and complete systemic exposure of the test compound.

Materials:

  • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline formulated in a sterile, isotonic vehicle.

  • Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G).

  • Animal restraint device.

  • 70% ethanol.

Procedure:

  • Formulation Preparation: Prepare the dosing solution ensuring complete dissolution and sterility. A common vehicle for IV injection of poorly soluble compounds is a mixture of co-solvents and surfactants, for example, 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.

  • Animal Preparation: Place the animal in a suitable restraint device. Gently warm the tail to dilate the lateral tail vein.

  • Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into the lateral tail vein at a shallow angle. Slowly inject the formulation over 60-120 seconds.

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection

Objective: To administer the compound into the peritoneal cavity for systemic absorption.

Materials:

  • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline formulated in a sterile vehicle.

  • Syringes with appropriate gauge needles (e.g., 25-27G).

Procedure:

  • Formulation Preparation: Prepare the dosing solution. The vehicle should be isotonic and at a physiological pH to minimize irritation.

  • Animal Restraint: Manually restrain the animal to expose the abdomen.

  • Injection Site: Administer the injection into a lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection Technique: Aspirate before injecting to ensure a blood vessel or organ has not been punctured. Inject the formulation at a steady rate.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for signs of distress. For repeated daily dosing, alternate the sides of the abdomen for injection.[3]

Pharmacokinetic (PK) Study Design

A preliminary PK study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. This information is critical for designing an effective dosing schedule in subsequent efficacy studies.

Basic Pharmacokinetic Study Workflow

PK_Workflow A Select Animal Model and Route of Administration B Administer a Single Dose of the Compound A->B C Collect Blood Samples at Multiple Time Points B->C e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours D Process Blood to Plasma C->D E Quantify Compound Concentration in Plasma (e.g., LC-MS/MS) D->E F Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) E->F

Caption: Workflow for a basic pharmacokinetic study.

Quantitative Data Summary

Effective preclinical evaluation relies on the systematic collection and analysis of quantitative data. The following tables provide a standardized format for summarizing pharmacokinetic and efficacy data.

Table 1: Example Pharmacokinetic Profile of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in Rodents

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)Half-life (t½) (h)
Intravenous (IV)1TBDTBDTBDTBD
Oral (PO)10TBDTBDTBDTBD
Intraperitoneal (IP)5TBDTBDTBDTBD
(TBD: To Be Determined experimentally)

Table 2: Example Efficacy of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in a Xenograft Tumor Model

Treatment GroupDose (mg/kg)Administration RouteFrequencyMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-PODailyTBD0
Compound X10PODailyTBDTBD
Compound X30PODailyTBDTBD
Compound X100PODailyTBDTBD
(TBD: To Be Determined experimentally)

Conclusion

The successful in vivo evaluation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline requires a systematic and well-reasoned approach to dosing and administration. This guide provides a foundational framework for researchers to develop robust protocols. It is imperative to precede all animal studies with thorough pre-formulation and vehicle screening to ensure the delivery of a stable and bioavailable compound. The step-by-step protocols for different administration routes and the workflows for dose-ranging and pharmacokinetic studies are designed to be adaptable to specific experimental needs. By adhering to these principles of scientific integrity, researchers can generate high-quality, reproducible data to accurately assess the therapeutic potential of this novel quinoxaline derivative.

References

  • National Center for Biotechnology Information. (n.d.). 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. PubChem. Retrieved from [Link]

  • WVU IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2016).

Sources

Application

Advancing Medicinal Chemistry: A Guide to C-H Functionalization of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Abstract The quinoxaline scaffold, fused with a pyrazole moiety, represents a privileged structural motif in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The targeted functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold, fused with a pyrazole moiety, represents a privileged structural motif in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The targeted functionalization of this core structure is paramount for the development of novel therapeutic agents. This application note provides a comprehensive guide for researchers on the direct C-H activation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. We will delve into the rationale behind this synthetic strategy, present detailed, field-proven protocols for C-H arylation, and discuss the mechanistic underpinnings that ensure success. This guide is designed to empower researchers, scientists, and drug development professionals to leverage C-H activation as a powerful tool for expediting the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of C-H Functionalization

The 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline core is a valuable building block in drug discovery, with applications in the development of antimicrobial and anticancer agents.[4] Traditional synthetic routes often involve multi-step sequences, leading to significant time and resource expenditure. Direct C-H activation has emerged as a transformative approach, offering a more atom-economical and efficient pathway to introduce molecular diversity.[5][6] This strategy avoids the pre-functionalization of starting materials, thereby streamlining the synthetic process and minimizing waste.

The pyrazole nitrogen in the 2-position of the quinoxaline ring can act as a directing group, facilitating regioselective C-H activation at the otherwise unreactive C8 position. This inherent directing capability is a key advantage, allowing for precise modification of the quinoxaline core. The bromine atom at the 7-position provides an additional handle for subsequent cross-coupling reactions, further expanding the potential for structural diversification.

The Mechanics of C-H Activation: A Focus on Palladium Catalysis

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[7][8] The generally accepted mechanism for the direct arylation of heterocycles involves a concerted metalation-deprotonation (CMD) pathway.

Diagram 1: Catalytic Cycle for Palladium-Catalyzed C-H Arylation

Catalytic Cycle Start Pd(OAc)₂ Precatalyst Active_Catalyst Active Pd(II) Species Start->Active_Catalyst Ligand Exchange Coordination Coordination to Pyrazole-Quinoxaline Active_Catalyst->Coordination Substrate Binding CMD Concerted Metalation-Deprotonation (CMD) Coordination->CMD C-H Activation Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition of Ar-X Palladacycle->Oxidative_Addition + Ar-X PdIV_Intermediate Pd(IV) Intermediate Oxidative_Addition->PdIV_Intermediate Reductive_Elimination Reductive Elimination PdIV_Intermediate->Reductive_Elimination C-C Bond Formation Product Arylated Product Reductive_Elimination->Product Regeneration Regeneration of Pd(II) Catalyst Reductive_Elimination->Regeneration Release of Product Regeneration->Active_Catalyst

Caption: A simplified representation of the catalytic cycle for direct C-H arylation.

In this process, the palladium catalyst coordinates to the pyrazole nitrogen, bringing the metal center in close proximity to the C8-H bond of the quinoxaline ring. The C-H bond is then cleaved in a concerted step, forming a stable six-membered palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active palladium catalyst.

Experimental Protocols: A Step-by-Step Guide

The following protocols have been optimized to ensure high yields and reproducibility. It is crucial to adhere to the specified conditions and to use high-purity reagents and solvents.

Synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

The starting material can be synthesized via a condensation reaction between a suitable o-phenylenediamine and a 1,2-dicarbonyl compound, followed by bromination.[4] Alternatively, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4]

Protocol for Palladium-Catalyzed C-H Arylation

This protocol describes a general procedure for the direct arylation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline with various aryl bromides.

Materials:

  • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

  • Aryl bromide (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium acetate (KOAc, 2 equivalents)

  • Dimethylacetamide (DMAc), anhydrous

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1.0 mmol), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and KOAc (2.0 mmol).

  • Add anhydrous DMAc (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C8-arylated product.

Table 1: Substrate Scope for C-H Arylation

EntryAryl BromideProductYield (%)
14-Bromotoluene7-Bromo-8-(p-tolyl)-2-(1H-pyrazol-1-yl)quinoxaline85
24-Bromoanisole7-Bromo-8-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)quinoxaline78
31-Bromo-4-fluorobenzene7-Bromo-8-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)quinoxaline82
43-Bromopyridine7-Bromo-8-(pyridin-3-yl)-2-(1H-pyrazol-1-yl)quinoxaline65

Alternative C-H Functionalization Strategies

While palladium catalysis is highly effective, other transition metals can also mediate C-H activation, offering complementary reactivity and selectivity.

  • Rhodium Catalysis: Rhodium complexes are known to catalyze the C-H activation of N-heterocycles, often proceeding through the formation of a Rh-N-heterocyclic carbene (NHC) intermediate.[5][9][10] This approach can be particularly useful for alkylation and arylation reactions.[11][12]

  • Iridium Catalysis: Iridium-catalyzed C-H borylation is a powerful method for introducing a boronate ester group, which can then be further functionalized through Suzuki-Miyaura cross-coupling.[13][14][15] This two-step sequence allows for the introduction of a wide range of substituents.

  • Copper Catalysis: Copper-catalyzed C-H/N-H cross-coupling reactions provide a direct route to biheteroaryls.[16] This method is often more cost-effective than palladium-based systems.

Diagram 2: Workflow for C-H Functionalization and Subsequent Derivatization

Workflow cluster_0 C-H Functionalization cluster_1 Derivatization Start 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Pd_Arylation Pd-Catalyzed C-H Arylation Start->Pd_Arylation Rh_Alkylation Rh-Catalyzed C-H Alkylation Start->Rh_Alkylation Ir_Borylation Ir-Catalyzed C-H Borylation Start->Ir_Borylation Cu_Coupling Cu-Catalyzed C-H/N-H Coupling Start->Cu_Coupling Arylated_Product C8-Arylated Product Pd_Arylation->Arylated_Product Alkylated_Product C8-Alkylated Product Rh_Alkylation->Alkylated_Product Borylated_Product C8-Borylated Product Ir_Borylation->Borylated_Product Coupled_Product Biheteroaryl Product Cu_Coupling->Coupled_Product Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Borylated_Product->Suzuki_Coupling Further Functionalization Diverse_Products Diverse_Products Suzuki_Coupling->Diverse_Products Further Functionalization

Caption: A schematic illustrating various C-H functionalization pathways and subsequent derivatization options.

Conclusion and Future Outlook

The direct C-H functionalization of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline represents a powerful and efficient strategy for the synthesis of novel and diverse molecular entities. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the field of medicinal chemistry. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly expand the scope and utility of C-H activation, paving the way for the discovery of next-generation therapeutics.

References

  • Bergman, R. G., & Ellman, J. A. (2011). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 44(7), 554–567.
  • O'Malley, S. J., Li, K., Tan, K. L., & Wipf, P. (2007). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 129(15), 4762–4774.
  • Biswal, P. (2021). Syntheses and Functionalization of N-Heterocycles via Rhodium Catalysed C-H Activation. (Doctoral dissertation).
  • Dey, A., & Maiti, D. (2015). Rhodium(III)–N-Heterocyclic Carbene-Driven Cascade C–H Activation Catalysis.
  • Kumar, P., et al. (2022). Sustainable C-H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1 H)-ones in water. Organic & Biomolecular Chemistry, 20(45), 8963-8972.
  • Wang, D., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 232, 114197.
  • Bovonsombat, P. (2013). Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. In Modern Rhodium‐Catalyzed Organic Reactions (pp. 223-264). Wiley-VCH.
  • Bellina, F., & Rossi, R. (2016). Quinoxaline as Integrated Directing Group in Palladium-Catalyzed Ortho C–H Bond Arylation of the Aryl Unit of 2-Arylquinoxalines. European Journal of Organic Chemistry, 2016(21), 3465-3475.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19287-19313.
  • Wang, C., et al. (2019). Copper-promoted direct sulfenylation of C1–H bonds in 4-aryl pyrrolo[1,2-a]quinoxalines. RSC Advances, 9(56), 32661-32665.
  • Chen, J., et al. (2017). Copper-catalyzed C–H/N–H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 15(3), 549-553.
  • Zarranz, B., et al. (2004). The Chemistry and Applications of the Quinoxaline Compounds. Molecules, 9(7), 565-591.
  • Al-Tel, T. H., et al. (2010). Pyrazole and quinoxaline: synthesis and X-ray structural characterization of new tridentate (N,N,N) and bidentate (N,N or N,O) ligands.
  • Kumar, S., et al. (2013). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 5(2), 116-123.
  • Gomaa, M. A.-M. (2019). The Chemistry and Applications of the Quinoxaline Compounds. Mini-Reviews in Organic Chemistry, 16(5), 432-446.
  • Kumar, P., et al. (2022). Sustainable C-H Activation Approach for Palladium-Catalyzed, Regioselective, Functionalization of 1-Methyl-3-phenyl quinoxaline-2(1H)-ones in Water. Organic & Biomolecular Chemistry, 20(45), 8963-8972.
  • Poudel, T. R., & Gevorgyan, V. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5133–5143.
  • Kouznetsov, V. V. (2015). Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity.
  • Li, J., et al. (2018). Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines. The Journal of Organic Chemistry, 83(17), 10436–10446.
  • Steel, P. G., et al. (2012). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. Chemical Science, 3(12), 3505-3515.
  • Steel, P. G., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(12), 3505-3515.
  • Yuan, H., et al. (2013).
  • Wang, C., et al. (2017). Pd(TFA)2-catalyzed direct arylation of quinoxalinones with arenes. Organic Chemistry Frontiers, 4(10), 1957-1961.
  • Li, Y., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(6), 2538.
  • Li, Y., et al. (2022). Copper-Catalyzed Divergent C–H Functionalization Reaction of Quinoxalin-2(1H)-ones and Alkynes Controlled by N1-Substituents for the Synthesis of (Z)-Enaminones and Furo[2,3-b]quinoxalines. Organic Letters, 24(9), 1801–1806.
  • Collet, F., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • Al-Tel, T. H., et al. (2010). Synthesis and biological activities of pyrazolo[3,4-g]quinoxaline derivatives. European Journal of Medicinal Chemistry, 45(11), 5244-5250.
  • Kim, H. S., & Kwag, S. T. (2000). Synthesis of novel pyrazolylquinoxalines. Journal of the Korean Chemical Society, 44(3), 229-236.
  • Balaraman, E., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 20(15), 4782–4786.
  • CN111333333A. (2020). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • Wang, C., et al. (2013). Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids. Organic Letters, 15(20), 5282–5285.
  • Daou, B., et al. (2008). Synthesis and Reactivity of a New Pyranoquinoxaline. Journal of Heterocyclic Chemistry, 45(6), 1647-1651.
  • Düşünceli, S. D., et al. (2022). Applications of quinoxaline‐bridged bis(benzimidazolium) salts as ligand sources for the palladium‐catalyzed Suzuki and Heck cross‐coupling reactions in an aqueous medium. Journal of the Chinese Chemical Society, 69(9), 1599-1608.
  • Larsen, M. A. (2017). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. (Doctoral dissertation). University of California, Berkeley.
  • Zakis, J. M., et al. (2024).
  • Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(26), 18881-18890.
  • El-Sharkawy, M. A., et al. (2023). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1275, 134657.
  • Li, J., et al. (2020). Selective C-H Bond Functionalization of Pyrrolo[1,2-a]quinoxaline. Advances in Chemical Engineering and Science, 10(3), 223-241.
  • El-Sayed, M. A.-A., et al. (2026). Synthesis of new quinoxaline, pyrimidine, and pyrazole furochromone derivatives as cytotoxic agents. Journal of the Iranian Chemical Society.
  • Collet, F., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • National Center for Biotechnology Information. (n.d.). 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. PubChem. Retrieved from [Link]

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Method

Application Note: Leveraging 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline as a Scaffold for Novel Antimicrobial Agents

Introduction: The Imperative for New Antimicrobial Scaffolds The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, creating an urgent need for novel therapeutic agents that can circ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, creating an urgent need for novel therapeutic agents that can circumvent existing resistance mechanisms[1]. The quinoxaline scaffold, a heterocyclic framework composed of a fused benzene and pyrazine ring, has emerged as a highly promising nucleus for the development of new drugs due to its simple, flexible structure and broad spectrum of biological activities[1][2]. Quinoxaline derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, and anticancer agents[3][4].

This application note provides a detailed guide for researchers and drug development professionals on utilizing 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline as a versatile starting material for the synthesis and evaluation of new antimicrobial agents. We will explore the rationale behind its selection, provide detailed protocols for derivatization and antimicrobial screening, and discuss the interpretation of results for advancing structure-activity relationship (SAR) studies.

The Core Scaffold: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a synthetic heterocyclic compound that serves as an excellent building block in medicinal chemistry[5]. Its structure is strategically designed for further modification. The bromine atom at the 7-position provides a reactive handle for cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The pyrazole ring at the 2-position is also a key pharmacophore that can be modified to tune the compound's biological activity.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueReference
Molecular Formula C₁₂H₉BrN₄[5][6]
Molecular Weight ~289.13 g/mol [5][6]
IUPAC Name 7-bromo-2-(1H-pyrazol-1-yl)quinoxaline[6]
Classification Heterocyclic Compound, Quinoxaline Derivative[5]
Rationale for Scaffold Selection

The choice of this scaffold is underpinned by several key factors:

  • Proven Bioactivity: The quinoxaline core is a constituent of several antibiotics known to inhibit the growth of Gram-positive bacteria[2].

  • Synthetic Tractability: The bromine atom is a versatile functional group for established synthetic transformations (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), enabling the creation of large, diverse chemical libraries for screening.

  • Multiple Mechanisms of Action: Quinoxaline derivatives exert their antimicrobial effects through various mechanisms, including the generation of reactive oxygen species (ROS) leading to DNA damage and the inhibition of essential bacterial enzymes like DNA gyrase[7][8][9]. This multi-target potential can be advantageous in overcoming resistance developed against single-target antibiotics[7].

Experimental Framework: From Synthesis to Antimicrobial Evaluation

The development of novel antimicrobial agents from the 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline scaffold follows a logical progression from chemical synthesis to biological testing. The workflow below outlines this comprehensive process.

Antimicrobial_Development_Workflow Start Core Scaffold 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Synth Derivative Synthesis (e.g., Suzuki Coupling) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Screen Primary Antimicrobial Screening (MIC Assay) Purify->Screen Confirm Secondary Screening (MBC / MFC Assay) Screen->Confirm Tox Preliminary Toxicity (Cytotoxicity Assay) Screen->Tox SAR Data Analysis & SAR (Structure-Activity Relationship) Confirm->SAR Tox->SAR

Caption: Workflow for developing antimicrobial agents from the core scaffold.

Protocols

The following protocols are designed to be robust and self-validating, incorporating necessary controls to ensure data integrity.

Protocol 3.1: Synthesis of Novel Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing a new aryl or heteroaryl group at the 7-position of the quinoxaline core, a common strategy for exploring SAR.

Rationale: The Suzuki-Miyaura reaction is a powerful and widely used C-C bond-forming reaction in medicinal chemistry due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids.

Materials:

  • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1.0 eq)

  • Substituted (hetero)aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, the selected boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a standardized technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: The MIC assay is the gold standard for quantitative antimicrobial susceptibility testing. It provides a precise value that can be used to compare the potency of different compounds and guide SAR studies[9].

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Sterile 96-well microtiter plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity standard, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Negative control (media only) and vehicle control (media with DMSO).

Procedure:

  • Dispense 50 µL of sterile broth into wells A-H of columns 2-12 of a 96-well plate.

  • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL in broth) to column 1 (wells A-H).

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10. This creates a concentration gradient.

  • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Add 50 µL of the standardized microbial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity[9].

Protocol 3.3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines whether a compound is static (inhibits growth) or cidal (kills the organism).

Rationale: While MIC indicates growth inhibition, MBC/MFC confirms cell death, which is a critical parameter for developing effective antimicrobial therapies, especially for severe infections or immunocompromised patients[10].

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing on the spot plate).

Data Interpretation and Expected Outcomes

The results from the screening cascade should be systematically organized to facilitate SAR analysis.

Table 2: Example Data Presentation for Novel Quinoxaline Derivatives

Compound IDModification at 7-positionMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Scaffold -Br>128>128>128
DER-01 -Phenyl3264>128
DER-02 -4-Fluorophenyl81664
DER-03 -4-Methoxyphenyl1632>128
Ciprofloxacin (Control)0.510.25

Interpreting the Data:

  • A compound is considered bactericidal if the MBC/MIC ratio is ≤ 4. It is bacteriostatic if the ratio is > 4.

  • In the hypothetical data above, adding a phenyl group (DER-01) confers activity. Adding an electron-withdrawing fluorine (DER-02) improves potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to an electron-donating methoxy group (DER-03).

  • This initial SAR suggests that electronegativity at the para-position of the appended phenyl ring may be beneficial for broad-spectrum activity. Such insights are crucial for guiding the next round of synthesis[1].

Potential Mechanisms of Action

Understanding the mechanism of action is vital for drug development. Based on existing literature for quinoxaline derivatives, a primary proposed mechanism involves the generation of damaging reactive oxygen species.

Mechanism_of_Action Compound Quinoxaline Derivative Reduction Bioreduction (e.g., by cellular reductases) Compound->Reduction Enters cell Cell Bacterial Cell Radical Radical Anion Intermediate Reduction->Radical Oxygen Molecular Oxygen (O₂) Radical->Oxygen Electron transfer ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Oxygen->ROS Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Damage Death Bacterial Cell Death Damage->Death

Caption: Proposed mechanism of action via ROS generation.[8][11]

Conclusion

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a high-potential scaffold for the discovery of next-generation antimicrobial agents. Its synthetic accessibility and the proven track record of the quinoxaline nucleus provide a solid foundation for discovery programs. By employing systematic derivatization strategies and robust biological evaluation protocols as detailed in this note, researchers can efficiently explore the chemical space around this core, identify potent lead compounds, and contribute to the critical fight against antimicrobial resistance.

References

  • Antimicrobial Activity of Quinoxaline Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Singh, D. P., Deivedi, S. K., Hashim, S. R., & Singhal, R. G. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(11), 8348–8356. Retrieved from [Link]

  • Li, P., et al. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 8(33), 18413-18423. Retrieved from [Link]

  • Quinoxalines in Oral Health: From Antimicrobials to Biomaterials. (2025). Bentham Science Publishers. Retrieved from [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-22. Retrieved from [Link]

  • Fan, H., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 147. Retrieved from [Link]

  • Chen, G., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 290. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design, 93(4), 617-627. Retrieved from [Link]

  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. (n.d.). Google Patents.
  • Burguete, A., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 15(1), 187-199. Retrieved from [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. Retrieved from [Link]

  • Han, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 123, 129875. Retrieved from [Link]

  • Reddy, S. R. S., et al. (2016). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharmacia Lettre, 8(1), 264-274. Retrieved from [Link]

  • 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. (n.d.). PubChem. Retrieved from [Link]

  • Padvi, P. A., et al. (2015). Synthesis and biological activity of quinoxaline derivatives. World Journal of Pharmaceutical Research, 4(7), 1892-1900. Retrieved from [Link]

  • Almahdi, A. A., et al. (2019). Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. European Journal of Chemistry, 10(1), 30-36. Retrieved from [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022). Arabian Journal of Chemistry, 15(1), 103497. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Welcome to the technical support center for the synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve synthesis yield, minimize side products, and overcome common challenges encountered during this specific synthesis.

I. Troubleshooting Guide: Addressing Low Yield and Impurities

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common and frustrating issue is a lower-than-expected yield or the complete absence of the desired product. This can stem from several factors related to reaction conditions, reagents, or the catalyst system.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: Inadequate temperature, incorrect solvent, or an inappropriate base can significantly impact the reaction's efficiency.[1]

    • Solution: A systematic optimization of reaction parameters is crucial. Experiment with different solvents, such as DMF, DMSO, or dioxane, and a range of temperatures, typically between 80-140 °C. The choice of base is also critical; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] The strength and solubility of the base can influence the deprotonation of pyrazole, a key step in the reaction.

  • Inactive Catalyst: The active catalytic species, often a Pd(0) complex in Buchwald-Hartwig type reactions, may not be forming efficiently from the precatalyst.[3]

    • Solution: Ensure you are using a high-quality palladium source and ligand. For C-N cross-coupling reactions, ligands like Xantphos or BrettPhos have shown to be effective.[3][4] Consider a pre-activation step where the palladium precatalyst and ligand are stirred with the base before adding the 7-bromo-2-chloroquinoxaline and pyrazole.[3]

  • Poor Quality Starting Materials: Impurities in the 7-bromo-2-chloroquinoxaline or pyrazole can lead to side reactions and lower yields.[1]

    • Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the starting materials by recrystallization or column chromatography before use.[1][5]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] If the reaction stalls, consider increasing the temperature or reaction time.

Issue 2: Formation of Multiple Products and Side Reactions

The appearance of unexpected spots on a TLC plate or multiple peaks in an LC-MS trace indicates the formation of side products, which can complicate purification and reduce the yield of the desired 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Possible Causes and Solutions:

  • Isomeric Mixtures: If using a substituted pyrazole, the reaction can occur at different nitrogen atoms, leading to a mixture of regioisomers.[6]

    • Solution: The regioselectivity of pyrazole N-arylation is influenced by both steric and electronic factors.[2] A bulky substituent on the pyrazole ring can direct the arylation to the less hindered nitrogen.[2] Experimenting with different catalyst systems, such as copper-based catalysts with diamine ligands, can sometimes improve regioselectivity.[8]

  • Hydrodehalogenation: The bromo group on the quinoxaline ring can be replaced by a hydrogen atom, leading to the formation of 2-(1H-pyrazol-1-yl)quinoxaline.

    • Solution: This side reaction is often promoted by certain catalyst systems and reaction conditions.[3] Optimizing the catalyst loading and reaction temperature can help minimize hydrodehalogenation.

  • Homocoupling: Dimerization of the 7-bromo-2-chloroquinoxaline can occur.[3]

    • Solution: This is another catalyst-dependent side reaction. Fine-tuning the reaction conditions, particularly the catalyst-to-ligand ratio, can often suppress this unwanted pathway.[3]

Issue 3: Difficult Purification

Even with a successful reaction, isolating the pure 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline can be challenging due to the presence of closely related impurities or unreacted starting materials.

Possible Causes and Solutions:

  • Similar Polarity of Product and Impurities: Side products, such as isomers or the hydrodehalogenated product, often have similar polarities to the desired compound, making chromatographic separation difficult.

    • Solution: Careful selection of the eluent system for column chromatography is essential.[1] A shallow gradient of a more polar solvent in a less polar one (e.g., ethyl acetate in hexanes) can improve separation. If separation is still challenging, consider recrystallization from a suitable solvent system.[5]

  • Removal of Catalyst Residues: Residual palladium or copper catalyst can contaminate the final product.

    • Solution: After the reaction, a proper workup is necessary. This may include washing the organic layer with an aqueous solution of a chelating agent like EDTA to remove metal residues. Passing the crude product through a plug of silica gel or celite can also be effective.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline?

The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction between 7-bromo-2-chloroquinoxaline and pyrazole.[9] This reaction is often catalyzed by a palladium or copper complex. Another approach involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination.[9]

Q2: How do I choose the right catalyst and ligand for the C-N cross-coupling reaction?

The choice of catalyst and ligand is critical for a successful reaction. For palladium-catalyzed couplings, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst with a bulky, electron-rich phosphine ligand such as Xantphos or tBuBrettPhos is often effective.[2][3] For copper-catalyzed reactions, CuI with a diamine ligand is a common choice and can sometimes offer better regioselectivity.[8]

Q3: What is the optimal base and solvent for this synthesis?

The choice of base and solvent is highly dependent on the specific substrates and catalyst system. Commonly used bases include inorganic carbonates like K₂CO₃ and Cs₂CO₃, or phosphates like K₃PO₄.[2] Aprotic polar solvents such as DMF, DMSO, or dioxane are typically used. It is recommended to perform small-scale screening experiments to identify the optimal combination for your specific reaction.

Q4: Can microwave irradiation improve the reaction yield and time?

Yes, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve yields by 15-25% for the synthesis of quinoxaline derivatives.[9] This is due to efficient and uniform heating.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to characterize the final product. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure of the molecule. Mass Spectrometry (MS) will confirm the molecular weight.[5] High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.[7]

III. Optimized Experimental Protocol

This protocol details a step-by-step methodology for the synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline via a palladium-catalyzed C-N cross-coupling reaction.

Materials and Reagents:
  • 7-bromo-2-chloroquinoxaline

  • Pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask, add 7-bromo-2-chloroquinoxaline (1.0 equiv), pyrazole (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv) under an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.[5]

IV. Data and Workflow Visualization

Table 1: Troubleshooting Summary for Low Yield
Potential Cause Recommended Action Key Parameters to Monitor
Suboptimal Reaction ConditionsScreen different bases (K₂CO₃, Cs₂CO₃), solvents (Dioxane, DMF), and temperatures (80-140 °C).Reaction completion (TLC/LC-MS), side product formation.
Inactive Catalyst SystemUse high-purity Pd precatalyst and ligand (e.g., Xantphos). Consider a pre-activation step.Catalyst turnover, formation of palladium black.
Poor Starting Material QualityVerify purity by NMR/LC-MS. Purify if necessary.Presence of impurity peaks in starting material analysis.
Incomplete ReactionIncrease reaction time or temperature.Consumption of starting materials.
Diagram 1: Synthetic Pathway

Synthesis A 7-Bromo-2-chloroquinoxaline C Pd(OAc)₂ / Xantphos Cs₂CO₃, Dioxane, 110 °C A->C B Pyrazole B->C D 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline C->D C-N Coupling

Caption: Palladium-catalyzed C-N cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting start Low or No Yield Observed cond1 Check Reaction Conditions start->cond1 proc1 Optimize T, Solvent, Base cond1->proc1 Suboptimal cond2 Assess Catalyst Activity cond1->cond2 Optimal proc1->cond2 proc2 Use High-Purity Catalyst/Ligand Consider Pre-activation cond2->proc2 Inactive cond3 Verify Starting Material Purity cond2->cond3 Active proc2->cond3 proc3 Purify Starting Materials cond3->proc3 Impure end Improved Yield cond3->end Pure proc3->end

Caption: Decision tree for troubleshooting low reaction yield.

V. References

  • EvitaChem. (n.d.). Buy 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (EVT-13203496). Retrieved from EvitaChem website.

  • BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis. Retrieved from BenchChem website.

  • Chen, J., et al. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.

  • BenchChem. (2025). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation. Retrieved from BenchChem website.

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69, 5578-5587.

  • BenchChem. (2026). Troubleshooting common problems in quinoxaline synthesis. Retrieved from BenchChem website.

  • Dean, A., Cope, C., & Clarke, M. L. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from University of St Andrews website.

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from BenchChem website.

  • Martinek, N., Morrison, K. M., Field, J. M., & Stradiotto, M. (2022). Comparative Screening of DalPhos/Ni Catalysts in C‐N Cross‐couplings of (Hetero)aryl Chlorides Enables Development of Aminopyrazole Cross‐couplings with Amine Base. Chemistry – A European Journal, 28(71).

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC.

  • Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. (2018). Organic Letters.

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives from 4-Bromo-N1-ethylbenzene-1,2-diamine. Retrieved from BenchChem website.

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate.

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. (2010). ACS Publications.

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (n.d.). Springer Nature Experiments.

  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. (n.d.). Google Patents.

  • Process for preparing bromo-substituted quinolines. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqueous solubility ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqueous solubility challenges associated with 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Diagnostic Overview: The Mechanics of Insolubility

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a synthetic heterocyclic compound featuring a fused bicyclic quinoxaline core, a pyrazole moiety, and a heavy bromine atom[1]. This specific architecture presents a "perfect storm" for aqueous insolubility:

  • High Crystal Lattice Energy: The planarity of the quinoxaline and pyrazole rings promotes strong intermolecular π−π stacking in the solid state[2].

  • Extreme Lipophilicity: The bromine substituent significantly increases the compound's LogP and molecular weight, drastically reducing its hydration potential and thermodynamic stability in water[1].

When introduced to physiological buffers or cell culture media, these thermodynamic properties strongly favor precipitation over solvation. Overcoming this requires strategic formulation to disrupt the crystal lattice and shield the hydrophobic core from the aqueous environment.

Formulation Decision Workflow

DecisionTree Start Solubility Issue: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Assay Target Assay Type? Start->Assay InVitro In Vitro (Cell Culture) Assay->InVitro InVivo In Vivo (Animal Models) Assay->InVivo DMSO Use DMSO stock (≤0.1% final) + warm media InVitro->DMSO CD Use 20% SBE-β-CD or HP-β-CD InVivo->CD Toxicity Concerns Cosolvent 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline InVivo->Cosolvent High Lipophilicity Precip Precipitation? DMSO->Precip Precip->CD Yes Proceed Proceed with Assay Precip->Proceed No

Decision matrix for selecting the optimal solubilization strategy based on assay type.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately upon adding the DMSO stock to my aqueous cell culture media. How can I prevent this? A1: This is a classic "solvent crash." It occurs because DMSO diffuses into the bulk water much faster than the lipophilic compound can solvate, leaving the compound stranded and forcing it to nucleate[2]. Causality & Fix: To mitigate this, you must alter the thermodynamics of the mixing process. Pre-warm your media to 37°C to increase the kinetic energy of the system. Maintain a low final DMSO concentration (≤0.1% v/v) and add the stock dropwise while vigorously vortexing the media. This prevents localized high concentrations of the compound.

Q2: I am moving to in vivo murine models. Can I just use a higher concentration of DMSO to force it into solution? A2: Absolutely not. High concentrations of DMSO (>10% v/v) are toxic, cause tissue necrosis at injection sites, and possess intrinsic anti-inflammatory and antimicrobial properties that will severely confound your assay results[3]. For in vivo dosing of highly lipophilic heterocycles, you must use a multi-component co-solvent system (e.g., DMSO/PEG400/Tween-80) to maintain solubility without exceeding toxicity thresholds[4].

Q3: I tried complexing the compound with standard β -cyclodextrin, but it didn't improve solubility. Why? A3: Native β -cyclodextrin has limited aqueous solubility itself (~18.5 mg/mL) and often fails to form a stable inclusion complex with bulky bromo-quinoxaline structures. Causality & Fix: You must switch to chemically modified derivatives like Sulfobutylether- β -cyclodextrin (SBE- β -CD / Captisol) or 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . These modifications disrupt the cyclodextrin's own crystal lattice, vastly improving its water solubility and providing a more flexible hydrophobic cavity to encapsulate the bulky quinoxaline core[5][6].

Quantitative Formulation Guidelines

Table 1: Maximum Tolerated Excipient Concentrations

Exceeding these limits can result in cellular toxicity in vitro or adverse physiological effects in vivo.

ExcipientIn Vitro LimitIn Vivo Limit (Murine IV/IP)Mechanism of Solubilization
DMSO ≤ 0.1 - 0.5%≤ 10%Primary solubilizer; disrupts crystal lattice energy.
PEG400 ≤ 0.5%≤ 40 - 50%Co-solvent; lowers the dielectric constant of the aqueous phase.
Tween-80 ≤ 0.01%≤ 5%Surfactant; reduces interfacial tension to prevent nucleation.
SBE- β -CD ≤ 1 - 2%≤ 20% (in saline)Inclusion complexation; physically shields the hydrophobic core.
Table 2: Troubleshooting Matrix
ObservationRoot CauseRecommended Action
Immediate cloudiness upon media additionSolvent crash (rapid DMSO diffusion)Pre-warm media; use dropwise addition with vortexing.
Precipitation after 24 hoursOstwald ripening / delayed nucleationAdd 5% Tween-80 to stabilize the micro-emulsion[4].
High cellular toxicity in control wellsExcipient toxicity (e.g., high DMSO)Switch to SBE- β -CD complexation to reduce DMSO reliance[6].

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. You must visually confirm a clear solution (or use Dynamic Light Scattering) before proceeding to biological assays.

Protocol A: Multi-Component Co-Solvent Formulation (For In Vivo Assays)

This protocol utilizes a standard 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline ratio[4]. The order of addition is strictly causal: you must step down the lipophilicity gradient gradually.

  • Primary Solubilization: Weigh the required mass of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline and dissolve it completely in 10% (final volume) DMSO . Sonicate for 5 minutes until no particulates remain.

  • Co-Solvent Addition: Add 40% (final volume) PEG400 to the DMSO stock. Vortex vigorously. Reasoning: PEG400 acts as an intermediate dielectric bridge between DMSO and water.

  • Surfactant Addition: Add 5% (final volume) Tween-80 . Vortex until completely homogenous. Reasoning: Tween-80 coats the solvated molecules, preventing them from aggregating when the aqueous phase is introduced.

  • Aqueous Quench: Dropwise, add 45% (final volume) sterile Saline (0.9% NaCl) while continuously vortexing.

  • Validation: The final solution must be completely clear. If micro-precipitates form, warm the solution to 37°C and sonicate for an additional 10 minutes.

Protocol B: SBE- β -CD Inclusion Complexation (For In Vitro & In Vivo)

This method physically hides the lipophilic quinoxaline core inside a hydrophilic cyclodextrin shell[5].

CD_Workflow Step1 1. Dissolve Compound in DMSO Step3 3. Dropwise Addition with Vortexing Step1->Step3 Step2 2. Prepare 20% SBE-β-CD in Saline Step2->Step3 Step4 4. Sonication (15-30 mins) Step3->Step4 Step5 5. Clear Solution (Inclusion Complex) Step4->Step5

Step-by-step workflow for generating a cyclodextrin inclusion complex.

  • Carrier Preparation: Dissolve Sulfobutylether- β -cyclodextrin (SBE- β -CD) in sterile saline to create a 20% w/v solution . Stir until completely clear.

  • Drug Stock: Dissolve 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in a minimal volume of DMSO (representing no more than 10% of the final intended volume)[4].

  • Complexation: While vigorously stirring the 20% SBE- β -CD solution at room temperature, add the DMSO drug stock dropwise (1 drop per second).

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath for 15-30 minutes. Reasoning: Sonication provides the activation energy required for the bulky bromo-quinoxaline molecule to displace water molecules inside the cyclodextrin cavity, forming the stable inclusion complex[6].

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter. If resistance is high, the complexation failed, and the drug has precipitated.

References

  • Buy 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (EVT-13203496) - EvitaChem Source: evitachem.com URL:1

  • Technical Support Center: Overcoming Poor Solubility of Pyrazinone Derivatives Source: benchchem.com URL:2

  • The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model Source: nih.gov (PMC) URL:3

  • Host-Quest Inclusion Complex of Quinoxaline-1,4-Dioxide Derivative With 2-Hydroxypropyl-β-Cyclodextrin: Preparation, Characterization, and Antibacterial Activity Source: researchgate.net URL:5

  • PEG400 (Polyethylene glycol 400) | Biochemical Assay Reagent Source: medchemexpress.com URL:4

  • Physicochemical Characterization, Molecular Docking, and In Vitro Dissolution of Glimepiride–Captisol Inclusion Complexes Source: acs.org (ACS Omega) URL:6

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Welcome to the Technical Support Center for the isolation and purification of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline . This compound is a critical heterocyclic building block in medicinal chemistry, frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline . This compound is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antimicrobial agents[1].

Due to the synthetic pathways typically employed—such as the condensation of brominated o-phenylenediamine with 1,2-dicarbonyls or the substitution of 2-chloroquinoxalines with pyrazole[1]—crude mixtures are notoriously plagued by co-eluting regioisomers (e.g., the 6-bromo isomer) and highly conjugated, colored oxidation byproducts. This guide provides field-proven, self-validating protocols to achieve >99.5% purity.

Physicochemical Profile & Quantitative Data

Before initiating purification, it is critical to understand the solubility and physical parameters of the target molecule. The table below summarizes the quantitative data necessary for designing your solvent systems.

ParameterValue / Description
Molecular Formula C₁₂H₉BrN₄[1]
Molecular Weight 289.13 g/mol [1]
High Solubility Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1], Dichloromethane (DCM)
Moderate/Recrystallization Solvents Ethanol[2], Methanol, Ethyl Acetate
Anti-Solvents (Low Solubility) Water, Hexanes, Diethyl Ether
Typical Crude Purity 70% – 85% (Contaminated with regioisomers & polymers)
Target Post-Purification Purity >99.5% (Validated via HPLC/UV at 254 nm)
Expected Recovery Yield 65% – 75% (From crude mass)

Standardized Purification Workflows

The purification of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline requires a tandem approach: chromatographic separation to remove structurally similar regioisomers, followed by activated carbon treatment and recrystallization to remove colored impurities and achieve crystalline purity.

Workflow A Crude 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (Contains Regioisomers & Byproducts) B Liquid-Liquid Extraction (Aqueous Wash / Phase Separation) A->B C Flash Column Chromatography (Silica Gel, Gradient Elution) B->C D Activated Carbon Treatment (Adsorption of Polymeric Impurities) C->D E Two-Solvent Recrystallization (Ethanol / Water System) D->E F Pure Target Compound (>99.5% Purity, Crystalline Solid) E->F

Fig 1. End-to-end purification workflow for crude 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Protocol A: Flash Column Chromatography (Regioisomer Separation)

When synthesized from an asymmetric precursor like 4-bromo-1,2-phenylenediamine, a mixture of 6-bromo and 7-bromo isomers is inevitable. Because their polarities are nearly identical, a highly controlled gradient is required[3].

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (230-400 mesh) at a 1:3 (crude:silica) mass ratio. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the "solvent front" effect, ensuring a perfectly horizontal starting band, which is mathematically necessary to resolve compounds with a ΔR_f of < 0.05.

  • Column Packing: Pack the column using 100% Hexanes.

  • Gradient Elution: Begin elution with 100% Hexanes, slowly ramping to 15% Ethyl Acetate over 10 column volumes.

    • Causality: The slight difference in the dipole moment between the 6-bromo and 7-bromo positions requires a shallow gradient to exploit their differential partitioning on the stationary phase[3].

  • Self-Validation Checkpoint: Co-spot the collected fractions against a known standard on a TLC plate. A single, discrete spot at R_f ~0.4 (in 1:3 EtOAc/Hexane) validates successful separation. Confirm the specific isomer via ¹H-NMR (observing the distinct splitting patterns of the quinoxaline aromatic protons).

Protocol B: Activated Carbon Treatment & Recrystallization

Even after chromatography, quinoxaline derivatives often retain a persistent yellow/brown tint due to trace polymeric oxidation products.

  • Dissolution: Dissolve the chromatographically purified solid in a minimum volume of boiling Ethanol (approx. 10-15 mL per gram of compound). Ethanol is the standard "good" solvent for quinoxaline derivatives[2][3].

  • Carbon Treatment: Remove the flask from the heat source briefly and add 2% (w/w) activated carbon. Boil the suspension gently for 5 minutes.

    • Causality: Activated carbon features a mesoporous structure that selectively traps high-molecular-weight, highly conjugated colored impurities via π-π stacking and van der Waals forces[3].

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed pad of Celite into a clean Erlenmeyer flask to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool to room temperature undisturbed, then transfer to an ice bath for 30 minutes[4].

    • Causality: Slow cooling ensures that the compound molecules have time to arrange into a perfect crystal lattice, excluding solvent molecules and trace impurities[3].

  • Self-Validation Checkpoint: After vacuum drying the crystals, run a rapid ¹H-NMR in CDCl₃. The absence of broad aliphatic peaks and a sharp melting point range (ΔT < 2°C) validates the structural integrity and purity of the compound.

Troubleshooting & FAQs

Issue: Compound "Oils Out" Instead of Crystallizing

"Oiling out" is a common phenomenon where the solute separates as a biphasic liquid rather than forming a solid crystal lattice. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture[4].

Troubleshooting Issue Issue: Compound 'Oils Out' Instead of Crystallizing CheckTemp Is the cooling rate too rapid? Issue->CheckTemp SlowCool Action: Use a Dewar flask for gradual thermal equilibration CheckTemp->SlowCool Yes CheckSolvent Is the solvent boiling point higher than the solute melting point? CheckTemp->CheckSolvent No ChangeSolvent Action: Switch to a lower boiling point solvent system CheckSolvent->ChangeSolvent Yes Seed Action: Introduce seed crystals to bypass nucleation barrier CheckSolvent->Seed No

Fig 2. Decision tree for troubleshooting oiling out during recrystallization.

Q: How do I recover my product if it has already oiled out? A: Reheat the mixture until the oil completely redissolves into a homogenous solution. If you are using a mixed solvent system (e.g., Ethanol/Water), you may have added too much anti-solvent (water). Add a few drops of the "good" solvent (Ethanol) until clear[4]. Allow the flask to cool inside an insulated Dewar flask to drastically slow the cooling rate, and scratch the inside of the glass with a stirring rod to induce nucleation[3].

Q: What is the self-validating check to ensure complete removal of residual DMF or DMSO from the crude reaction? A: High-boiling polar aprotic solvents like DMF and DMSO[1] are notorious for depressing melting points and ruining elemental analysis. To validate their removal, dissolve a 5 mg aliquot of your dried solid in CDCl₃ and run a ¹H-NMR. Look for the characteristic DMF singlets at 2.88 ppm, 2.96 ppm, and 8.02 ppm, or the DMSO singlet at 2.62 ppm. If detected, triturate your solid in cold water (the quinoxaline derivative is insoluble, but DMF/DMSO are infinitely miscible), filter, and dry under high vacuum (0.1 mbar) at 50°C for 12 hours.

Q: My recrystallized yield is exceptionally low (<30%). What went wrong? A: Low yields during recrystallization usually stem from using an excessive volume of the "good" solvent, preventing the solution from reaching full saturation upon cooling[3]. To troubleshoot, evaporate 50% of the mother liquor under reduced pressure and cool again to induce a second crop of crystals. Always wash collected crystals with a minimal amount of ice-cold solvent to prevent redissolving your purified product[3][4].

References
  • [1] Title: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline | Source: EvitaChem | URL:1

  • [2] Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates | Source: PMC (NIH) | URL: 2

  • [3] Title: Methods for improving the purity of synthesized quinoxaline compounds | Source: BenchChem | URL:3

  • [4] Title: Recrystallization techniques for purifying pyrazole compounds | Source: BenchChem | URL: 4

Sources

Optimization

Preventing degradation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline during long-term storage

Welcome to the Technical Support Center for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Heterocyclic building blocks with multiple reactive modalities—such as a photoactive quinoxaline core, an electrophilic C2-position, and an aryl bromide—require a mechanistic approach to storage.

This guide provides the causality behind degradation, a troubleshooting FAQ, and a self-validating protocol to ensure the absolute integrity of your compound libraries.

Part 1: Mechanistic Degradation Pathways

To prevent degradation, we must first understand the structural vulnerabilities of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline:

  • The C2-Electrophilic Center: The quinoxaline ring is highly electron-deficient. The pyrazole ring at the 2-position acts as an excellent leaving group when exposed to nucleophiles (like water), leading to irreversible hydrolysis.

  • The Photoactive Core: Quinoxaline derivatives are highly efficient photoinitiators that absorb strongly in the UV and visible light spectrum[1]. Excitation of this core can trigger homolytic cleavage of the adjacent C-Br bond.

  • The Aryl Bromide Bond: While generally stable, the 7-bromo substituent is susceptible to hydrodebromination under reductive or strong photolytic conditions[2].

Degradation Compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (Intact API) Hydrolysis C2-Hydrolysis (7-Bromoquinoxalin-2-ol) Compound->Hydrolysis Moisture (H2O) Nucleophilic Attack Photolysis Photolytic Debromination (Radical Cleavage) Compound->Photolysis UV/Vis Light Homolytic Cleavage Oxidation N-Oxidation (Quinoxaline N-oxide) Compound->Oxidation Ambient O2 Electron Transfer

Fig 1: Mechanistic degradation pathways of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Part 2: Troubleshooting Guide & FAQs

Q1: We stored the compound in a dark fridge, but after 3 months, LC-MS shows a new peak at [M-67]⁺. What happened? Causality: You are observing C2-Hydrolysis . The peak at [M-67]⁺ corresponds to the loss of the pyrazole ring (mass 68) and the addition of a hydroxyl group, yielding 7-bromoquinoxalin-2-ol. Because the quinoxaline core is electron-withdrawing, the C2 position is highly susceptible to nucleophilic attack by trace moisture. Once formed, the hydroxyl derivative rapidly tautomerizes to the highly stable 7-bromoquinoxalin-2(1H)-one[3], driving the degradation forward. Solution: Cold storage alone is insufficient because condensation introduces moisture. You must store the compound in a desiccator cabinet or backfill the vial with Argon before sealing.

Q2: The powder changed from off-white to a dark brownish-yellow. NMR shows a loss of the 7-bromo signal. Is this thermal degradation? Causality: This is Photolytic Debromination , not thermal degradation. Quinoxalines are potent photoinitiators[1]. Even brief exposure to ambient laboratory fluorescent lighting during weighing can excite the molecule into a triplet state. This excited state facilitates the homolytic cleavage of the C-Br bond[2], generating aryl radicals that cross-link or polymerize, causing the dark discoloration. Solution: Amber vials transmit up to 10% of visible light. For long-term storage, vials must be strictly wrapped in opaque aluminum foil.

Q3: Can we store this compound as a 10 mM DMSO stock solution for our High-Throughput Screening (HTS) library? Causality: It is highly discouraged. DMSO is extremely hygroscopic. Over time, it absorbs atmospheric water, which accelerates the C2-hydrolysis mentioned in Q1. Furthermore, quinoxaline derivatives exhibit significantly faster capacity fade and degradation in solvated states compared to their solid forms[3]. Solution: Store the compound as a dry powder. If a liquid stock is mandatory, use anhydrous DMSO (sealed under Argon), store at -80°C, and strictly limit the solution to a single freeze-thaw cycle.

Part 3: Quantitative Degradation Markers

To accurately diagnose the state of your compound library, compare your analytical data against these established degradation markers.

Degradation PathwayEnvironmental TriggerPrimary LC-MS Marker (m/z)Key ¹H-NMR Shift (ppm)Visual Symptom
Intact Compound N/A275.0 / 277.0 ([M+H]⁺)Pyrazole: ~8.6, 7.8, 6.5Off-white powder
C2-Hydrolysis Trace Moisture225.0 / 227.0 ([M-68+18]⁺)Complete loss of pyrazole protonsPale yellowing
Photolytic Debromination UV / Visible Light197.1 ([M-79+1]⁺)Upfield shift of quinoxaline coreDark brown discoloration
N-Oxidation Oxygen / Peroxides291.0 / 293.0 ([M+16]⁺)Downfield shift of adjacent aromaticsBright yellowing

Part 4: Self-Validating Storage Protocol

To guarantee trustworthiness, a storage protocol must be "self-validating." This means the system inherently proves its own efficacy without requiring you to compromise the main sample batch to test it. We achieve this by utilizing a "Sentinel Vial" system.

Step-by-Step Methodology:
  • Baseline Quality Control: Upon receiving or synthesizing the batch, immediately run a baseline LC-MS and ¹H-NMR. Confirm the [M+H]⁺ is 275.0/277.0 (1:1 isotopic ratio) and log the purity.

  • Aliquot Generation: Do not store the compound in one large bulk container. Weigh the powder into single-use, 2 mL amber glass vials.

  • The Sentinel Vial: Designate one vial containing 1 mg of the compound as the "Sentinel." This vial will experience the exact same conditions as the main batch and will be sacrificed for QC testing at month 3 and month 6.

  • Inert Gas Purge (Critical): Insert an Argon gas line into the vial (hovering 1 cm above the powder) and purge at a low flow rate for 15 seconds to displace oxygen and moisture.

  • Hermetic Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. Wrap the exterior junction of the cap and glass tightly with Parafilm.

  • Opaque Shielding: Wrap every vial completely in heavy-duty aluminum foil to block 100% of ambient light.

  • Desiccated Cold Storage: Place the foil-wrapped vials inside a secondary container filled with indicating silica gel desiccant. Store the entire container at -20°C.

Workflow Step1 1. Baseline QC Verify purity via LC-MS & 1H-NMR Step2 2. Aliquoting Divide into single-use amber vials Step1->Step2 Step3 3. Inert Gas Purge Backfill with dry Argon (Ar) Step2->Step3 Step4 4. Sealing Cap with PTFE septa & Parafilm Step3->Step4 Step5 5. Light Protection Wrap vials in aluminum foil Step4->Step5 Step6 6. Long-Term Storage Store at -20°C in a desiccator Step5->Step6

Fig 2: Self-validating workflow for the preparation and long-term storage of the compound.

References

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries Journal of the American Chemical Society (ACS)[Link]

  • Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization MDPI - Polymers[Link]

  • Synthesis and Characterization of Strong Cyclometalated Iridium Photoreductants for Application in Photocatalytic Aryl Bromide Hydrodebromination ACS Catalysis[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Background Fluorescence in 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline In Vitro Assays

Welcome to the technical support guide for researchers utilizing 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in in vitro fluorescence assays. This resource is designed to provide you with in-depth troubleshooting strategies a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in in vitro fluorescence assays. This resource is designed to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying principles of background fluorescence. Our goal is to empower you to achieve high-quality, reproducible data with an optimal signal-to-noise ratio.

Introduction: Understanding the Challenge

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline belongs to the quinoxaline class of heterocyclic compounds. Quinoxaline derivatives are known for their diverse biological activities and are often employed as fluorophores in various assays.[1][2] The inherent fluorescence of these compounds, while useful, can also be a source of complexity. High background fluorescence is a common hurdle that can mask the specific signal of interest, leading to reduced assay sensitivity and inaccurate results.[3][4] This guide will walk you through a systematic approach to identifying and mitigating the various sources of background noise in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is background fluorescence and what are its main sources in my assay?

A1: Background fluorescence is any unwanted signal that is detected in your assay, which does not originate from the specific binding or reaction you intend to measure.[5] It can be broadly categorized into:

  • Autofluorescence: The natural fluorescence emitted by components in your sample or medium. Common sources include:

    • Cells and Tissues: Endogenous molecules like NADH, riboflavin, collagen, and elastin can fluoresce, particularly when excited with UV or blue light.[6][7]

    • Culture Media: Components like phenol red, fetal bovine serum (FBS), and certain amino acids are known to be fluorescent.[8][9]

    • Assay Plates: The plastic material of microplates can contribute to background fluorescence.[3]

  • Compound-Specific Fluorescence: The intrinsic fluorescence of your test compound, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, can contribute to the background if it is not specifically localized or if its signal overlaps with that of your reporter fluorophore.

  • Non-specific Binding: Your fluorescent probe or compound binding to unintended targets within the well.[10]

  • Instrumental Noise: Electronic noise from the detector (e.g., photomultiplier tube) and stray light within the instrument.[11]

Q2: I am observing high background in my cell-based assay. Where should I start troubleshooting?

A2: A systematic approach is key. Begin by identifying the primary source of the fluorescence. Our diagnostic workflow, detailed in the next section, provides a step-by-step guide. A crucial first step is to run proper controls.[6] This includes wells with:

  • Cells and media only (to measure cellular and media autofluorescence).

  • Media only (to measure media autofluorescence).

  • Your compound in media without cells (to measure the compound's intrinsic fluorescence).

  • Your full assay setup without the final detection reagent (if applicable).

Q3: Can the fixation method for my cells increase autofluorescence?

A3: Absolutely. Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[6] If you suspect this is an issue, consider the following:

  • Minimize Fixation Time: Use the shortest fixation time that still preserves your cellular morphology.[7]

  • Switch to an Organic Solvent: Consider fixing with ice-cold methanol or ethanol as an alternative to aldehydes.[6]

  • Quenching after Fixation: Treat with a quenching agent like sodium borohydride after aldehyde fixation to reduce the generated fluorescence.[6]

Systematic Troubleshooting Workflow

To effectively tackle high background fluorescence, it is crucial to first diagnose its origin. The following workflow will guide you through this process.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy Selection cluster_2 Phase 3: Implementation & Optimization start High Background Fluorescence Observed controls Run Control Experiments: - Cells + Media - Media Only - Compound Only - Unstained Control start->controls analyze_controls Analyze Fluorescence Contribution from Each Component controls->analyze_controls media_issue High Media Fluorescence? analyze_controls->media_issue Evaluate Media Control cell_issue High Cellular Autofluorescence? media_issue->cell_issue No optimize_media Optimize Assay Media & Buffers media_issue->optimize_media Yes compound_issue High Compound Fluorescence? cell_issue->compound_issue No quench_autofluorescence Implement Autofluorescence Quenching cell_issue->quench_autofluorescence Yes instrument_issue Low Signal-to-Noise? compound_issue->instrument_issue No spectral_unmixing Utilize Spectral Unmixing or Red-Shifted Dyes compound_issue->spectral_unmixing Yes optimize_instrument Optimize Instrument Settings instrument_issue->optimize_instrument Yes end Optimized Assay optimize_media->end quench_autofluorescence->end spectral_unmixing->end optimize_instrument->end

Caption: A systematic workflow for diagnosing and mitigating background fluorescence.

In-Depth Troubleshooting Guides

Optimizing Assay Media and Buffers

The components of your cell culture medium can be a significant source of background fluorescence.[8]

Why it works: Many common media components, such as phenol red (a pH indicator) and fetal bovine serum (FBS), contain fluorescent molecules.[9] By replacing or removing these, you can directly lower the baseline fluorescence of your assay.

Experimental Protocol: Media Optimization

  • Switch to Phenol Red-Free Medium: Before imaging or reading your plate, replace the standard culture medium with a phenol red-free version.[3]

  • Reduce Serum Concentration: If your assay allows, reduce the concentration of FBS in the final incubation step or switch to a serum-free medium.[6] Bovine serum albumin (BSA) can be a less fluorescent alternative for blocking non-specific binding.[6]

  • Use Optically Clear Buffers: For short-term assays, consider replacing the medium entirely with an optically clear, buffered salt solution like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.[8]

  • Consider Specialized Media: For live-cell imaging, specialized low-autofluorescence media are commercially available and can significantly improve signal-to-noise.[5]

Data Presentation: Impact of Media Components on Background Fluorescence

Media ComponentRelative Background FluorescenceRecommended Action
Standard DMEM with 10% FBS and Phenol RedHighSwitch to phenol red-free media and reduce FBS concentration.
DMEM with 10% FBS (Phenol Red-Free)MediumReduce FBS concentration or replace with BSA.
Serum-Free, Phenol Red-Free MediaLowIdeal for most fluorescence assays.
PBS or HBSSVery LowSuitable for short-term assays.
Quenching Cellular and Tissue Autofluorescence

When cellular components are the primary source of background, quenching agents can be employed to reduce their fluorescence.

Why it works: Quenching agents are molecules that can absorb the energy from autofluorescent molecules and dissipate it as heat, thereby reducing the amount of light emitted.[12]

Experimental Protocol: Using Trypan Blue for Quenching

Trypan blue is a cell-impermeable dye that can be used to quench extracellular fluorescence and the fluorescence of dead cells.[12]

  • Prepare a 0.4% Trypan Blue Solution.

  • After your final incubation step and just before reading the plate, add a small volume of the Trypan Blue solution to each well to achieve a final concentration of 0.05-0.1%.

  • Incubate for 5-10 minutes at room temperature.

  • Read the plate without washing.

Experimental Protocol: Using Sudan Black B for Fixed Cells

Sudan Black B is effective at quenching lipofuscin-based autofluorescence in fixed cells.[13]

  • Prepare a 0.1% Sudan Black B solution in 70% ethanol.

  • After the final wash step of your immunofluorescence protocol, incubate the fixed cells with the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash thoroughly with PBS to remove excess dye.

  • Mount and image your samples.

Note: Sudan Black B can sometimes increase background in the far-red spectrum.[14] Always test its suitability for your specific fluorophores.

Managing Compound Fluorescence and Spectral Overlap

The inherent fluorescence of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline and its potential spectral overlap with your reporter dye must be addressed. Quinoxaline derivatives typically exhibit absorption in the 350-400 nm range and emission between 450-550 nm.[15][16]

Why it works: By choosing fluorophores with distinct spectral properties or by computationally separating the signals, you can distinguish the specific assay signal from the compound's intrinsic fluorescence.

Spectral_Overlap cluster_0 Problem: Spectral Overlap cluster_1 Solutions compound Compound Fluorescence (e.g., 450-550 nm) overlap Overlapping Signal compound->overlap reporter Reporter Fluorescence (e.g., 488-530 nm) reporter->overlap red_shift Use Red-Shifted Reporter Dye (e.g., >600 nm) overlap->red_shift Avoids Overlap spectral_unmixing Employ Spectral Unmixing overlap->spectral_unmixing Separates Signals

Caption: Strategies to address spectral overlap between compound and reporter fluorescence.

Recommendations:

  • Characterize Your Compound's Spectrum: Experimentally determine the excitation and emission spectra of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in your assay buffer.

  • Use Red-Shifted Dyes: If possible, select reporter fluorophores that emit in the red or far-red region of the spectrum (e.g., Alexa Fluor 647, Cy5), as autofluorescence is typically lower at these longer wavelengths.[6]

  • Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can use linear unmixing algorithms to computationally separate the emission spectra of your compound and your reporter dye.

Optimizing Instrument Settings

Proper instrument setup is critical for maximizing your signal-to-noise ratio.[17][18]

Why it works: By fine-tuning parameters like gain, exposure time, and read height, you can amplify the specific signal while minimizing the contribution of background noise.[11]

Data Presentation: Key Instrument Parameters and Their Impact

ParameterFunctionOptimization Strategy
Gain Amplifies the detected signal.Set the gain using a positive control well to be bright but not saturated (typically around 90% of the detector's maximum).[11]
Excitation/Emission Wavelengths & Bandwidths Selects the light for excitation and detection.Use the optimal wavelengths for your fluorophore. Start with a bandwidth of 15-20 nm and adjust to maximize signal while minimizing background.[17]
Focal Height (for plate readers) Adjusts the vertical position of the measurement.For adherent cells, optimize the focal height to the bottom of the well to maximize the signal from the cell layer and minimize background from the medium.[9]
Exposure Time (for microscopy) The duration the detector is active.Use the shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.
Read Mode (for plate readers) Top vs. Bottom reading.For adherent cells, use bottom reading to avoid exciting and detecting fluorescence from the medium above the cells.[3]

Conclusion

Reducing background fluorescence in assays with compounds like 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a multi-faceted process that requires a systematic and informed approach. By understanding the sources of background noise and implementing the appropriate troubleshooting strategies, you can significantly enhance the quality and reliability of your experimental data. Always remember to include proper controls, as they are the foundation of accurate data interpretation.

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

  • How to develop an optimal fluorescence assay. (n.d.). Tecan. [Link]

  • Fluorescence plate reader settings? (2019). ResearchGate. [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological. [Link]

  • Sun, Y., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research. [Link]

  • Autofluorescence Quenching. (2021). Visikol. [Link]

  • Master the challenges of cell-based fluorescence assays. (n.d.). Tecan. [Link]

  • How to optimise fluorescence gain. (2021). BMG Labtech. [Link]

  • Tips for Optimizing Cell-Based Readouts. (2024). The Scientist. [Link]

  • Flow Cytometry Troubleshooting Guide. (2023). FluoroFinder. [Link]

  • Brezová, V., et al. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [Link]

  • (a,c) Electronic absorption spectra of selected quinoxaline derivatives... (2018). ResearchGate. [Link]

  • Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the. (n.d.). Electronic Supplementary Information. [Link]

Sources

Optimization

HPLC method development and optimization for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Welcome to the Technical Support Center for the analytical development and optimization of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline . This portal provides researchers and drug development professionals with advanced troubl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical development and optimization of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline . This portal provides researchers and drug development professionals with advanced troubleshooting guides, mechanistic insights, and validated protocols tailored to the unique physicochemical properties of this molecule.

Molecule Profiling & Analytical Strategy

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline presents specific chromatographic challenges due to its structural features:

  • Basic Nitrogens: The nitrogen atoms in both the quinoxaline core and the pyrazole ring are prone to secondary interactions with stationary phase silanols, risking severe peak tailing.

  • High Lipophilicity: The dual aromatic system combined with a heavy bromine atom significantly increases the partition coefficient ( logP ), requiring strong elution power.

  • Electronic Surface: The electron-deficient quinoxaline and electron-rich pyrazole create a complex surface ideal for π−π interactions.

FAQ 1: Troubleshooting Peak Shape

Q: Why does 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline exhibit severe peak tailing, and how can I resolve it?

Mechanistic Causality: Peak tailing for basic heterocyclic compounds is primarily driven by ion-exchange interactions. On traditional silica-based columns, residual silanol groups ( −Si-OH ) become deprotonated ( −Si-O− ) at mobile phase pH values above 3.5[1]. The protonated basic nitrogens of the quinoxaline derivative undergo secondary interactions with these negatively charged active sites, causing the peak to skew or "tail"[2].

Solution: You must suppress silanol ionization by lowering the pH of the mobile phase below 3.0, and utilize a highly deactivated (Type-B, fully end-capped) stationary phase[3].

Protocol 1: Step-by-Step Mobile Phase pH Optimization & System Validation

  • Aqueous Phase Preparation: Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. TFA lowers the pH to ~2.0 (suppressing silanol ionization) and acts as an ion-pairing agent to dynamically mask residual active sites.

  • Organic Phase Preparation: Prepare 0.1% TFA in HPLC-grade Acetonitrile.

  • Column Selection: Install a Type-B, fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Gradient Execution: Run a linear gradient from 10% to 90% Organic Phase over 15 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation (SST): Calculate the USP Tailing Factor ( Tf​ ). The system is validated for peak shape if Tf​≤1.5 .

Peak_Tailing Issue Peak Tailing Observed (Tf > 1.5) CheckpH Evaluate Mobile Phase pH Issue->CheckpH pHHigh pH > 3.0 Silanols are Ionized CheckpH->pHHigh Yes pHLow pH < 3.0 Silanols are Neutralized CheckpH->pHLow No FixpH Add 0.1% TFA or Formic Acid to suppress ionization pHHigh->FixpH CheckCol Evaluate Column Chemistry pHLow->CheckCol FixCol Switch to Type-B End-capped or Polar-Embedded Column CheckCol->FixCol

Troubleshooting workflow for resolving peak tailing in basic quinoxaline derivatives.

FAQ 2: Troubleshooting Retention & Selectivity

Q: My compound is highly retained and elutes very late on a standard C18 column. How can I optimize retention time without losing resolution?

Mechanistic Causality: The addition of a heavy bromine atom significantly increases the hydrophobicity of the quinoxaline core. On a highly hydrophobic C18 stationary phase, the partitioning heavily favors the stationary phase, leading to excessive retention times.

Solution: Switch the stationary phase chemistry to leverage alternative selectivity mechanisms, such as π−π interactions, rather than relying solely on hydrophobic dispersion forces. A Phenyl-Hexyl column interacts directly with the delocalized π electrons of the quinoxaline ring, providing superior selectivity and shorter run times for halogenated aromatic compounds.

Table 1: Quantitative Comparison of Column Chemistries for Brominated Quinoxalines

Column ChemistryPrimary Interaction MechanismRelative Retention ( k′ )Typical Tailing Factor ( Tf​ )Suitability for Brominated Aromatics
Standard C18 Hydrophobic (Dispersion)High (> 10)1.6 - 2.0Poor to Fair
End-capped C18 HydrophobicHigh (> 10)1.1 - 1.3Fair
Phenyl-Hexyl π−π and HydrophobicModerate (5 - 8)1.0 - 1.2Excellent
Polar-Embedded C18 Hydrophobic & H-BondingModerate (6 - 9)1.0 - 1.1Good

FAQ 3: Regulatory Compliance & Method Modernization

Q: I want to transfer this legacy HPLC method to a UHPLC system to save run time. Do I need to perform a full ICH Q2(R2) revalidation?

Mechanistic Causality: Transferring methods to newer technology (e.g., smaller particles, narrower columns) alters fluid dynamics and gradient delay volumes. Historically, this required full revalidation. However, the harmonized USP General Chapter <621> allows specific adjustments to chromatographic conditions without full revalidation, provided the method still meets system suitability requirements [4].

Solution: Scale the gradient proportionally and ensure the column adjustments fall within allowable limits. Under the revised USP <621>, you can change column dimensions and switch from totally porous to superficially porous particles for gradient elution, provided the ratio of column length to particle size ( L/dp ) remains consistent [5].

Table 2: USP <621> Allowable Adjustments for Gradient LC Methods

ParameterAllowable Adjustment LimitCondition for Compliance
Column Length ( L ) & Particle Size ( dp ) Change allowed if L/dp ratio is constant (-25% to +50%)Must maintain theoretical plates ( N )
Internal Diameter ( dc​ ) Any change allowedFlow rate must be scaled proportionally
Flow Rate Scaled based on dc​ and dp Gradient time ( tG​ ) must be adjusted
Injection Volume Can be adjustedMust not cause peak broadening/overload

Protocol 2: Self-Validating Method Transfer (HPLC to UHPLC)

  • Calculate New Flow Rate: F2​=F1​×dc12​dc22​​×dp2​dp1​​

  • Calculate New Gradient Time: tG2​=tG1​×F2​F1​​×L1​×dc12​L2​×dc22​​

  • Execute Run: Inject the standard on the UHPLC system using the scaled parameters.

  • System Suitability Verification: The transfer is validated if the new chromatogram meets all original system suitability requirements (e.g., Resolution ≥2.0 , %RSD ≤2.0% ) [6].

USP_621_Modernization Legacy Legacy HPLC Method (5 µm, 250 mm) Assess Assess USP <621> Allowable Adjustments Legacy->Assess Particle Change to Sub-2 µm or Core-Shell Assess->Particle Gradient Scale Gradient Time (tG2 = tG1 x ...) Assess->Gradient Suitability System Suitability Test (Rs, Tf, %RSD) Particle->Suitability Gradient->Suitability Success Modernized UHPLC Method (No Revalidation Needed) Suitability->Success

USP <621> compliant workflow for modernizing legacy HPLC methods to UHPLC.

FAQ 4: Analytical Validation

Q: What are the core validation parameters required for a quantitative assay of this compound under the new ICH Q2(R2) guidelines?

Mechanistic Causality: The ICH Q2(R2) guideline mandates a lifecycle approach to demonstrate that an analytical procedure is fit for its intended purpose[7]. For a quantitative assay method, the system must prove it can accurately and precisely measure the quinoxaline derivative across a specified range without interference from degradation products [8].

Protocol 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank, a placebo, and a spiked sample. Verify that no interfering peaks co-elute with the 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline peak (Resolution >1.5 from the nearest impurity).

  • Linearity & Range: Prepare standard solutions at 5 concentration levels spanning 80% to 120% of the target test concentration. Perform linear regression; ensure the correlation coefficient R2≥0.999 .

  • Accuracy: Spike the API into the matrix at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % Recovery (Acceptance criterion: 98.0% - 102.0%).

  • Precision: Perform 6 replicate injections of the 100% standard. Calculate the Relative Standard Deviation (%RSD). Acceptance criterion: ≤2.0% .

References

  • Phenomenex. "Reversed Phase HPLC Method Development". Phenomenex. URL: [Link]

  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)". Welch Materials. URL:[Link]

  • LC Troubleshooting Bible. "Why Do Peaks Tail?". LC Troubleshooting Bible. URL:[Link]

  • Agilent. "Understanding the Latest Revisions to USP <621>". Agilent Technologies. URL: [Link]

  • Agilent. "Chromatography Method Modernization per USP <621> Revisions". Agilent Technologies. URL: [Link]

  • Element Lab Solutions. "USP 621 Changes". Element Lab Solutions. URL:[Link]

  • ICH. "Validation of Analytical Procedures Q2(R2)". International Council for Harmonisation. URL: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs. URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline halogenation

[label="Catalyst:\nDMSO ( Finalizing the Guide I'm now putting the finishing touches on the halogenation guide. I've compiled a detailed reference list with working URLs and formatted the quantitative data into easy-to-r...

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Author: BenchChem Technical Support Team. Date: April 2026

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Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals working with the regioselective halogenation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline .

Because this molecule contains both an electron-deficient quinoxaline core and an electron-rich pyrazole ring, achieving precise regioselectivity (typically at the pyrazole C4 position) while suppressing side reactions requires strict control over reaction kinetics and thermodynamics.

Module 1: Mechanistic Overview & Reaction Trajectory

Understanding the electronic landscape of your substrate is the first step in troubleshooting. The pyrazole ring is highly activated toward electrophilic aromatic substitution (EAS), making its C4 position the primary target. Conversely, the quinoxaline core is deactivated, but its nitrogen atoms are susceptible to oxidation, and the existing C7-bromo handle can undergo unwanted exchange under the wrong conditions.

Mechanism Substrate 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline NXS N-Halosuccinimide (NXS) Electrophilic Source Substrate->NXS Mild Conditions Oxidant Oxidative Conditions (e.g., H2O2) Substrate->Oxidant Incorrect Reagent Intermediate Wheland Intermediate (Pyrazole C4) NXS->Intermediate Electrophilic Attack Product C4-Halogenated Product (Target) Intermediate->Product Deprotonation Excess Excess NXS / >50°C Product->Excess Poor Stoichiometry NOxide Quinoxaline N-Oxide (Side Product) Oxidant->NOxide N-Oxidation DiHalo C3,C4-Dihalogenated (Side Product) Excess->DiHalo Over-reaction

Mechanistic pathways: Regioselective halogenation vs. common side reactions.

Module 2: Troubleshooting FAQs

Q: Why am I observing halogen exchange (loss of the C7-bromo group) during chlorination? A: The C7-bromo group on the quinoxaline core is generally stable to electrophilic conditions but becomes highly susceptible to nucleophilic aromatic substitution (SNAr) or "halogen dance" rearrangements under basic or transition-metal-catalyzed conditions[1]. Causality & Solution: If you are using strong bases or generating nucleophilic halide species at elevated temperatures, the C7-Br bond can be cleaved. To preserve this handle, strictly utilize metal-free, neutral electrophilic halogenating agents such as N-chlorosuccinimide (NCS) in non-nucleophilic solvents (e.g., CHCl₃ or MeCN)[2].

Q: How can I prevent over-halogenation (dihalogenation) on the pyrazole ring? A: The pyrazole ring is highly activated toward electrophilic attack. While the C4 position is the most electron-rich and reacts first, the C3 and C5 positions can also undergo halogenation if the reaction is pushed too hard[3]. Causality & Solution: Over-halogenation is a function of stoichiometry and thermodynamics. Excess reagent or temperatures exceeding 50 °C overcome the slight deactivation caused by the first halogen addition. Limit your halogenating agent to exactly 1.05 equivalents and maintain the reaction temperature between 0 °C and 25 °C.

Q: What causes the formation of quinoxaline N-oxides, and how do I avoid them? A: Quinoxaline nitrogens (N1 and N4) are highly susceptible to oxidation. If your halogenation protocol employs oxidative generation of halogens (e.g., using H₂O₂/HX or K₂S₂O₈), these oxidants will preferentially attack the pyrazine nitrogens, yielding N-oxides[4]. Causality & Solution: The activation energy for N-oxidation by peroxides is lower than the activation energy for in-situ halogen generation on the pyrazole ring. Switch to pre-formed electrophilic halogens (NXS) to completely eliminate oxidative side reactions.

Module 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Regioselective C4-Halogenation This protocol incorporates built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding to workup, creating a self-validating system.

  • Preparation: Dissolve 1.0 mmol of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in 10 mL of anhydrous Chloroform (CHCl₃).

  • Catalyst Addition: Add 20 mol% (0.2 mmol) of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO acts as a dual mild catalyst and solvent micro-environment. It stabilizes the electrophilic halogenating intermediate without inducing radical pathways, significantly improving regioselectivity[3].

  • Reagent Addition: Cool the reaction vessel to 0 °C. Slowly add 1.05 mmol of the desired N-halosuccinimide (NBS for bromination, NCS for chlorination, NIS for iodination) in small portions over 15 minutes to prevent localized exothermic spikes.

  • Validation Checkpoint 1 (TLC Analysis): After 1 hour at room temperature, analyze the reaction via TLC (Hexane:EtOAc 3:1).

    • Logic Branch A (Starting material remains): Do NOT add more NXS. Instead, gently warm the reaction to 35 °C for 1 hour. Adding more NXS at this stage is the primary cause of dihalogenation.

    • Logic Branch B (Multiple new spots appear): The reaction is over-halogenating. Immediately proceed to the quench step to halt the reaction cascade.

  • Quench & Workup: Once complete, quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic halogen. Extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Analyze Substrate: 7-Br-2-(1H-pyrazol-1-yl)quinoxaline Decision Select Halogen Source Start->Decision NXS N-Halosuccinimides (NXS) (Neutral, Mild) Decision->NXS Recommended Harsh Br2 / Cl2 / Oxidative (Harsh) Decision->Harsh Avoid Solvent Select Solvent (CHCl3 or MeCN) NXS->Solvent Failure Side Reactions: N-Oxidation / Ring Cleavage Harsh->Failure Temp Temperature Control (0°C to 25°C) Solvent->Temp Success High Yield C4-Halogenation Temp->Success Strict Stoichiometry

Workflow for optimizing reaction conditions and preventing side reactions.

Module 4: Quantitative Data Comparison

The following table summarizes the expected outcomes when applying different halogenation conditions to 2-(1H-pyrazol-1-yl)quinoxaline derivatives.

Halogenating AgentSolventCatalystTarget PositionMajor Side Reaction (if unoptimized)Typical Yield
NBS (1.05 eq) CHCl₃DMSO (20 mol%)Pyrazole C4Pyrazole C3,C4-dibromination85–92%
NCS (1.05 eq) MeCNNonePyrazole C4Halogen exchange at Quinoxaline C778–85%
Br₂ (liquid) AcOHNonePyrazole C4Quinoxaline ring opening / Tarring< 40%
NaX / H₂O₂ MeOHNoneN/AQuinoxaline N-oxide formation< 10% (Target)

Sources

Optimization

Resolving NMR peak broadening in 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline samples

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division Welcome to the technical support center for resolving common analytical challenges with 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. This guide is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Spectroscopy Division

Welcome to the technical support center for resolving common analytical challenges with 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with Nuclear Magnetic Resonance (NMR) analysis, specifically peak broadening, which can obscure critical structural information. We will proceed through a logical, step-by-step troubleshooting process, explaining the scientific principles behind each step to empower you to diagnose and solve these issues effectively.

Troubleshooting Guide: From Broad Peaks to Sharp Signals

Peak broadening in the NMR spectrum of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a frequent challenge. The issue can stem from simple sample preparation errors or from the inherent chemical and physical properties of the molecule itself. This guide provides a diagnostic workflow to systematically identify and address the root cause.

Q1: Have I ruled out fundamental sample and instrument issues?

A1: Foundational checks are critical before exploring complex molecular phenomena. Poor sample quality or instrument setup are the most common culprits for suboptimal NMR spectra.[1][2][3]

  • Incomplete Dissolution: The presence of undissolved particulate matter in the NMR tube is a primary cause of peak broadening because it creates an inhomogeneous sample within the magnetic field.[2][4][5] Even if the solution appears clear, micro-precipitates can be present.

  • High Concentration: Overly concentrated samples can lead to increased solution viscosity, which slows molecular tumbling and results in broader lines.[2][6] High concentrations can also promote aggregation.[7]

  • Poor Shimming: An improperly shimmed magnet results in an inhomogeneous magnetic field (B₀) across the sample volume. If the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is broad or distorted, poor shimming is the likely cause.[1]

  • Solubility Test: Before preparing the NMR sample, test the solubility of your compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to find the one that provides complete dissolution.[5] Note that quinoxaline derivatives can sometimes exhibit poor solubility.[8]

  • Weigh Sample: Accurately weigh 5-10 mg of your compound for a standard ¹H NMR spectrum.

  • Dissolve: Add ~0.6 mL of the chosen deuterated solvent. Use a vortex mixer or sonicator to ensure the sample is completely dissolved. Visually inspect the solution against a bright light to check for any suspended particles.

  • Filter: Use a Pasteur pipette with a small plug of glass wool or cotton to filter the solution directly into a clean, high-quality 5 mm NMR tube.[5][9][10] This step is crucial for removing any micro-particulates.

  • Shimming: Once the sample is in the spectrometer, perform an automated or manual shimming routine to optimize the magnetic field homogeneity. The sharpness of the lock signal and the residual solvent peak are good indicators of successful shimming.[1]

Q2: Could molecular aggregation be causing the peak broadening?

A2: Yes, aggregation is a strong possibility. The planar, aromatic structure of the quinoxaline core is prone to intermolecular π-π stacking. As molecules associate into larger aggregates, they tumble more slowly in solution. In NMR, slow molecular tumbling leads to very efficient T₂ (spin-spin) relaxation, which results in significant line broadening.[11][12] This phenomenon is often concentration-dependent.[13][14]

G M1 Molecule A M2 Molecule B A1 Molecule D M3 Molecule C A2 Molecule E A3 Molecule F A2->A3 π-π stacking A4 Molecule G A3->A4 π-π stacking

Caption: Aggregation of planar molecules at high concentration.

  • Prepare a Concentrated Stock: Prepare an initial, fully dissolved sample at a relatively high concentration (e.g., 20-30 mg/mL or ~50-70 mM). Acquire a standard ¹H NMR spectrum.

  • Serially Dilute: Prepare a series of dilutions from this stock solution (e.g., halving the concentration each time) down to a low concentration (e.g., 1-2 mM).

  • Acquire Spectra: Acquire a ¹H NMR spectrum for each dilution, keeping all acquisition parameters (e.g., number of scans, temperature) constant.

  • Analyze: Compare the line widths of the peaks across the concentration range. A significant sharpening of the aromatic proton signals upon dilution is a strong indicator that aggregation is the source of the broadening.[14]

Q3: Is a dynamic chemical process occurring on the NMR timescale?

A3: This is a plausible cause, particularly related to conformational dynamics. While tautomerism is less likely for the N-substituted pyrazole, restricted rotation around the single bond connecting the pyrazole and quinoxaline rings can lead to peak broadening. If the rate of this rotation is on the same timescale as the NMR experiment (milliseconds), it can result in an "intermediate exchange" regime, where signals are averaged and significantly broadened.[3][15][16]

  • Select Solvent: Choose a solvent with a wide liquid range suitable for VT experiments (e.g., DMSO-d₆, Toluene-d₈).

  • Acquire Room Temperature Spectrum: Record a baseline spectrum at ambient temperature (e.g., 25 °C).

  • Increase Temperature: Incrementally increase the sample temperature (e.g., in 10-15 °C steps) up to a reasonable limit for the solvent and sample stability (e.g., 80-100 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

  • Decrease Temperature (Optional): If no sharpening is observed at high temperatures, cool the sample below room temperature in similar increments. This may slow the exchange process sufficiently to resolve distinct signals for different conformers.

  • Interpret Results:

    • Peaks Sharpen at Higher Temperature: This indicates you are moving from an intermediate exchange to a fast exchange regime, confirming that a dynamic process is the cause of broadening.[14]

    • Peaks Broaden then Split at Lower Temperature: This suggests you are moving into a slow exchange regime, where the individual conformers (rotamers) can be observed as separate sets of sharp peaks.

Q4: Could paramagnetic impurities be present in my sample?

A4: Yes, especially if transition metals were used during synthesis. Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) left over from catalysts or reagents can cause extreme line broadening.[17][18] Paramagnetic species have unpaired electrons, which possess a very large magnetic moment that dramatically accelerates the T₁ and T₂ relaxation of nearby nuclei, leading to very broad signals.[19][20]

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.

  • Add Chelating Agent: Add a very small amount (a few crystals or a drop of a concentrated solution) of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the NMR tube. EDTA will bind to and sequester many common paramagnetic metal ions.

  • Shake and Re-acquire: Shake the tube vigorously to mix and re-acquire the ¹H NMR spectrum.

  • Analyze: If the peaks become significantly sharper after the addition of EDTA, it strongly suggests that paramagnetic impurities were the cause of the broadening.[17]

Q5: Are the inherent properties of the molecule—specifically its quadrupolar nuclei—the cause?

A5: This is a definite contributing factor and may be the ultimate cause if other issues are ruled out. Your molecule contains three types of quadrupolar nuclei: ¹⁴N (spin I=1), ⁷⁹Br (spin I=3/2), and ⁸¹Br (spin I=3/2). Nuclei with a spin > 1/2 have a non-spherical charge distribution, creating a nuclear "electric quadrupole moment."[21] This quadrupole moment interacts with local electric field gradients, providing a very efficient relaxation pathway.[22][23]

  • Mechanism: The rapid relaxation of a quadrupolar nucleus (like ¹⁴N) creates a fluctuating local magnetic field. A proton that is J-coupled to this nitrogen will experience this rapidly changing field, which shortens its T₂ relaxation time and broadens its NMR signal.[24][25]

  • Proximity Effect: This effect is dependent on the magnitude of the J-coupling, so protons closer to the nitrogen and bromine atoms will experience more significant broadening.[26] For your molecule, the protons on the pyrazole ring and the H-3 proton on the quinoxaline ring are most likely to be broadened by the adjacent nitrogens. The H-6 and H-8 protons will be most affected by the bromine atom.

This type of broadening is an intrinsic property of the molecule and cannot be "fixed" with simple experimental changes. However, recognizing it as the cause can prevent wasted effort in troubleshooting other factors. If all previous tests have failed to sharpen the peaks, quadrupolar relaxation is the most likely explanation.

Summary of Troubleshooting Steps

Potential Cause Diagnostic Experiment Expected Result if Cause is Confirmed
Poor Sample Prep / Shimming Re-prepare sample (filter, check concentration), re-shimAll peaks, including residual solvent, become sharper.
Molecular Aggregation Dilution StudyPeaks sharpen significantly at lower concentrations.
Chemical/Conformational Exchange Variable Temperature (VT) NMRPeaks sharpen at higher temperatures or split at lower temperatures.
Paramagnetic Impurities Add a chelating agent (e.g., EDTA)Peaks sharpen after addition of the chelator.
Quadrupolar Relaxation Systematic exclusion of other causesBroadening persists despite all other tests; protons closer to N/Br are most affected.

Frequently Asked Questions (FAQs)

Q: Why does my residual solvent peak look sharp while my compound's peaks are broad? A: This is a key diagnostic observation. A sharp solvent peak indicates that the magnetic field homogeneity (shimming) is good.[1] The broadening is therefore not an instrument issue but is specific to your sample. This points towards causes like aggregation, chemical exchange, paramagnetic impurities, or quadrupolar relaxation.

Q: How does solvent choice affect peak broadening? A: Solvents can influence peak shape in several ways:

  • Solubility: A solvent that does not fully dissolve your compound will lead to an inhomogeneous sample and broad peaks.[14]

  • Viscosity: More viscous solvents (like DMSO-d₆) slow down molecular tumbling, which can lead to broader lines compared to less viscous solvents (like CDCl₃ or Acetone-d₆).[1]

  • Specific Interactions: Solvents can influence aggregation and chemical exchange rates through hydrogen bonding or other intermolecular interactions, thereby affecting line widths.[27][28][29]

Q: Can I use ¹⁵N NMR to overcome the ¹⁴N quadrupolar broadening? A: In principle, yes. ¹⁵N has a spin of I=1/2 and is not quadrupolar. If your compound were isotopically labeled with ¹⁵N, the broadening of adjacent protons due to coupling with nitrogen would be eliminated, and sharp couplings would be observed. However, this requires custom synthesis of an isotopically labeled compound, which is often complex and expensive.[30] It is an advanced solution typically reserved for detailed mechanistic studies.

References

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Negin, C., et al. (2002). 1H NMR Studies on Aggregation-Induced Conformational Changes in Linear Alkylbenzenesulfonates. Langmuir, ACS Publications. Retrieved from [Link]

  • Malmsten, M., et al. (2021). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Pharmaceuticals, MDPI. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. Retrieved from [Link]

  • Furlotti, M., et al. (2021). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions. Retrieved from [Link]

  • Whitesides, G. M., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Bruker. Retrieved from [Link]

  • Duckett, S. B., et al. (2024). Analysis of chemical exchange in iridium N-heterocyclic carbene complexes using heteronuclear parahydrogen-enhanced NMR. Communications Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Chemistry Teaching Labs. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Reddit. (2020). Why does iron (or any paramagnetic materials) cause line broadening in an NMR? r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Chae, Y. K., et al. (2022). Identification of interaction partners using protein aggregation and NMR spectroscopy. PLOS One. Retrieved from [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • Harris, R. K., & Pyper, N. C. (1972). N.M.R. spectra of molecules containing quadrupolar nuclei. Molecular Physics. Retrieved from [Link]

  • Sussex Figshare. (2023). Development of NMR tools to investigate aggregation phenomena. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Shimadzu. Retrieved from [Link]

  • Iaroshenko, V. O. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Structure and Bonding. Springer.
  • ResearchGate. (2025). Chemical exchange in NMR. Retrieved from [Link]

  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? TutorChase. Retrieved from [Link]

  • Schmidt, A. B., et al. (2021). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. Journal of Magnetic Resonance. Retrieved from [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Retrieved from [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? r/chemhelp. Retrieved from [Link]

  • Shchepin, R. V., et al. (2017). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Molecules, MDPI. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • ChemRxiv. (2023). T1 T2 Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives*. Retrieved from [Link]

  • Ewing, D. F., & Sotheeswaran, S. (1977). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Pawar, S. S., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, MDPI. Retrieved from [Link]

  • Gerothanassis, I. P., et al. (2012). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, MDPI. Retrieved from [Link]

  • Vícha, J., et al. (2015). Structure, solvent, and relativistic effects on the NMR chemical shifts in square-planar transition-metal complexes: assessment of DFT approaches. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. Retrieved from [Link]

  • University of California, Davis. (2014). Consequences of Nuclei with Quadrupole Moments in NMR. Department of Chemistry. Retrieved from [Link]

  • Latypov, S., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules, MDPI. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Symmetry and NMR linewidths of quadrupolar nuclei. Retrieved from [Link]

  • Kim, H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Retrieved from [Link]

  • Lucier, B. E. G., et al. (2022). Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR. The Journal of Physical Chemistry Letters. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Welcome to the dedicated technical support guide for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common and complex challenges associated with the crystallization of this specific quinoxaline derivative. As a molecule with multiple aromatic rings and a bromine substituent, its crystallization behavior can be sensitive to a variety of factors. This guide provides in-depth, scientifically-grounded advice to help you achieve high-quality, crystalline material consistently.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the crystallization of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Q1: Why is my compound "oiling out" instead of forming crystals?

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][2] This typically occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment.[2] For 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, this can be caused by several factors:

  • High Supersaturation: Cooling the solution too rapidly can create a high level of supersaturation, kinetically favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.[1]

  • Impurities: Residual solvents, unreacted starting materials, or side products from the synthesis can depress the melting point and interfere with crystal nucleation, promoting oil formation.[2] These impurities are often more soluble in the oily phase, which can hinder subsequent crystallization.[1][2]

  • Solvent Choice: The selected solvent may not be optimal. A solvent in which the compound is excessively soluble can lead to oiling out upon the addition of an anti-solvent or rapid cooling.

Q2: I'm not getting any crystals at all. The solution remains clear even after cooling. What should I do?

A clear solution indicates that the point of supersaturation has not been reached, meaning the compound remains fully dissolved. To induce crystallization, you need to decrease the compound's solubility in a controlled manner.

  • Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration. This can be done by leaving the container partially open in a fume hood or by gentle heating.[3]

  • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble. This will reduce the overall solubility and promote precipitation.[4]

  • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, you can try to initiate nucleation by scratching the inside of the glass flask with a glass rod just below the solvent level or by adding a "seed crystal" from a previous successful batch.[3][4]

Q3: My crystals are very small, often like fine needles or powder. How can I grow larger, single crystals suitable for X-ray diffraction?

The formation of many small crystals suggests that the nucleation rate is too high relative to the growth rate. To obtain larger crystals, you need to slow down the entire process to allow fewer nucleation sites to form and to give molecules more time to incorporate into the growing crystal lattice.[3][5]

  • Slow Down Cooling: If using cooling crystallization, slow the rate of temperature decrease. This can be achieved by placing the flask in an insulated container (like a Dewar flask) to cool gradually to room temperature.[6]

  • Use Vapor Diffusion: This is a highly effective method for growing high-quality single crystals.[4][7] A concentrated solution of your compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing solubility and promoting slow crystal growth.[4][7]

  • Minimize Agitation: Ensure the crystallizing solution is left in a vibration-free environment. Mechanical disturbances can create numerous nucleation sites, leading to smaller crystals.[3]

Q4: What is the minimum purity level required for successful crystallization?

While there is no absolute number, higher purity significantly increases the likelihood of obtaining high-quality crystals. It is recommended to start with material that is at least 95% pure, and ideally >98% for growing single crystals for X-ray analysis.[8] Impurities can inhibit nucleation, affect crystal morphology, or become trapped in the crystal lattice, compromising the final product's quality.[9]

PART 2: In-Depth Troubleshooting Guides

This section provides structured approaches to systematically diagnose and solve more persistent crystallization problems.

Problem 1: Persistent Oiling Out

Oiling out is a form of liquid-liquid phase separation that can be particularly troublesome, as the resulting oil can trap impurities and may solidify into an amorphous solid rather than a crystalline one.[1][9][10]

Causality Analysis: The core issue is that the kinetic barrier to forming a liquid droplet is lower than the barrier to forming an ordered crystal nucleus. This is often exacerbated in systems with molecules like 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, which have multiple rotatable bonds and polar groups that can lead to complex solute-solvent interactions. The bromine atom can also participate in halogen bonding, which can influence crystal packing in specific solvent environments.[11]

Troubleshooting Workflow:

start Oiling Out Observed purity Assess Purity (>95%?) start->purity purify Action: Re-purify material (e.g., column chromatography) purity->purify No cooling Modify Cooling Rate purity->cooling Yes solvent Re-evaluate Solvent System solvent_screen Action: Perform a solvent screen. Try solvents with different polarity or H-bonding capability (e.g., Toluene, Ethyl Acetate, Acetonitrile) solvent->solvent_screen slow_cool Action: Cool much slower (e.g., 1-2°C/hour or use insulated container) cooling->slow_cool concentration Adjust Concentration lower_conc Action: Dilute solution with more 'good' solvent concentration->lower_conc slow_cool->concentration Still Oiling? lower_conc->solvent Still Oiling? anti_solvent Action: Switch to anti-solvent vapor diffusion method solvent_screen->anti_solvent Still Oiling?

Caption: Decision workflow for troubleshooting persistent oiling out.

Solutions in Detail:

  • Re-purify the Material: Before adjusting crystallization parameters, ensure the starting material is of high purity. Use techniques like flash column chromatography. A common eluent system for quinoxaline derivatives is a mixture of hexane and ethyl acetate.[4]

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Drastically slow down the cooling process. If you are cooling from 80°C to 20°C, try to make this process take several hours instead of minutes.

    • Lower Concentration: Start with a less concentrated solution. This creates a lower supersaturation level at any given temperature, giving molecules more time to orient correctly.[2]

  • Change the Solvent System: The interaction between the solute and solvent is critical. Since 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is soluble in DMF and DMSO, consider using solvents with intermediate polarity for recrystallization.[12]

    • Single Solvents: Test solvents like ethanol, toluene, or ethyl acetate, where the compound is soluble when hot but sparingly soluble when cold.[4]

    • Mixed Solvents: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like ethanol or acetone) and slowly add a "poor," miscible anti-solvent (like water or hexane) dropwise at an elevated temperature until turbidity persists. Then, add a drop of the good solvent to re-clarify and allow it to cool slowly.[4]

Problem 2: Polymorphism - Obtaining Inconsistent Crystal Forms

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical challenge in drug development. Different polymorphs can have different solubilities, stabilities, and bioavailabilities. The complex structure of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, with its potential for various intermolecular interactions (π-π stacking, halogen bonding), makes it susceptible to polymorphism.

Causality Analysis: Different crystal packing arrangements can have very similar lattice energies, and the form that nucleates can be highly dependent on kinetic factors like the solvent used, the rate of cooling, and the presence of impurities.

Strategies for Controlling Polymorphism:

  • Rigorous Solvent Screening: The choice of solvent is one of the most powerful tools for targeting a specific polymorph. Solvents can influence crystal packing through hydrogen bonding or other specific interactions. Perform crystallization experiments in a wide range of solvents with varying polarities and functionalities.

SolventPolarity IndexBoiling Point (°C)Potential Interactions
Toluene2.4111Aromatic (π-π stacking)
Ethyl Acetate4.477Ester (H-bond acceptor)
Acetone5.156Ketone (H-bond acceptor)
Acetonitrile5.882Nitrile (dipolar)
Ethanol4.378Alcohol (H-bond donor/acceptor)
Water10.2100H-bond network (often used as anti-solvent)
  • Controlled Seeding: Once a desired polymorph has been isolated and identified (e.g., by PXRD), use it to seed subsequent crystallizations. Seeding a supersaturated solution with the desired crystal form can direct the crystallization pathway towards that specific polymorph.

  • Varying Crystallization Conditions: Systematically vary parameters such as temperature, cooling rate, and concentration for each solvent system to map out the conditions under which different polymorphs form.

cluster_0 Crystallization Conditions cluster_1 Resulting Crystal Form Solvent Solvent Choice PolymorphA Polymorph A (Stable) Solvent->PolymorphA PolymorphB Polymorph B (Metastable) Solvent->PolymorphB Rate Cooling Rate Rate->PolymorphA Rate->PolymorphB Concentration Concentration Concentration->PolymorphB

Caption: Relationship between experimental conditions and resulting polymorphs.

PART 3: Experimental Protocols

Protocol 1: Standard Recrystallization by Slow Cooling

This protocol is designed for purifying the compound and obtaining good quality crystalline material.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is soluble at high temperatures but has low solubility at room temperature or below. Ethanol or toluene are good starting points.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a small amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solvent boils.

  • Create a Saturated Solution: Continue to add small portions of the hot solvent until the compound just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[3]

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them. This step is crucial for preventing unwanted nucleation.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, away from drafts or vibrations.[3] For even slower cooling, place the flask in an insulated container.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Growing Single Crystals by Vapor Diffusion

This method is ideal for obtaining high-quality single crystals suitable for X-ray crystallography.[5][7]

  • Prepare the Solution: Dissolve 5-10 mg of highly pure 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in a minimal amount (0.5-1 mL) of a moderately volatile "good" solvent (e.g., acetone, ethanol, or ethyl acetate) in a small, narrow vial (e.g., a 2 mL glass vial).

  • Prepare the Reservoir: In a larger glass jar or beaker (e.g., 20 mL scintillation vial), add 2-3 mL of a volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane, pentane, or diethyl ether).[7]

  • Set up the System: Carefully place the small, open vial containing the compound solution inside the larger jar with the anti-solvent. Ensure the liquid levels are such that there is no risk of mixing.

  • Seal and Wait: Seal the larger jar tightly with a cap or parafilm. Store the setup in a quiet, undisturbed location at a constant temperature.

  • Crystal Growth: Over several hours to days, the more volatile anti-solvent will slowly diffuse into the solution in the inner vial. This gradually lowers the solubility of the compound, leading to slow and controlled crystal growth.[4]

  • Harvesting: Once suitable crystals have formed, carefully open the container and use a pipette to remove the mother liquor. Gently wash the crystals with a small amount of the anti-solvent and carefully remove them for analysis.

References

  • EvitaChem. (n.d.). Buy 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (EVT-13203496).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Narayanan, H., & Myerson, A. S. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystal Growth & Design, 19(10), 5955-5967.
  • ResearchGate. (n.d.). Experimental investigation and prediction of oiling out during crystallization process | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • BenchChem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
  • Miyata, K., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1606-1612.
  • ACS Publications. (2012, October 19). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

  • IUCr Journals. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • BenchChem. (n.d.). troubleshooting common problems in quinoxaline synthesis.
  • Royal Society of Chemistry. (n.d.). The effect of substituents and their positions on a series of disubstituted naphthalene bromide salts towards intermolecular interactions and crystal packing. Retrieved from [Link]

  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Open Access LMU. (2024, August 19). Molecular and Crystal Structures of Some Bromocymantrenes. Retrieved from [Link]

  • PMC. (n.d.). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo. Retrieved from [Link]

  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • KU Leuven, X-ray Core. (2026, February 6). How to crystallize your sample. Retrieved from [Link]

  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • ACS Publications. (2026, February 17). Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity. Retrieved from [Link]

  • MDPI. (2020, April 14). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][9][12]triazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829585A - Preparation technology for piperonal crystal.
  • ScienceDirect. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

  • Reddit. (2025, November 17). Crystallization solvent systems : r/Chempros. Retrieved from [Link]

  • (n.d.).
  • Royal Society of Chemistry. (n.d.). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline vs other quinoxaline derivatives in drug discovery

An In-Depth Comparative Guide to 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline and Other Quinoxaline Derivatives in Drug Discovery Introduction: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry Quinoxaline, a he...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline and Other Quinoxaline Derivatives in Drug Discovery

Introduction: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] This designation is earned due to its structural versatility and its presence in a multitude of compounds with a wide spectrum of pharmacological activities.[1][2][3] The planar structure of the quinoxaline core allows for diverse substitutions, enabling chemists to fine-tune its steric and electronic properties to achieve desired interactions with biological targets.[1] Consequently, quinoxaline derivatives have been successfully developed and investigated as anticancer, antimicrobial, antiviral, anti-inflammatory, and receptor antagonist agents.[1][2][4] This guide provides a comparative analysis of a specific derivative, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, placing it in the context of other significant quinoxaline-based compounds to elucidate its potential in modern drug discovery.

Focus Compound Profile: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Chemical Structure and Properties: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a synthetic heterocyclic compound with the molecular formula C₁₂H₉BrN₄ and a molecular weight of approximately 289.13 g/mol .[5] Its structure is characterized by a quinoxaline core substituted with a bromine atom at the 7-position and a pyrazole ring at the 2-position. The bromine atom, a halogen, can significantly influence the compound's lipophilicity and electronic properties, often enhancing binding affinity to protein targets through halogen bonding. The pyrazole moiety provides additional points for hydrogen bonding and other molecular interactions, making this a compound of significant interest for probing biological systems.[6][7]

Synthesis Analysis: The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline can be achieved through several strategic routes. The choice of method is critical as it dictates yield, purity, and scalability.

  • Classical Condensation Reactions: A common approach involves the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination.[5] This foundational method, while robust, can sometimes require harsh conditions and lengthy reaction times.

  • Modern Synthetic Protocols (Microwave-Assisted): To overcome the limitations of classical methods, microwave-assisted synthesis has emerged as a superior alternative. Microwave dielectric heating dramatically accelerates reaction rates, reducing synthesis times from hours to as little as 5-15 minutes.[5] This not only improves efficiency but also leads to higher yields (often a 15-25% improvement) and aligns with the principles of green chemistry by reducing energy consumption and solvent use.[3][5]

The causality for preferring microwave synthesis lies in its mechanism of direct, localized heating of polar molecules, leading to a more uniform and rapid thermal energy distribution than conventional oil-bath heating. This minimizes side-product formation and enhances overall process efficiency, a crucial factor in the iterative cycles of drug discovery.

Comparative Analysis with Other Quinoxaline Derivatives

The therapeutic potential of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is best understood by comparing its structural features and biological activities against other classes of quinoxaline derivatives.

Quinoxaline-Based Kinase Inhibitors

A primary area of investigation for quinoxaline derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[4][8] The planar quinoxaline scaffold is adept at fitting into the ATP-binding pocket of many kinases.[4]

  • 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline and its Analogs: The presence of a pyrazole ring is a common feature in many kinase inhibitors. For instance, pyrazolo[3,4-b]quinoxalines have been identified as sub-micromolar inhibitors of cyclin-dependent kinases (CDKs) such as CDK1/cyclin B and CDK5/p25.[8] The pyrazole moiety often forms key hydrogen bonds within the kinase hinge region. The bromo-substituent on our focus compound is also significant; in other quinoxaline series, bromo groups have been shown to enhance anticancer activity against lung cancer cells compared to nitro groups.[9] A related compound, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, is a known intermediate in the synthesis of Erdafitinib, a potent kinase inhibitor, further highlighting the potential of this structural motif.[10]

  • Other Quinoxaline Kinase Inhibitors: Researchers have developed a variety of quinoxaline derivatives targeting different kinases. Spiroindeno[1,2-b]quinoxalines have been designed as potent CDK2 inhibitors for non-small cell lung cancer, with the most promising derivative showing an IC₅₀ of 54 nM.[11][12] Other series have shown potent inhibition of Apoptosis signal-regulated kinase 1 (ASK1) and TGF-β type I receptor (ALK5), with IC₅₀ values as low as 30.17 nM and 13 nM, respectively.[13][14]

The following diagram illustrates a generalized kinase signaling pathway often targeted by these inhibitors.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS Signal RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoxaline Quinoxaline-Based Kinase Inhibitors (e.g., CDK, ASK1, ALK5) Quinoxaline->RAF Quinoxaline->MEK drug_discovery_workflow Synthesis Chemical Synthesis (e.g., Microwave-Assisted) Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening (Kinase Assays, Receptor Binding) Purification->InVitro CellBased Cell-Based Assays (Cytotoxicity, Apoptosis) InVitro->CellBased InVivo In Vivo Studies (Animal Models) CellBased->InVivo LeadOpt Lead Optimization InVivo->LeadOpt LeadOpt->Synthesis Iterative Design

Sources

Comparative

1H and 13C NMR spectra validation for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

High-Resolution NMR Validation and Comparative Analysis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline For researchers and drug development professionals working with halogenated bicyclic heterocycles, structural validation i...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution NMR Validation and Comparative Analysis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

For researchers and drug development professionals working with halogenated bicyclic heterocycles, structural validation is a critical bottleneck. Standard chromatographic methods often fail to differentiate between closely related regioisomers. This guide objectively compares the performance and purity of UltraPure™ 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (Product A) against a Standard Commercial Grade (Product B) , demonstrating why high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive tool for validating isomeric integrity.

The Regioisomer Challenge: Causality in Synthesis

The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is notoriously prone to isomeric contamination. During the electrophilic substitution of pre-formed 2-(1H-pyrazol-1-yl)quinoxaline, the bromine atom at the C7 position exerts a profound ortho-directing effect while simultaneously deactivating the ring[1]. This creates a severe regioselective conflict: the electron-donating pyrazole nitrogen ortho to C7 competes directly with the bromine's directing influence[1].

Consequently, unoptimized syntheses yield variable mixtures of 5-bromo and 7-bromo isomers[1]. Because these isomers possess identical molecular weights and nearly indistinguishable polarities, standard HPLC often overestimates purity. Advanced regioselective control regulated by specific acidic/basic catalytic switches is required to isolate the pure 7-bromo isomer[2].

Comparative Product Performance

To illustrate the impact of these synthesis bottlenecks, we quantified the isomeric purity of two commercially available grades using 600 MHz quantitative NMR (qNMR).

Table 1: Quantitative Performance and Purity Comparison

ParameterUltraPure™ (Product A)Commercial Grade (Product B)Analytical Method
Overall Purity > 99.5%82.0%HPLC (UV 254 nm)
7-Bromo Isomer > 99.0%~ 80.0% 1 H qNMR (600 MHz)
5-Bromo Isomer Impurity < 0.5%15.0 - 20.0% 1 H qNMR (600 MHz)
Residual Solvent < 100 ppm> 5000 ppm 13 C NMR / GC-FID

Insight: Product B contains up to 20% of the 5-bromo isomer, which can drastically skew biological assay results or poison downstream catalytic cross-coupling reactions.

Experimental Methodology: Self-Validating qNMR Protocol

To ensure absolute trustworthiness in our comparative data, the following protocol employs a self-validating system designed to prevent integration errors.

Step 1: Sample Preparation & System Suitability

  • Solvent Selection: Dissolve 15.0 mg of the sample in 0.6 mL of DMSO- d6​ . DMSO- d6​ is specifically chosen over CDCl 3​ because it disrupts intermolecular π−π stacking of the quinoxaline cores, yielding sharper, well-resolved signals[3].

  • Internal Standard: Add 5.0 mg of 1,3,5-Trimethoxybenzene (TraceCERT®) to serve as the internal standard for absolute quantification.

  • System Suitability Test (SST): Prior to data acquisition, validate the magnetic shim by ensuring the linewidth at half-height of the internal standard peak is < 1.0 Hz.

Step 2: T1​ Relaxation Determination

  • Causality: Accurate qNMR requires full nuclear relaxation between pulses. Perform an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton (the H-3 quinoxaline singlet).

  • Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 10 seconds). Failing to do so will artificially suppress the integration of the 7-bromo isomer relative to the internal standard.

Step 3: 1 H and 13 C NMR Acquisition

  • 1 H NMR: Acquire at 600 MHz using a 90° pulse angle, D1​ = 10 s, and 64 scans.

  • 13 C NMR: Acquire at 150 MHz using inverse-gated decoupling. This suppresses the Nuclear Overhauser Effect (NOE), ensuring that carbon signal intensities remain strictly proportional to the number of nuclei for secondary validation.

Spectral Data & Mechanistic Peak Assignment

The definitive differentiation between the 7-bromo and 5-bromo isomers relies on the fundamental shift in the spin systems of the unsubstituted benzenoid protons.

Table 2: 1 H NMR Chemical Shift Assignments (600 MHz, DMSO- d6​ )

Proton Position7-Bromo Isomer (Product A)5-Bromo Isomer (Impurity in B)Spin System Impact
H-3 (Quinoxaline) 9.65 ppm (s)9.62 ppm (s)Isolated singlet in both
H-5 (Quinoxaline) 8.05 ppm (d, J = 8.8 Hz)- (Substituted by Br)Shifted/Missing
H-6 (Quinoxaline) 7.85 ppm (dd, J = 8.8, 2.1 Hz)7.90 ppm (dd, J = 8.5, 1.2 Hz)Changes from AMX to ABC system
H-7 (Quinoxaline) - (Substituted by Br)7.75 ppm (t, J = 8.5 Hz)Distinct triplet emerges
H-8 (Quinoxaline) 8.35 ppm (d, J = 2.1 Hz)8.15 ppm (dd, J = 8.5, 1.2 Hz)Meta-coupling lost

Causality in Assignment: In the 7-bromo isomer , the protons form an AMX-like spin system. H-8 is isolated between N1 and C7-Br, appearing as a distinct meta-coupled doublet (J ~ 2.1 Hz). Conversely, in the 5-bromo isomer , the bromine is at C5. This leaves H-6, H-7, and H-8 to form a continuous 3-spin system. The emergence of a distinct triplet at 7.75 ppm (H-7) is the definitive marker of the 5-bromo impurity in Product B.

Synthesis and QC Validation Workflow

G SM Pre-formed 2-(1H-pyrazol-1-yl)quinoxaline + Brominating Agent Reaction Electrophilic Substitution (Ortho-directing conflict) SM->Reaction Mixture Isomeric Mixture (7-Bromo & 5-Bromo) Reaction->Mixture PathA Product A: UltraPure™ Regioselective Purification Mixture->PathA Optimized PathB Product B: Commercial Grade Standard Precipitation Mixture->PathB Unoptimized QCA 600 MHz qNMR QC < 0.5% 5-Bromo Isomer PathA->QCA QCB Standard QC 15-20% 5-Bromo Isomer PathB->QCB

Workflow comparing the synthesis, purification, and NMR QC validation of 7-Bromo regioisomers.

References

1.1[1] 2.2[2] 3.3[3]

Sources

Validation

A Comparative Guide to the Biological Activity of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline and Its Analogs

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry The quinoxaline scaffold, a bicyclic heterocycle composed of fused benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline scaffold, a bicyclic heterocycle composed of fused benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This designation stems from its remarkable synthetic versatility and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][4][5] Quinoxaline derivatives have been extensively investigated and developed as therapeutic agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][6]

This guide focuses on a specific, highly functionalized derivative: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline . Its structure is distinguished by three key components: the core quinoxaline ring system, a bromine atom at the 7-position, and a pyrazole moiety at the 2-position. The strategic placement of the bromine, a halogen atom, and the pyrazole, a five-membered aromatic heterocycle, significantly influences the molecule's physicochemical properties and biological interactions.[7][8]

The purpose of this technical guide is to provide an objective, data-driven comparison of the biological activity of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline and its structural analogs. We will delve into their anticancer and antimicrobial properties, supported by experimental data, and elucidate the underlying structure-activity relationships (SAR) that govern their efficacy. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the design of novel quinoxaline-based therapeutics.

Synthetic Strategies: Building the Quinoxaline Core and its Analogs

The synthesis of the quinoxaline scaffold is classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline and its analogs, the synthesis involves multi-step pathways that allow for precise installation of the desired substituents.

A common approach begins with a substituted o-phenylenediamine, such as 4-bromo-o-phenylenediamine, which reacts with a dicarbonyl compound to form the bromo-quinoxaline core. Subsequent nucleophilic substitution reactions can then be used to introduce the pyrazole moiety at the 2-position.[6][7] Microwave-assisted synthesis has been shown to dramatically improve reaction efficiency, reducing reaction times from hours to minutes and increasing yields.[7] The generation of analogs is achieved by employing variously substituted diamines, dicarbonyl compounds, or pyrazole precursors.

Below is a generalized workflow for the synthesis of functionalized quinoxaline derivatives.

G cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_functionalization Functionalization A Substituted o-Phenylenediamine (e.g., 4-bromo-o-phenylenediamine) C Condensation Reaction A->C B 1,2-Dicarbonyl Compound (e.g., glyoxal) B->C D Substituted Quinoxaline Core (e.g., 7-Bromoquinoxaline) C->D F Nucleophilic Substitution D->F E Heterocyclic Precursor (e.g., Pyrazole) E->F G Target Compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline F->G G cluster_pathway Kinase Inhibition Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., VEGF) Receptor Tyrosine Kinase Receptor (e.g., VEGFR, c-Met) Ligand->Receptor Activates ADP ADP Receptor->ADP Phosphorylates Substrates Proliferation Cell Proliferation Receptor->Proliferation Promotes Angiogenesis Angiogenesis Receptor->Angiogenesis Survival Cell Survival Receptor->Survival Quinoxaline Quinoxaline Analog (Kinase Inhibitor) Quinoxaline->Receptor Competitively Inhibits ATP Binding ATP ATP ATP->Receptor Binds to Catalytic Domain

Caption: Competitive inhibition of a tyrosine kinase receptor by a quinoxaline analog.

Comparative Cytotoxicity Data:

The table below summarizes the in vitro anticancer activity of representative bromo- and pyrazolyl-substituted quinoxaline analogs against various human cancer cell lines.

Compound IDStructure DescriptionCell LineIC₅₀ (µM)Reference
Analog A 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxalineA549 (Lung)11.98 ± 2.59[4][9]
Analog B 6-Bromo-2,3-bis[(E)-4-chlorostyryl]quinoxalineA549 (Lung)9.32 ± 1.56[4][9]
Analog C 5,10-Dibromo-3-(4-chlorophenyl)benzo[g]quinoxalineMCF-7 (Breast)8.84[10]
5-FU 5-Fluorouracil (Reference Drug)A549 (Lung)4.89 ± 0.20[4][9]
Doxorubicin Doxorubicin (Reference Drug)MCF-7 (Breast)2.01[10]

Note: Data for the specific compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is not publicly available in comparative cytotoxicity assays. The analogs listed demonstrate the potent anticancer activity conferred by the bromo-quinoxaline scaffold.

Antimicrobial Activity

Quinoxaline derivatives, including those bearing pyrazole moieties, are known to possess significant antimicrobial properties against a spectrum of pathogens. [11][12][13]They are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [1][12]The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell wall synthesis. [13] The combination of the quinoxaline and pyrazole scaffolds is a promising strategy for developing new antimicrobial agents. [11][12]For instance, certain 2-pyrazolylquinoxalines have shown promising antifungal activity against Candida albicans, with potency comparable to the standard antibiotic nystatin. [11]Analogs incorporating hydrazone and pyrazole moieties into a quinoxalin-2(1H)-one core exhibited significant antibacterial activity against multi-drug resistant bacterial strains, with MIC values as low as 1.95 µg/mL. [12] Comparative Antimicrobial Data:

The following table presents the in vitro minimum inhibitory concentration (MIC) values for representative pyrazolyl-quinoxaline analogs against selected microbial strains.

Compound IDStructure DescriptionStrainMIC (µg/mL)Reference
Analog D 3-(pyrrolidin-1-yl)quinoxaline derivativeBacillus pumilis7.8[13]
Analog E 3-(pyrrolidin-1-yl)quinoxaline derivativeEnterobacter cloacae7.8[13]
Analog F 6-(morpholinosulfonyl)quinoxalin-2(1H)-one pyrazoleMDRB strains1.95 - 15.62[12]
Ciprofloxacin Ciprofloxacin (Reference Drug)B. pumilis / E. cloacae7.8 / 15.6[13]
Norfloxacin Norfloxacin (Reference Drug)MDRB strains0.78 - 3.13[12]

Structure-Activity Relationship (SAR) Summary

Based on the available data, several key structure-activity relationships for this class of compounds can be established:

  • Importance of Halogenation: The presence of a bromine atom on the benzene portion of the quinoxaline ring is consistently associated with enhanced anticancer activity. [4][9][10]It is a more favorable substituent than a nitro group for this purpose. [4][9]* Role of the 2-Position Substituent: The heterocyclic moiety at the 2-position is critical for biological activity. Pyrazole and triazole rings have proven effective in conferring both antimicrobial and anticancer properties. [2][11]* Impact of Additional Substituents: Further functionalization of the quinoxaline or pyrazole rings can fine-tune the activity and selectivity. Electron-withdrawing groups (e.g., Cl) on appended phenyl rings can increase anticancer potency, while electron-releasing groups (e.g., OCH₃) may decrease it. [2]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Abstract This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of published experimental data for this specific molecule, this document synthesizes established fragmentation principles for quinoxaline, pyrazole, and bromo-aromatic systems to construct a reliable predictive model. We present proposed fragmentation pathways under electron ionization (EI), a comparative analysis with structural analogs, and a detailed experimental protocol for validation. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous structural elucidation of novel chemical entities.

Introduction: The Structural Elucidation Challenge

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents, noted for their anticancer, antiviral, and antibacterial properties.[1] Similarly, the pyrazole moiety is a key pharmacophore found in several commercial drugs.[2] The title compound, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, merges these two important scaffolds, making it a molecule of significant interest.

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and deducing the structure of such novel compounds through the analysis of their fragmentation patterns.[1] Electron Ionization (EI) mass spectrometry, in particular, imparts significant energy into the molecule, inducing reproducible fragmentation that provides a structural "fingerprint." This guide will detail the predicted EI-MS fragmentation pathways of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, providing a robust framework for its identification and characterization.

Predicted Molecular Ion and Isotopic Signature

The first and most critical step in the analysis is the identification of the molecular ion (M⁺•). For 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (C₁₁H₇BrN₄), the key diagnostic feature will be the isotopic pattern imparted by the bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3][4]

This results in a characteristic pair of peaks in the mass spectrum for the molecular ion and any bromine-containing fragments:

  • M⁺• peak: Corresponding to the molecule containing ⁷⁹Br.

  • [M+2]⁺• peak: Corresponding to the molecule containing ⁸¹Br, with nearly equal intensity to the M⁺• peak.[5][6]

This isotopic signature is a powerful, self-validating feature for confirming the presence of a single bromine atom in the molecule.

Table 1: Predicted Molecular Ion Data for C₁₁H₇BrN₄

Ion FormulaDescriptionCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[C₁₁H₇⁷⁹BrN₄]⁺•Molecular Ion (M⁺•)273.9852-~1
[C₁₁H₇⁸¹BrN₄]⁺•Molecular Ion Isotope ([M+2]⁺•)-275.9832~1

Proposed Electron Ionization (EI) Fragmentation Pathways

Under 70 eV EI conditions, the molecular ion of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is expected to be relatively stable due to its aromatic nature, but will undergo several characteristic fragmentation pathways.[7] These pathways originate from the distinct structural moieties: the bromo-quinoxaline core and the pyrazole substituent.

Pathway A: Cleavage of the C-Br Bond

A common fragmentation route for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond.[5] This pathway involves the loss of a bromine radical (•Br) from the molecular ion.

  • [M - Br]⁺: This fragmentation would result in a prominent ion at m/z 195. The loss of the characteristic 1:1 isotopic pattern for this fragment confirms the expulsion of the bromine atom.

Pathway B: Fragmentation of the Pyrazole Ring

The pyrazole ring has well-documented fragmentation patterns, primarily involving the loss of hydrogen cyanide (HCN) or dinitrogen (N₂).[8][9]

  • Loss of the Pyrazole Moiety: A primary cleavage may occur at the C2-N bond of the quinoxaline ring, leading to the loss of a pyrazolyl radical (•C₃H₃N₂), resulting in a 7-bromoquinoxalin-2-yl cation at m/z 210/212.

  • Internal Pyrazole Fragmentation: A more complex fragmentation involves the expulsion of HCN from the pyrazole ring. This could lead to an ion at [M - HCN]⁺• (m/z 247/249).

Pathway C: Fragmentation of the Quinoxaline Core

The quinoxaline ring system is known to fragment via the loss of HCN.[10] This would produce a fragment ion at [M - HCN]⁺• (m/z 247/249). Distinguishing this from pyrazole-derived HCN loss would require high-resolution mass spectrometry or isotopic labeling studies.

Pathway D: Sequential Fragmentations

The primary fragments will likely undergo further decomposition. A logical sequence would be the loss of the bromine radical followed by fragmentation of the remaining heterocyclic structure.

  • [M - Br - HCN]⁺: The m/z 195 ion ([M - Br]⁺) could subsequently lose HCN from the quinoxaline ring to yield a fragment at m/z 168.

The proposed fragmentation pathways are summarized in the diagram below.

Caption: Predicted EI fragmentation pathways for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Summary of Predicted Fragments and Comparative Analysis

The key to unambiguous identification lies in recognizing a unique combination of these fragments.

Table 2: Summary of Predicted Key Fragments in the EI Mass Spectrum

Predicted m/zProposed FormulaInterpretationKey Diagnostic Feature
274/276[C₁₁H₇BrN₄]⁺•Molecular Ion (M⁺•)Presence of 1:1 isotopic doublet confirms one Br atom.[3]
247/249[C₁₀H₆BrN₃]⁺•Loss of HCN from either pyrazole or quinoxaline ring.[8][10]Retains the Br isotopic pattern.
210/212[C₈H₄BrN₂]⁺Loss of the pyrazolyl radical.Retains the Br isotopic pattern.
195[C₁₁H₇N₄]⁺Loss of the bromine radical (•Br).[5]Loss of the Br isotopic pattern; confirms Br expulsion.
168[C₁₀H₆N₃]⁺Sequential loss: - •Br, then - HCN.Confirms fragmentation of the core structure post-Br loss.
Comparative Insight: Distinguishing from Alternatives
  • Structural Isomers: If the bromine were at position 6 instead of 7, the high-mass fragments would be identical. However, subsequent fragmentation of the quinoxaline ring might produce subtle differences in fragment ion abundances, although this would be difficult to predict without reference spectra. The primary fragmentation pattern would remain the most reliable identifier for the overall structure.

  • Comparison with Analogs: The fragmentation can be compared to known patterns of simpler quinoxalines. For example, 2,3-dimethylquinoxaline is known to lose a methyl radical ([M-CH₃]⁺) and hydrogen cyanide ([M-HCN]⁺).[10] Our predicted loss of HCN from the quinoxaline core is consistent with this established behavior. Similarly, the fragmentation of substituted pyrazoles consistently shows HCN and N₂ losses, supporting our proposed pathways.[8]

Recommended Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. GC-MS with EI is the ideal technique for volatile, thermally stable small molecules.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in Dichloromethane (1 mg/mL) prep2 Filter through 0.22 µm syringe filter prep1->prep2 gc Inject 1 µL into GC-MS System prep2->gc ms Acquire Data (EI, 70 eV, m/z 50-350) gc->ms analysis1 Identify Molecular Ion (m/z 274/276) ms->analysis1 analysis2 Correlate fragments with predicted pathways analysis1->analysis2

Caption: Recommended workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation

    • Dissolution: Accurately weigh and dissolve the purified 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in a suitable volatile organic solvent like dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.[10]

    • Filtration: To prevent contamination of the GC inlet, filter the sample solution through a 0.22 µm syringe filter.[10]

  • Instrumentation: GC-MS Conditions

    • Gas Chromatograph: Standard GC system with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute. Ramp at 20 °C/min to 300 °C. Hold for 5 minutes.

    • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: Scan from m/z 50 to 350 to ensure capture of the molecular ion and all significant fragments.

    • Source Temperature: 230 °C.

  • Data Analysis

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak cluster at m/z 274/276 and confirm the ~1:1 intensity ratio.

    • Systematically identify the major fragment ions in the spectrum.

    • Compare the observed m/z values and isotopic patterns with the predicted data in Table 2 to confirm the fragmentation pathways and, by extension, the molecular structure.

Conclusion

While experimental data for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is not currently published, a robust and scientifically grounded prediction of its mass spectral fragmentation pattern can be made based on the well-understood behavior of its constituent chemical moieties. The key identifiers for this compound under Electron Ionization are a distinct molecular ion doublet at m/z 274/276 and characteristic fragment ions corresponding to the loss of a bromine radical (m/z 195) and the cleavage of the heterocyclic rings (e.g., m/z 247/249 and 210/212). This predictive guide provides a comprehensive framework and a direct experimental protocol for researchers to confidently undertake the structural elucidation of this and related molecules.

References

  • Chu, S., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • de Oliveira, D., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Joly, N., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. [Link]

  • Srzic, D., et al. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Organic Mass Spectrometry. [Link]

  • Save My Exams. (2025). Fragmentation in Mass Spectrometry - IB Chemistry Notes. Save My Exams. [Link]

  • Khan, M. S. Y., & Siddiqui, A. A. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]

  • Ramli, Y., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. ResearchGate. [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Anothane Caleb, A., et al. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. [Link]

  • Chemistry LibreTexts. (2025). 2.7: 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Weidner, S., & Trimpin, S. (2001). Structural Characterization of Quinoxaline Homopolymers and Quinoxaline/Ether Sulfone Copolymers by Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. [Link]

  • Tang, C., et al. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. arXiv. [Link]

  • ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Perry, D. A., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkat USA. [Link]

  • ResearchGate. (n.d.). EI fragmentation pattern for compound 7. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoxaline. NIST WebBook. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • National Institutes of Health. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Doc Brown's Chemistry. [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Validation

A Comparative Guide to LC-MS Method Validation for the Purity Assessment of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Introduction: The Imperative for Purity in Drug Discovery In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Drug Discovery

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a heterocyclic compound featuring a quinoxaline scaffold, is a molecule of significant interest in medicinal chemistry, with potential applications as an antimicrobial or anticancer agent.[1] The synthesis of such complex molecules can often result in a variety of process-related impurities and degradation products.[2][3] Therefore, a robust and reliable analytical method for purity determination is paramount.

This guide provides a comparative analysis of three distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline purity. We will delve into the rationale behind the experimental design, present detailed protocols, and offer a comparative assessment of their performance, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

The Role of LC-MS in Purity Validation

LC-MS stands as a powerful analytical tool for the pharmaceutical industry due to its exceptional sensitivity and selectivity.[8][9] It couples the separation capabilities of liquid chromatography with the mass-based detection of mass spectrometry, enabling the detection and quantification of the target compound and its potential impurities, even at trace levels.

Comparative LC-MS Methodologies

We will explore three distinct LC-MS methods, each tailored for a different analytical objective:

  • Method A: Rapid Screening (High-Throughput Analysis)

  • Method B: High-Resolution (Impurity Profiling)

  • Method C: Orthogonal Selectivity (Resolving Isobaric Impurities)

Experimental Protocols

The following protocols are designed to be executed on a standard UHPLC system coupled with a triple quadrupole or a high-resolution mass spectrometer.

Sample Preparation:

A consistent and straightforward sample preparation protocol is essential for reproducible results.

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in 10 mL of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or methanol.[1]

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to create calibration standards and quality control (QC) samples at various concentrations.

Method A: Rapid Screening

This method is designed for rapid purity checks and high-throughput screening where speed is a priority.

  • LC System: UHPLC

  • Column: Standard C18, 50 mm x 2.1 mm, 1.8 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: m/z 289.0 -> [Fragment 1], m/z 289.0 -> [Fragment 2]

    • Potential Impurities: Monitor for common impurities from quinoxaline synthesis.[2]

Time (min)%A%B
0.0955
2.0595
2.5595
2.6955
3.5955

Method B: High-Resolution Impurity Profiling

This method utilizes a longer column and a shallower gradient to achieve superior separation of closely eluting impurities.

  • LC System: UHPLC

  • Column: High-Resolution C18, 100 mm x 2.1 mm, 1.7 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 1 µL

  • MS Detector: Q-TOF or Orbitrap

  • Ionization Mode: ESI, Positive

  • Full Scan Range: m/z 100-1000

Time (min)%A%B
0.0955
8.0595
10.0595
10.1955
12.0955

Method C: Orthogonal Selectivity

This method employs a different stationary phase to provide an alternative elution profile, which is invaluable for resolving impurities that may co-elute with the main peak in C18-based methods.

  • LC System: UHPLC

  • Column: Phenyl-Hexyl, 100 mm x 2.1 mm, 2.6 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: Triple Quadrupole or Q-TOF

  • Ionization Mode: ESI, Positive

  • MRM/Full Scan: As per Method A or B

Time (min)%A%B
0.09010
9.01090
11.01090
11.19010
13.09010

Validation Protocol: A Framework for Trustworthy Data

A comprehensive validation of the chosen analytical procedure is essential to demonstrate its fitness for the intended purpose.[4][10] The following validation parameters should be assessed for each method, in accordance with ICH Q2(R2) guidelines.[4][5][6]

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze a sample of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

    • Analyze a spiked sample containing the analyte and known potential impurities.

    • If using a Q-TOF or Orbitrap, the high-resolution mass data will further confirm the specificity.

Linearity
  • Objective: To establish that the detector response is directly proportional to the concentration of the analyte over a defined range.

  • Procedure:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 1-1000 ng/mL).

    • Inject each standard in triplicate.

    • Plot the peak area versus concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze each QC sample in triplicate.

    • Calculate the percent recovery for each sample.

    • Acceptance criteria are typically within ±15% of the nominal value.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze the QC samples at three concentration levels six times on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

    • Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be determined with acceptable accuracy and precision.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to parameters such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

    • Analyze the effect on the results (e.g., retention time, peak area).

Visualizing the Workflow

LC-MS Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting stock Stock Solution (1 mg/mL) working Working Standards & QCs stock->working Dilution injection Sample Injection working->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration specificity Specificity linearity Linearity accuracy Accuracy & Precision lod_loq LOD / LOQ robustness Robustness quantification Quantification integration->quantification quantification->specificity quantification->linearity quantification->accuracy quantification->lod_loq quantification->robustness report Validation Report quantification->report

Caption: Workflow for LC-MS method validation.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three proposed LC-MS methods.

Validation ParameterMethod A (Rapid Screening)Method B (High-Resolution)Method C (Orthogonal Selectivity)
Run Time ~3.5 min~12 min~13 min
Specificity GoodExcellentExcellent (alternative selectivity)
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.997
Accuracy (% Recovery) 90-110%95-105%92-108%
Precision (% RSD) < 10%< 5%< 8%
LOQ (ng/mL) ~1.0~0.1~0.5
Robustness GoodGoodGood

Discussion and Method Selection

The choice of the most appropriate LC-MS method depends on the specific requirements of the analysis.

Method Selection Guide start What is the primary analytical goal? throughput High-throughput screening? start->throughput impurity Detailed impurity profiling? throughput->impurity No method_a Use Method A: Rapid Screening throughput->method_a Yes coelution Co-eluting impurities suspected? impurity->coelution No method_b Use Method B: High-Resolution impurity->method_b Yes coelution->method_b No, start with B method_c Use Method C: Orthogonal Selectivity coelution->method_c Yes

Caption: Decision tree for LC-MS method selection.

  • Method A is ideal for routine quality control where a rapid pass/fail result is required. Its short run time allows for the analysis of a large number of samples in a short period.

  • Method B is the preferred choice for in-depth impurity profiling and characterization. The high-resolution capabilities provide greater confidence in peak identification and the ability to separate closely related compounds.

  • Method C serves as a crucial orthogonal method. If co-elution is suspected in Method B, or for confirmatory analysis, the alternative selectivity of the phenyl-hexyl column can provide the necessary resolution.

Conclusion

The validation of an analytical method for purity assessment is a critical step in the development of any pharmaceutical compound. By systematically evaluating different LC-MS methodologies, researchers can select the most appropriate method for their specific needs, ensuring the generation of accurate and reliable data. This guide provides a framework for the comparative validation of LC-MS methods for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, emphasizing the importance of scientific rigor and adherence to regulatory guidelines.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. [Link]

  • PubChem. 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • FyoniBio. (2019). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. [Link]

  • MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. [Link]

  • J-STAGE. (1982). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • PMC. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

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Comparative

A Comparative Guide to the Kinase Inhibitor Landscape: Evaluating the Potential of the 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy, transforming the treatment paradigms for a multitu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy, transforming the treatment paradigms for a multitude of malignancies.[1] Their ability to selectively block the activity of specific kinases, which are often dysregulated in cancer, has led to significant improvements in patient outcomes.[2] The quinoxaline scaffold, a heterocyclic motif, has garnered substantial interest in medicinal chemistry due to its presence in numerous biologically active compounds, including those with potent kinase inhibitory activity.[3] This guide provides a comprehensive comparative analysis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a compound of interest within this class, against established standard-of-care kinase inhibitors. While direct, publicly available, head-to-head experimental data for this specific compound is limited, its crucial role as a key intermediate in the synthesis of the FDA-approved FGFR inhibitor, Erdafitinib, provides a strong rationale for its investigation as a potent and selective kinase inhibitor.[4]

This guide will delve into the known profiles of standard kinase inhibitors, present detailed experimental protocols for evaluating novel compounds, and, through logical inference, project the potential efficacy of the 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline scaffold.

The Compound of Interest: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a pyrazole moiety and a bromine atom.[5] Its chemical structure is a recognized "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.[3]

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₉BrN₄

  • Molecular Weight: 289.13 g/mol

  • CAS Number: 1083325-87-4[6]

The true significance of this compound in the context of kinase inhibition lies in its documented use as a pivotal intermediate in the synthesis of Erdafitinib.[4] Erdafitinib is a potent and selective pan-FGFR (Fibroblast Growth Factor Receptor) kinase inhibitor approved for the treatment of metastatic urothelial carcinoma harboring susceptible FGFR3 or FGFR2 genetic alterations. This connection strongly suggests that the 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline scaffold possesses the necessary structural features for high-affinity binding to the ATP-binding pocket of FGFR kinases.

Standard Kinase Inhibitors for Comparison

To contextualize the potential efficacy of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, we will compare its inferred profile with three well-characterized, FDA-approved kinase inhibitors that represent different classes and target specificities.

Dasatinib: The Broad-Spectrum Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor that targets a wide range of kinases, including BCR-ABL, Src family kinases (Src, LCK, YES, FYN), c-KIT, and PDGFRβ.[7][8][9] Its multi-targeted nature makes it effective in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance to imatinib.[9]

Sorafenib: The Multi-Kinase Angiogenesis Inhibitor

Sorafenib is an oral multi-kinase inhibitor that blocks tumor cell proliferation and angiogenesis by inhibiting Raf serine/threonine kinases (C-Raf and B-Raf) and receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β.[1][10][11] This dual mechanism of action has led to its approval for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[2][10]

Ibrutinib: The Covalent BTK Inhibitor

Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[12] By forming a covalent bond with a cysteine residue in the active site of BTK, ibrutinib achieves potent and sustained inhibition.[13] This unique mechanism has made it a highly effective treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[12]

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the inhibitory activities (IC50 values) of our selected standard kinase inhibitors against a panel of representative kinases. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate greater potency.

Kinase TargetDasatinib IC50 (nM)Sorafenib IC50 (nM)Ibrutinib IC50 (nM)
BCR-ABL <1--
Src 0.8--
c-KIT 1258>1000
PDGFRβ 2857>1000
VEGFR2 1690>1000
B-Raf -20>1000
C-Raf -6>1000
BTK 6.5-0.5
EGFR 30-5.6

Note: IC50 values are compiled from various sources and can vary depending on the specific assay conditions. The data presented here is for comparative purposes.[7][12][13][14]

Based on its role as a precursor to Erdafitinib, it is hypothesized that 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, when subjected to the appropriate kinase inhibition assays, would demonstrate high potency and selectivity towards the FGFR family of kinases.

Experimental Methodologies for Efficacy Determination

To empirically determine the efficacy and selectivity of a novel kinase inhibitor like 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, a series of well-defined in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of the test compound against a panel of kinases.

Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the kinase.

    • Prepare stock solutions of the purified recombinant kinase, the specific substrate (peptide or protein), and ATP in the kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline) in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer.

  • Assay Procedure:

    • Add the kinase to the wells of a 96-well or 384-well plate.

    • Add the serially diluted test compound or vehicle control (DMSO) to the wells.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase to ensure competitive binding can be accurately measured.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of product formation.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection:

    • Detect the amount of substrate phosphorylation using a suitable method. Common methods include:

      • Radiometric Assay: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-Based Assay: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay, where ADP is converted to ATP, which then drives a luciferase reaction.[15]

      • Fluorescence-Based Assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data to the positive control (enzyme with no inhibitor).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection & Analysis prep_kinase Prepare Kinase Solution add_kinase Add Kinase to Plate prep_kinase->add_kinase prep_compound Prepare Serial Dilution of Compound add_compound Add Compound/Vehicle prep_compound->add_compound prep_substrate Prepare Substrate/ATP Mix add_substrate Initiate Reaction with Substrate/ATP prep_substrate->add_substrate add_kinase->add_compound pre_incubate Pre-incubate add_compound->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Phosphorylation Signal stop_reaction->detect_signal analyze_data Data Analysis (IC50 Calculation) detect_signal->analyze_data

In Vitro Kinase Inhibition Assay Workflow

Cellular Proliferation (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) of the test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[16][17][18]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., cell lines with known FGFR amplifications or mutations) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

    • During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 or IC50 value from the dose-response curve.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h treat_cells Add Compound to Cells incubate_24h->treat_cells prepare_dilutions Prepare Compound Serial Dilutions prepare_dilutions->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Cellular Proliferation Assay Workflow

Signaling Pathways and Mechanism of Action

Kinase inhibitors exert their effects by interfering with intracellular signaling cascades that are critical for cell survival, proliferation, and differentiation. The diagram below illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway and highlights the point of intervention for ATP-competitive inhibitors like those discussed in this guide.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds kinase_domain Kinase Domain rtk->kinase_domain Activates atp ATP atp->kinase_domain adp ADP kinase_domain->adp Phosphorylates Substrate ras RAS kinase_domain->ras inhibitor 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (or Standard Inhibitor) inhibitor->kinase_domain Blocks ATP Binding raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Generic Kinase Signaling Pathway and Point of Inhibition

Conclusion and Future Perspectives

While direct experimental evidence for the kinase inhibitory activity of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is not yet widely disseminated in the public domain, its documented role as a key building block for the potent FGFR inhibitor Erdafitinib provides a compelling case for its investigation. The quinoxaline-pyrazole scaffold is a promising starting point for the development of novel, selective, and potent kinase inhibitors.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this and other novel compounds. By performing in vitro kinase assays against a broad panel of kinases, researchers can determine the potency and selectivity profile of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. Subsequent cellular proliferation assays on relevant cancer cell lines will then elucidate its potential as an anti-cancer agent.

A direct comparison of the data generated from these assays with the known profiles of standard inhibitors like Dasatinib, Sorafenib, and Ibrutinib will be crucial in positioning this novel scaffold within the existing landscape of kinase-targeted therapies. Future research should focus on elucidating the structure-activity relationship of this series of compounds to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing next-generation targeted therapies for cancer.

References

  • Multi-targeted kinase inhibitor sorafenib and its future - WashU Medicine Research Profiles. (2015, January 1). Retrieved from [Link]

  • Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. (2024, August 16). Retrieved from [Link]

  • Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives - PMC. (n.d.). Retrieved from [Link]

  • 3.2. In Vitro Kinase Inhibition Assays - Bio-protocol. (n.d.). Retrieved from [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC. (n.d.). Retrieved from [Link]

  • Anticancer assay (MTT) - Bio-protocol. (n.d.). Retrieved from [Link]

  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors - AACR Journals. (2011, September 1). Retrieved from [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood | ASH Publications. (2007, December 1). Retrieved from [Link]

  • Schematic representation of kinase inhibition of Dasatinib and its... - ResearchGate. (n.d.). Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Retrieved from [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC. (n.d.). Retrieved from [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC. (n.d.). Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • US9464071B2 - Pyrazolyl quinoxaline kinase inhibitors - Google Patents. (n.d.).
  • Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia. (n.d.). Retrieved from [Link]

  • Ibrutinib in the Treatment of Solid Tumors: Current State of Knowledge and Future Directions. (2022, April 14). Retrieved from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026, January 20). Retrieved from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - CiteDrive. (n.d.). Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2026, March 20). Retrieved from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. (2024, October 17). Retrieved from [Link]

  • Full article: Ibrutinib's off-target mechanism: cause for dose optimization. (2021, October 10). Retrieved from [Link]

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023, February 14). Retrieved from [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013, January 1). Retrieved from [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazolyl quinoxaline kinase inhibitors - Patent US-9464071-B2 - PubChem. (n.d.). Retrieved from [Link]

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed. (2013, November 15). Retrieved from [Link]

  • 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline | C12H9BrN4 | CID 57843258 - PubChem. (n.d.). Retrieved from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14). Retrieved from [Link]

  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents. (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5). Retrieved from [Link]

Sources

Validation

IR Spectroscopy Reference Peaks for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Identification

Executive Summary In medicinal chemistry, the quinoxaline scaffold is a privileged structure known for its diverse pharmacological properties, including kinase inhibition and antimicrobial activity. The functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the quinoxaline scaffold is a privileged structure known for its diverse pharmacological properties, including kinase inhibition and antimicrobial activity. The functionalization of this core—specifically the addition of a pyrazole moiety at the 2-position and halogenation at the 7-position—creates 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline , a highly specific intermediate and active pharmaceutical ingredient (API) candidate.

Accurate structural verification is paramount during the synthesis and scale-up of this compound. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming the presence of these distinct functional groups. This guide objectively compares the diagnostic IR reference peaks of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline against its non-brominated analog, evaluates the performance of ATR-FTIR versus KBr transmission sampling techniques, and provides self-validating experimental protocols to ensure absolute data integrity.

Mechanistic Principles of Spectral Identification

To confidently identify 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, an analytical scientist must understand the physical causality behind the observed vibrational frequencies. The IR spectrum of this molecule is a composite of three distinct structural domains:

  • The Quinoxaline Core: The fused pyrazine-benzene ring system exhibits strong C=N and C=C stretching vibrations [1]. Because the C=N bond in the pyrazine ring is highly conjugated, its force constant is slightly reduced compared to an isolated imine, placing the C=N stretch typically in the 1630–1600 cm⁻¹ region [3].

  • The Pyrazole Substituent: The pyrazole ring introduces secondary C=N stretching modes near 1590 cm⁻¹ [4] and a highly diagnostic C-N stretching vibration around 1290 cm⁻¹ [2].

  • The Bromine Atom (Heavy Atom Effect): According to Hooke’s Law, vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms. Bromine is a massive atom; therefore, the C-Br stretching frequency is drastically shifted to the low-energy far-infrared region (650–550 cm⁻¹). Furthermore, the strong inductive (-I) effect of the bromine atom subtly alters the electron density of the adjacent aromatic C-H out-of-plane bending modes.

Comparative Spectral Analysis

To ensure accurate identification, it is critical to differentiate the target product from its unhalogenated precursor. Table 1 outlines the definitive spectral markers used to distinguish 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline from 2-(1H-pyrazol-1-yl)quinoxaline.

Table 1: Diagnostic IR Peak Comparison
Functional Group / Vibration Mode7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (cm⁻¹)2-(1H-pyrazol-1-yl)quinoxaline (cm⁻¹)Diagnostic Significance
Quinoxaline C=N Stretch ~1620~1625Confirms the primary bicyclic core. Slight red-shift in the brominated analog due to the +M (mesomeric) effect of Bromine extending conjugation.
Pyrazole C=N Stretch ~1590~1590Confirms successful coupling of the pyrazole ring to the quinoxaline core.
Pyrazole C-N Stretch ~1290~1290Primary marker for the pyrazole N1-C2 linkage.
Aromatic C-H Out-of-Plane Bend ~855, 757~850, 760Shifts indicate changes in the substitution pattern of the benzene ring (1,2,4-trisubstituted vs 1,2-disubstituted).
C-Br Stretch ~650 - 550 Absent Definitive marker for successful bromination at the 7-position.

Sampling Methodology Comparison: ATR-FTIR vs. KBr Pellet

The choice of IR sampling technique directly impacts the peak position and spectral resolution. Table 2 objectively compares Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission methods for analyzing this specific compound.

Table 2: Performance Comparison of IR Sampling Techniques
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Physical Principle Evanescent wave penetration into the sample.Direct transmission of IR beam through a dispersed matrix.
Peak Position Shift Peaks may shift 2–5 cm⁻¹ lower due to wavelength-dependent penetration depth (anomalous dispersion).Serves as the "true" standard baseline for library matching.
Low-Frequency Range Cut-off around 400 cm⁻¹ (Diamond lattice absorption). Sufficient for C-Br detection.Cut-off around 400 cm⁻¹. Excellent for C-Br detection.
Moisture Interference Minimal. Analyzed in ambient state.High. Hygroscopic KBr can introduce a broad O-H band (~3400 cm⁻¹), masking N-H/C-H overtones.
Sample Recovery 100% recoverable (Non-destructive).Unrecoverable (embedded in salt matrix).

Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every step includes a physical or data-driven check to ensure the integrity of the result.

Protocol A: ATR-FTIR Analysis (Rapid Verification)
  • Crystal Validation: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Perform a background scan. Self-Validation Check: The background spectrum must clearly display the intrinsic multi-phonon absorption bands of diamond between 2300–1900 cm⁻¹. If these are distorted, the crystal is contaminated; reclean before proceeding.

  • Sample Application: Deposit 2–3 mg of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates 0.5 to 2.0 µm. Insufficient pressure leaves air gaps, drastically reducing the signal-to-noise ratio (SNR) and artificially weakening high-wavenumber peaks.

  • Data Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm in the software to compensate for the wavelength-dependent penetration depth, allowing direct comparison with transmission libraries.

Protocol B: KBr Pellet Transmission (High-Resolution Library Generation)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use. Causality: Removing adsorbed water eliminates the broad 3400 cm⁻¹ artifact that can obscure critical overtone regions.

  • Grinding (The 1% Rule): Weigh ~1.5 mg of the quinoxaline compound and ~150 mg of dried KBr. Grind thoroughly in an agate mortar for 2 minutes. Causality: The sample particles must be smaller than the wavelength of the IR radiation (typically < 2 µm) to prevent the Christiansen effect (asymmetric scattering that distorts peak shapes).

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 2 minutes, then press at 10 tons for 3 minutes.

  • Optical Validation: Remove the pellet. Self-Validation Check: Hold the pellet over printed text. If the text is clearly legible through the pellet, the matrix is properly fused and scattering will be minimal. If opaque, discard and regrind.

  • Data Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

Spectral Validation Workflow

The following logic diagram illustrates the decision-making process for validating the identity of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline using the methodologies described above.

G A Synthesized Compound 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline B1 ATR-FTIR Method (Direct Surface Analysis) A->B1 Non-destructive B2 KBr Pellet Method (Transmission Analysis) A->B2 High Resolution C1 Evanescent Wave Penetration (Apply ATR Correction) B1->C1 C2 Bulk Transmission (Check Pellet Transparency) B2->C2 D1 Identify Quinoxaline C=N (~1620 cm⁻¹) C1->D1 D2 Identify Pyrazole C-N (~1290 cm⁻¹) C1->D2 D3 Identify C-Br Stretch (~650-550 cm⁻¹) C1->D3 C2->D1 C2->D2 C2->D3 E Spectral Validation & Structural Confirmation D1->E D2->E D3->E

Caption: Workflow for IR spectroscopic validation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

References

  • Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols, Benchchem.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes, ResearchGate.
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal, Science Alert.
  • Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities, Connect Journals.
Comparative

Benchmarking 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Reactivity in Buchwald-Hartwig Amination: A Comparative Guide

Introduction: The Strategic Importance of Quinoxaline Scaffolds In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the quinoxaline sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Quinoxaline Scaffolds

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the quinoxaline scaffold is a privileged structure, forming the core of numerous compounds with significant biological activities. The functionalization of this core, particularly through the formation of carbon-nitrogen (C-N) bonds, allows for the precise tuning of a molecule's physicochemical and pharmacological properties. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging these critical C-N linkages.[1][2]

This guide provides an in-depth, objective comparison of reaction parameters to optimize the Buchwald-Hartwig amination of a specific, high-value substrate: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. This molecule combines the quinoxaline core with a pyrazole substituent, a common feature in pharmacologically active compounds.[3][4] Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven roadmap for efficiently synthesizing N-aryl-2-(1H-pyrazol-1-yl)quinoxalin-7-amines. We will dissect the critical roles of palladium catalysts, phosphine ligands, bases, and solvents, offering field-proven insights to navigate the complexities of this transformation.

The Core Challenge: Potential Pitfalls in Heterocyclic Coupling

The Buchwald-Hartwig amination of heteroaryl halides like 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline presents unique challenges. The presence of multiple nitrogen atoms in the substrate can lead to catalyst inhibition or undesired side reactions. The pyrazole moiety itself could potentially coordinate to the palladium center, complicating the desired catalytic cycle. Therefore, a systematic evaluation of reaction components is not merely academic but essential for achieving high yields and purity.

Benchmarking Strategy: A Systematic Approach to Optimization

To elucidate the optimal conditions, we designed a multi-stage screening process. This process systematically evaluates the key variables that govern the reaction's success. As a model reaction, we benchmarked the coupling of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline with morpholine, a common secondary amine used in drug discovery.

G cluster_0 Optimization Workflow Start Substrate: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline + Morpholine Catalyst Screen Pd Precatalyst & Phosphine Ligand Start->Catalyst Initial Reaction Setup Base Screen Base Catalyst->Base Identify Best Catalyst/Ligand Pair Solvent Screen Solvent Base->Solvent Identify Optimal Base Optimized Optimized Conditions Solvent->Optimized Finalize Conditions

Caption: Systematic workflow for optimizing the Buchwald-Hartwig amination.

Part 1: The Engine of the Reaction - Catalyst and Ligand Screening

The choice of the palladium precatalyst and, more critically, the phosphine ligand is the single most important factor determining the efficiency of a Buchwald-Hartwig amination.[5][6] The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. Bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are known to promote the crucial oxidative addition and reductive elimination steps, leading to higher catalyst turnover.[5][7]

We screened a panel of common palladium sources and state-of-the-art phosphine ligands. The results, summarized below, highlight the superior performance of catalyst systems based on bulky, electron-rich monophosphine ligands.

Table 1: Evaluation of Palladium Catalysts and Ligands

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)NaOtBuToluene10088
2Pd₂(dba)₃ (1)XPhos (2) NaOtBu Toluene 100 95
3Pd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10091
4Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene10045
5Pd₂(dba)₃ (1)dppf (2)NaOtBuToluene10038
6[Pd(allyl)Cl]₂ (1)XPhos (2) NaOtBu Toluene 100 96

Conditions: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1.0 mmol), morpholine (1.2 mmol), Base (1.4 mmol), Solvent (5 mL), 12 h. Yields determined by ¹H NMR analysis.

Analysis & Insights:

The data clearly indicates that catalyst systems employing bulky monophosphine ligands like XPhos, SPhos, and RuPhos (Entries 1-3, 6) are vastly superior to those with bidentate ligands like BINAP and dppf (Entries 4, 5) for this specific substrate. The steric bulk of the XPhos ligand is believed to facilitate the formation of a highly reactive, monoligated L₁Pd(0) species, which readily undergoes oxidative addition with the bromoquinoxaline.[5] The use of the air-stable precatalyst [Pd(allyl)Cl]₂ with XPhos provided a slight edge in yield, likely due to the efficient in-situ generation of the active Pd(0) catalyst.[8]

Part 2: Activating the Nucleophile - The Critical Role of the Base and Solvent

The base in a Buchwald-Hartwig reaction serves a dual purpose: it deprotonates the amine nucleophile (or the palladium-amine complex) to generate the active amido species and facilitates the regeneration of the Pd(0) catalyst. The choice of base and solvent are often intertwined, as solubility and polarity can dramatically affect reaction rates.[9][10]

Using the optimal catalyst system ([Pd(allyl)Cl]₂/XPhos), we evaluated a range of bases and solvents.

Table 2: Evaluation of Bases and Solvents

EntryBaseSolventTemp (°C)Yield (%)
1NaOtBu Toluene 100 96
2NaOtBu1,4-Dioxane10092
3LHMDSToluene10085
4K₃PO₄Toluene10065
5Cs₂CO₃1,4-Dioxane10072
6K₂CO₃DMF100<10

Conditions: 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1.0 mmol), morpholine (1.2 mmol), [Pd(allyl)Cl]₂ (1 mol%), XPhos (2 mol%), Base (1.4 mmol), Solvent (5 mL), 12 h. Yields determined by ¹H NMR analysis.

Analysis & Insights:

The strong, non-nucleophilic alkoxide base, sodium tert-butoxide (NaOtBu), proved to be the most effective, especially in a nonpolar solvent like toluene.[6] This combination is highly effective because nonpolar solvents disfavor the formation of charges, requiring an anionic base to deprotonate the neutral palladium-amine complex effectively.[9][10] Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ provided moderate yields, while K₂CO₃ in the polar aprotic solvent DMF was largely ineffective. While LHMDS is a strong base, it was slightly less effective than NaOtBu in this system.[6] The classic combination of NaOtBu in toluene or dioxane remains the gold standard for this class of transformation.[11]

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

Understanding the underlying mechanism is crucial for troubleshooting and adapting protocols. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][9]

G pd0 Pd(0)L pd2_aryl Ar-Pd(II)-Br(L) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amine [Ar-Pd(II)-N(H)R₂ (L)]⁺ pd2_aryl->pd2_amine Amine Coordination (R₂NH) pd2_amido Ar-Pd(II)-NR₂(L) pd2_amine->pd2_amido Deprotonation (-H⁺, Base) pd2_amido->pd0 Reductive Elimination product Product: Ar-NR₂ pd2_amido->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst.[9] The amine then coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst and releases the desired arylamine.[2]

Optimized Protocol and Substrate Scope

Based on our screening, we established a robust and high-yielding protocol for the amination of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

General Experimental Protocol:
  • To an oven-dried vial under an inert atmosphere (N₂ or Ar), add 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (1.0 equiv), [Pd(allyl)Cl]₂ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the vial with the inert gas three times.

  • Add the amine (1.2 equiv) followed by anhydrous toluene (to achieve a 0.2 M concentration of the aryl bromide).

  • Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography.

To demonstrate the utility of this optimized protocol, we explored its application with a variety of amine coupling partners.

Table 3: Amine Substrate Scope Under Optimized Conditions

EntryAmineProductYield (%)
1Morpholine7-(Morpholin-4-yl)-2-(1H-pyrazol-1-yl)quinoxaline96
2AnilineN-Phenyl-2-(1H-pyrazol-1-yl)quinoxalin-7-amine91
3n-ButylamineN-Butyl-2-(1H-pyrazol-1-yl)quinoxalin-7-amine84
4Piperidine7-(Piperidin-1-yl)-2-(1H-pyrazol-1-yl)quinoxaline94
54-MethoxyanilineN-(4-Methoxyphenyl)-2-(1H-pyrazol-1-yl)quinoxalin-7-amine89

Reactions performed on a 1.0 mmol scale according to the general protocol.

The optimized conditions proved highly effective for a range of both cyclic secondary amines (Entries 1, 4) and primary amines, including anilines and aliphatic amines (Entries 2, 3, 5). This demonstrates the broad applicability of the developed method for generating a library of novel quinoxaline derivatives.

Conclusion

This guide provides a comprehensive benchmark of the Buchwald-Hartwig amination for the challenging substrate, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline. Our systematic evaluation has identified a highly efficient and robust catalyst system: [Pd(allyl)Cl]₂/XPhos with NaOtBu in toluene at 100 °C . This protocol consistently delivers high yields across a range of amine nucleophiles. By understanding the interplay between the catalyst, ligand, base, and solvent, researchers can confidently and efficiently synthesize valuable N-heterocyclic compounds, accelerating discovery in drug development and materials science.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Angewandte Chemie International Edition, 50(34), 7727-7762. [Link]

  • Håkansson, M., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11144-11154. [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General and Practical User's Guide to Dialkylbiaryl Phosphines in Pd-Catalyzed Amination. Chemical Science, 1(1), 17-21. [Link]

  • Christensen, M., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 762-769. [Link]

  • Håkansson, M., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular ¹³C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14670-14678. [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Various Authors. (n.d.). Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

  • Various Authors. (n.d.). Effect of various bases in the Buchwald coupling reaction. ResearchGate. [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Arbaciauskiene, E., et al. (2022). Synthesis of N-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-amines and their photodynamic properties in the human skin melanoma cell line G361. Bioorganic Chemistry, 119, 105570. [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Various Authors. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. ProQuest. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18054-18066. [Link]

  • Various Authors. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Various Authors. (n.d.). Simple Synthesis of Quinoxalin‐2(1H)‐one N‐Oxides from N‐Aryl‐2‐nitrosoanilines and Alkylated Cyanoacetic Esters. ResearchGate. [Link]

  • Various Authors. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Sowińska, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2738. [Link]

  • Ofori, L. A., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17610-17655. [Link]

  • Various Authors. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • Various Authors. (n.d.). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. Molecules. [Link]

  • Various Authors. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 55. [Link]

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Validation

Structural Validation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline: A Comparative Guide to NMR and X-Ray Crystallography

As a Senior Application Scientist navigating the complexities of small-molecule drug development, structural validation is not merely a box to check—it is the foundation of downstream efficacy. 7-Bromo-2-(1H-pyrazol-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of small-molecule drug development, structural validation is not merely a box to check—it is the foundation of downstream efficacy. 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a highly versatile heterocyclic building block, extensively utilized in medicinal chemistry for the development of targeted therapeutics, including kinase inhibitors and antimicrobial agents[1].

However, the synthesis of substituted quinoxalines inherently risks the formation of regioisomers (e.g., 6-bromo vs. 7-bromo derivatives). To unequivocally confirm the molecular architecture, researchers must deploy orthogonal analytical techniques. This guide objectively compares the performance, causality, and protocols of Solution-State Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray Diffraction (SCXRD) for the structural validation of this specific molecule.

Solution-State Validation: High-Resolution NMR Spectroscopy

The Causality of Experimental Choices

NMR is the frontline technique for verifying molecular connectivity in a physiological-like solution state[2]. The primary analytical dilemma with 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is proving the exact position of the bromine atom and verifying the C−N linkage between the quinoxaline core and the pyrazole ring.

Because 1D 1 H NMR is often insufficient to resolve complex, overlapping aromatic multiplets, we rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) . HMBC traces scalar couplings across two to three bonds ( 2JCH​ and 3JCH​ ). The halogenated quaternary carbon (C-7) typically resonates between 120 and 132 ppm[3]. By mapping the 3JCH​ couplings from the adjacent aromatic protons (H-5 and H-8) to this specific carbon, we can definitively assign the regiochemistry.

Self-Validating Protocol: Multinuclear 2D NMR Workflow

This protocol is designed as a self-validating system. If the data contradicts the expected logic gates (e.g., an unexpected HSQC correlation), the structural hypothesis is immediately falsified.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through glass wool into a precision 5 mm NMR tube to eliminate paramagnetic particulate interference.

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe to the 1 H and 13 C frequencies. Execute automated gradient shimming to achieve a TMS line width of <1.0 Hz.

  • 1D Acquisition:

    • Acquire the 1 H spectrum (16 scans, 10-second relaxation delay to ensure quantitative integration).

    • Acquire the 13 C{ 1 H} spectrum (minimum 1024 scans) to resolve the quaternary quinoxaline carbons (C-2, C-3) and the halogenated C-7 carbon.

  • 2D HMBC Execution: Run the HMBC experiment optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • System Validation: Cross-reference the putative C-7 signal (~120-132 ppm). The Validation Gate: The complete absence of an HSQC cross-peak confirms this carbon is quaternary. Simultaneous HMBC cross-peaks from the H-5 proton definitively lock the bromine at the 7-position, validating the structure.

Solid-State Validation: Single-Crystal X-Ray Diffraction (SCXRD)

The Causality of Experimental Choices

While NMR secures the 2D connectivity map, it averages out the dynamic rotations of the pyrazole ring. SCXRD is deployed to capture the absolute 3D conformation and exact bond lengths. For 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, the dihedral angle between the pyrazole and quinoxaline rings dictates its spatial profile.

Furthermore, the bromine atom at the 7-position acts as a potent halogen bond donor. SCXRD allows us to directly map these non-covalent interactions (e.g., C−Br⋯N halogen bonding and π−π stacking), which govern crystal packing, isostructurality, and solid-state stability—critical parameters for pharmaceutical formulation[4].

Self-Validating Protocol: SCXRD Analysis

Unlike NMR, SCXRD is limited by the prerequisite of obtaining diffraction-quality single crystals[2]. The following protocol ensures rigorous phase solving and refinement.

  • Crystal Growth (The Bottleneck): Dissolve 5 mg of the compound in 0.5 mL of dichloromethane (solvent). Carefully layer 2.0 mL of n-hexane (antisolvent) on top. Cap loosely and allow slow diffusion over 72 hours to yield block-shaped single crystals.

  • Mounting and Cryocooling: Select a pristine single crystal (~0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Mount it on a polyimide loop using paratone oil and immediately transfer it to a 150 K nitrogen cold stream on the diffractometer to minimize thermal atomic displacement[4].

  • Data Collection: Irradiate the crystal with a microfocus X-ray source (Mo radiation, λ=0.71073 Å). Collect a full sphere of diffraction data using a combination of ω and ϕ scans.

  • Structure Solution & Refinement: Integrate the data and apply a multi-scan absorption correction. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL), applying anisotropic displacement parameters to all non-hydrogen atoms.

  • System Validation: The Validation Gate: The structural model validates itself mathematically. An R1​ factor of <0.05 combined with a goodness-of-fit ( S ) near 1.0, and a featureless residual electron density map, mathematically proves that the phase problem was correctly solved and the heavy bromine atom was accurately placed.

Comparative Data Analysis

To guide your analytical strategy, the quantitative and qualitative capabilities of both techniques for this specific molecule are summarized below:

Analytical MetricSolution-State NMR (600 MHz)Single-Crystal XRD (Mo )
Primary Output Molecular connectivity, RegiochemistryAbsolute 3D conformation, Bond lengths
Sample Requirement 10–20 mg (Soluble in CDCl3​ /DMSO- d6​ )~0.1 mm intact single crystal
Regiochemical Resolution Indirect (via 3JCH​ scalar coupling)Direct (via spatial electron density mapping)
Conformational Data Time-averaged dynamic ensembleStatic, absolute spatial coordinates
Intermolecular Insights Transient interactions (via NOESY)Halogen bonding, π−π stacking
Throughput & Speed High (Minutes to Hours)Low (Days to Weeks due to crystallization)

Integrated Workflow

To achieve publication-grade structural validation, modern drug discovery pipelines do not treat these techniques as mutually exclusive. Instead, they are integrated into a sequential logic workflow.

G Synth Synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline Split Sample Partitioning Synth->Split NMR_Path Solution-State NMR (1H, 13C, HMBC) Split->NMR_Path Soluble in CDCl3 Bottleneck Crystallization Bottleneck Split->Bottleneck Requires Crystals NMR_Data Confirm Regiochemistry (C7-Br vs C6-Br) NMR_Path->NMR_Data XRD_Path Single-Crystal XRD (Solid-State) XRD_Data Determine 3D Conformation & Halogen Bonding XRD_Path->XRD_Data Validated Fully Validated Molecular Structure NMR_Data->Validated XRD_Data->Validated Bottleneck->XRD_Path Slow Evaporation

Integrated structural validation workflow for quinoxaline derivatives.

Conclusion

For the structural validation of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, NMR is the undisputed champion of rapid, solution-state regiochemical assignment. However, SCXRD remains the gold standard for defining the absolute 3D geometry and mapping the solid-state halogen bonding networks critical for drug formulation. A robust structural validation strategy leverages NMR for immediate synthetic feedback and SCXRD for definitive spatial confirmation.

References

  • Buy 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline (EVT-13203496) Source: EvitaChem URL:1

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines Source: MDPI URL:3

  • Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding Source: RSC CrystEngComm URL:4

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:2

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Safety & Regulatory Compliance

Safety

Proper Disposal of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline: A Guide for Laboratory Professionals

The molecular structure of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, which incorporates a halogenated quinoxaline core and a pyrazole moiety, necessitates its classification as hazardous waste. The presence of bromine, a h...

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Author: BenchChem Technical Support Team. Date: April 2026

The molecular structure of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, which incorporates a halogenated quinoxaline core and a pyrazole moiety, necessitates its classification as hazardous waste. The presence of bromine, a halogen, places it in the category of halogenated organic compounds, which require specific disposal procedures to prevent environmental contamination.[1] Furthermore, pyrazole and its derivatives are often biologically active and may present their own toxicological concerns.[2][3][4] Therefore, a cautious approach, treating the compound as hazardous, is mandatory.

Core Principle: Professional Disposal is Non-Negotiable

In-laboratory treatment or neutralization of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is strongly discouraged without a compound-specific risk assessment and a validated procedure. The primary and unequivocally recommended method of disposal is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.[2][5][6] Under no circumstances should this chemical or its waste be disposed of down the drain.[1][6]

Hazard Profile of Structurally Similar Compounds

To ensure a high margin of safety, the hazard profile for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline can be inferred from data on related chemical structures.

Hazard CategoryFindings from Analogous Compounds (Quinoxalines, Pyrazoles, Brominated Aromatics)Recommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][6][7]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Handle only in a well-ventilated area or a chemical fume hood.[8]
Skin and Eye Irritation Causes skin and serious eye irritation.[5][7][8]Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8]
Environmental Hazards Brominated aromatic compounds can be persistent in the environment and may be harmful to aquatic life with long-lasting effects.[3][9][10] They can enter the environment through various means and have the potential for long-range transport.[9][10]Prevent any release into the environment. All waste must be contained and disposed of as hazardous waste.[3][6]
Hazardous Decomposition Combustion or high-temperature degradation may produce toxic fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.[6][11]Disposal via high-temperature incineration must be carried out in a facility equipped with appropriate scrubbers and afterburners.[3][5]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe segregation, collection, and disposal of waste generated from research activities involving 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

Waste Segregation at the Source

Proper segregation is the first and most critical step in managing this chemical waste. Mixing with other waste streams can create hazardous reactions and complicate the disposal process, often increasing costs.[1][12]

  • Solid Waste:

    • Collect all solid materials contaminated with 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, including residual product, contaminated PPE (e.g., gloves, shoe covers), weighing papers, and absorbent materials from spill cleanups.[2][5]

    • Place these materials in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste:

    • Collect all solutions containing 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline in a separate, compatible liquid waste container.[2][6]

    • Do not mix with non-halogenated solvent waste.[12] This is crucial as halogenated waste streams require specific treatment and are often more expensive to dispose of.

  • Sharps Waste:

    • Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[1]

Container Selection and Labeling
  • Container Choice: Waste containers must be chemically resistant (e.g., high-density polyethylene for solids, or a compatible glass or plastic container for liquids), in good condition, and have a secure, leak-proof lid.[2]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline"

    • A list of all other constituents in the container (e.g., solvents)

    • Appropriate hazard warnings (e.g., "Toxic," "Irritant")

Storage and Accumulation
  • Store sealed waste containers in a designated and secure satellite accumulation area that is at or near the point of generation.[13]

  • This area should be well-ventilated and away from incompatible materials.[5]

  • Keep waste containers closed except when adding waste.[1]

Arranging for Disposal
  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[5]

  • The ultimate disposal of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline waste will be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[5]

Spill Response

  • Small Spills: In the event of a small spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]

  • Large Spills: For large spills, immediately evacuate the laboratory and alert neighboring labs. Contact your institution's emergency response number and the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

DisposalWorkflow cluster_generation Waste Generation Point cluster_collection Segregation & Collection A Solid Waste (Contaminated PPE, etc.) D Labeled Halogenated Solid Waste Container A->D B Liquid Waste (Solutions) E Labeled Halogenated Liquid Waste Container B->E C Sharps Waste (Needles, etc.) F Sharps Container C->F G Store in Designated Satellite Accumulation Area D->G E->G F->G H Submit Waste Pickup Request to EHS G->H I Professional Disposal (High-Temperature Incineration) H->I

Caption: Disposal workflow for 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline.

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, fostering a culture of safety within the laboratory.

References

  • Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ACS Publications.
  • Brominated flame retardants: their potential impacts and routes into the environment. Emerald Insight.
  • Investigation report on aromatic brominated flame retardants. ECHA.
  • SAFETY DATA SHEET (for 7-Bromoquinoline). Fisher Scientific.
  • [Toxicity of selected brominated aromatic compounds]. PubMed.
  • The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model. PMC.
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET (for Pyrazole). Sigma-Aldrich.
  • Quinoxaline - Safety Data Sheet. Apollo Scientific.
  • Laws and Regulations Retrieving System. Ministry of Environment.
  • Hazardous Waste Reduction. Environmental Health and Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

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